2,6-Bis(2-benzimidazolyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKICBDXAZNSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353383 | |
| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28020-73-7 | |
| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Bis(2-benzimidazolyl)pyridine, a versatile heterocyclic ligand with significant applications in coordination chemistry, materials science, and medicinal chemistry. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. Below are three detailed protocols, offering flexibility in terms of reaction conditions and starting materials.
Classical Synthesis via Condensation Reaction
A widely employed method involves the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine (B120857) in a high-boiling point solvent, such as polyphosphoric acid (PPA), which also acts as a catalyst.
Experimental Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of pyridine-2,6-dicarboxylic acid and o-phenylenediamine (1:2 molar ratio) is suspended in polyphosphoric acid.
-
The reaction mixture is heated to 200-250°C and maintained at this temperature for 4-6 hours with constant stirring.
-
The hot, viscous solution is then carefully poured into a large beaker containing ice-water, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed thoroughly with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water until the filtrate is neutral.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of dimethylformamide (DMF) and water, to yield the pure this compound.
Microwave-Assisted Synthesis
For a more rapid synthesis, a microwave-assisted approach can be utilized, significantly reducing the reaction time.
Experimental Protocol:
-
Pyridine-2,6-dicarboxylic acid and o-phenylenediamine (1:2 molar ratio) are mixed in a microwave-safe reaction vessel containing polyphosphoric acid.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction is irradiated with microwaves at a controlled temperature (typically 180-220°C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is worked up following the same procedure as the classical synthesis (precipitation in ice-water, filtration, washing, and recrystallization).
Synthesis from 2,6-Dibromopyridine (B144722)
An alternative route involves the coupling of 2,6-dibromopyridine with benzimidazole (B57391), which can be advantageous in certain contexts.
Experimental Protocol:
-
In a reaction flask, 2,6-dibromopyridine, benzimidazole (1:2.2 molar ratio), potassium hydroxide, potassium carbonate, and a catalytic amount of copper powder are combined in N,N-dimethylformamide (DMF).
-
The mixture is heated to reflux (around 130-150°C) and stirred for 40-50 hours.
-
After cooling to room temperature, aqueous ammonia (B1221849) is added, and the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is then poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford the final product.
Synthesis Workflow Diagram
Caption: Overview of synthetic pathways to this compound.
Characterization Data
The synthesized this compound can be thoroughly characterized using various analytical techniques. Below is a summary of the expected data.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₃N₅ |
| Molecular Weight | 311.34 g/mol |
| Appearance | White to off-white powder |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in other common organic solvents. |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound is readily achieved by ¹H and ¹³C NMR spectroscopy.
Experimental Conditions for NMR:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Temperature: Ambient
Table of ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 2H | N-H (Benzimidazole) |
| ~8.4 | d | 2H | H-3', H-5' (Pyridine) |
| ~8.1 | t | 1H | H-4' (Pyridine) |
| ~7.7 | m | 4H | H-4, H-7 (Benzimidazole) |
| ~7.3 | m | 4H | H-5, H-6 (Benzimidazole) |
Table of ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C-2 (Benzimidazole) |
| ~149.0 | C-2', C-6' (Pyridine) |
| ~143.0 | C-7a (Benzimidazole) |
| ~139.0 | C-4' (Pyridine) |
| ~135.0 | C-3a (Benzimidazole) |
| ~123.0 | C-5, C-6 (Benzimidazole) |
| ~122.0 | C-3', C-5' (Pyridine) |
| ~115.0 | C-4, C-7 (Benzimidazole) |
Logical Relationship Diagram for NMR Assignments
Caption: Structural correlation of NMR assignments for the title compound.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
Experimental Conditions for FTIR:
-
Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR)
Table of Major IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3100 (broad) | N-H stretching (Benzimidazole) |
| ~3050 | C-H stretching (Aromatic) |
| ~1630 | C=N stretching (Imidazole) |
| ~1590 | C=C stretching (Pyridine ring) |
| ~1450 | C=C stretching (Benzene ring) |
| ~740 | C-H out-of-plane bending (Ortho-disubstituted benzene) |
2.2.3. UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of this compound can be observed using UV-Vis spectroscopy. The spectrum is typically characterized by intense π-π* transitions.
Experimental Conditions for UV-Vis:
-
Solvent: Methanol or Ethanol
Expected UV-Vis Absorption Data:
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~320-340 | High | π → π* |
Conclusion
This technical guide has outlined robust and reproducible methods for the synthesis of this compound and has provided a comprehensive summary of its key characterization data. The detailed experimental protocols and tabulated spectroscopic information serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the efficient preparation and confident identification of this important compound. The versatility of its synthesis and the clarity of its characterization make this compound a readily accessible building block for a wide range of scientific applications.
Crystal Structure Analysis of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide for Researchers
Abstract
2,6-Bis(2-benzimidazolyl)pyridine (BBP) is a versatile heterocyclic compound recognized for its robust tridentate N-donor framework, making it a valuable ligand in coordination chemistry. Its unique photophysical properties have led to its use as a chemosensor for various ions and molecules, including toxic metabolites. Furthermore, BBP has garnered significant interest from the drug development community due to its potent biological activities, notably as a selective inhibitor of small conductance calcium-activated potassium (SK) channels, and its potential as an anticancer and antiviral agent. This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of BBP and its derivatives. It summarizes key quantitative crystallographic data, details experimental protocols, and visualizes molecular interactions and biological mechanisms to serve as an in-depth resource for researchers, scientists, and drug development professionals.
Experimental Protocols: Synthesis and Crystallization
The synthesis of this compound and its derivatives, as well as their subsequent crystallization for X-ray diffraction analysis, follows established organic chemistry and crystallography procedures. The protocols often involve condensation reactions followed by purification and single-crystal growth through methods like vapor diffusion.
Synthesis of a BBP Derivative
A common synthetic route involves the N-alkylation of the parent BBP molecule. The synthesis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine serves as a representative example.
Experimental Workflow:
-
Reactant Combination : 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine (0.96 mmol) is combined with potassium carbonate (K2CO3) (2.49 mmol) in a 100 ml round-bottom flask containing 10 ml of dimethylformamide (DMF).
-
Homogenization : The mixture is stirred at room temperature for 15 minutes.
-
Addition of Alkylating Agent : Propargyl bromide (2.30 mmol) is added dropwise to the mixture under continuous stirring.
-
Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) and stirred for 8 hours at room temperature to completion.
Diagram 1. Synthesis Workflow for a BBP Derivative
Synthesis and Crystallization of a Metal-BBP Complex
BBP is an excellent chelating ligand. The synthesis of a Nickel(II) complex illustrates its coordination capabilities.
Experimental Workflow:
-
Precursor Synthesis : Silver trifluoromethanesulfonate (B1224126) (Ag(CF3SO3)) (0.840 mmol) is added to an acetonitrile (B52724) suspension of NiCl2·6H2O (0.420 mmol). The mixture is heated at 323 K for 2 hours and filtered to remove the AgCl precipitate.
-
Ligand Addition : this compound (0.841 mmol) is added to the resulting solution.
-
Concentration : The solution is heated at 323 K to reduce the volume to approximately 10 ml.
-
Crystallization : X-ray quality single crystals are obtained by the slow vapor diffusion of diethyl ether into the concentrated acetonitrile solution. A similar method is used for growing crystals of Ruthenium(II) complexes of BBP.
Crystal Structure and Molecular Geometry
The crystal structure of BBP derivatives reveals a nearly planar molecule with specific dihedral angles defining its three-dimensional conformation. The data presented here is for 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate, which serves as a close proxy for the parent BBP.
Molecular Conformation
The core framework, consisting of a central pyridine (B92270) ring flanked by two benzimidazole (B57391) systems, is essentially planar. The two benzimidazole rings themselves are almost perfectly planar, with very small dihedral angles between the imidazole (B134444) and benzene (B151609) components. The central pyridine ring, however, is slightly twisted relative to the planes of the benzimidazole systems.
| Parameter | Value (°) |
| Dihedral Angle (Imidazole Ring B / Benzene Ring C) | 1.93 (4) |
| Dihedral Angle (Imidazole Ring D / Benzene Ring E) | 0.97 (5) |
| Dihedral Angle (Pyridine Ring A / Benzimidazole B) | 11.77 (4) |
| Dihedral Angle (Pyridine Ring A / Benzimidazole D) | 6.64 (3) |
| Dihedral Angle (Benzimidazole System BD / System DE) | 18.26 (3) |
| Table 1: Selected Dihedral Angles for a BBP Derivative |
Supramolecular Interactions in the Crystal Lattice
The packing of BBP molecules in the crystal is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions create a stable, three-dimensional supramolecular architecture.
Hydrogen Bonding
In the crystal structure of the hydrated derivative, O—H⋯N and C—H⋯O hydrogen-bonding interactions are crucial, linking adjacent molecules into infinite chains. When co-crystallized with other molecules like terephthalic acid and water, a strong and extensive intermolecular hydrogen bonding network is formed, which dictates the overall 3D framework.
π-π Stacking
The planar aromatic rings of BBP facilitate significant π-π stacking interactions. These interactions occur between the imidazole, pyridine, and benzene rings of adjacent molecules, further consolidating the crystal packing. The strength and geometry of these interactions can be quantified by the centroid-to-centroid distances between the stacked rings.
| Interacting Rings | Centroid-to-Centroid Distance (Å) |
| Imidazole B / Imidazole B' | 3.6371 (4) |
| Imidazole B / Imidazole D' | 3.9872 (5) |
| Imidazole D / Imidazole D' | 3.4916 (4) |
| Pyridine A / Benzene E' | 3.6648 (4) |
| Table 2: Key π-π Stacking Interactions for a BBP Derivative |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For the BBP derivative, this analysis reveals the relative contributions of different types of atomic contacts to the crystal packing.
-
H···H contacts : 39.3%
-
H···C/C···H contacts : 35.9%
-
H···N/N···H contacts : 9.1%
These figures highlight that the packing is dominated by hydrogen-hydrogen, hydrogen-carbon, and hydrogen-nitrogen interactions.
Diagram 2. Key Supramolecular Interactions
Biological Significance: SK Channel Inhibition
Beyond its structural and coordination chemistry, BBP is a molecule of significant pharmacological interest. It has been identified as a potent and selective inhibitor of small conductance calcium-activated potassium (SK) channels.
Mechanism of Action
SK channels (subtypes SK1, SK2, and SK3) are activated by submicromolar increases in intracellular calcium. Their opening leads to potassium ion (K+) efflux, which hyperpolarizes the cell membrane and typically reduces neuronal excitability.
BBP acts as a direct blocker of these channels. By physically occluding the pore or inducing a conformational change, BBP prevents the efflux of K+ ions, even when the channel is activated by calcium. This inhibition leads to reduced cell hyperpolarization, thereby altering neuronal firing patterns and other cellular processes dependent on SK channel activity. BBP exhibits similar high potency against all three SK channel subtypes, with a reported IC50 of approximately 0.4 μM.
Diagram 3. Mechanism of BBP as an SK Channel Inhibitor
Conclusion
The crystal structure of this compound is characterized by a near-planar molecular geometry stabilized by an extensive network of hydrogen bonds and π-π stacking interactions. This defined supramolecular arrangement is fundamental to its properties as a chelating ligand and a pharmacologically active agent. The structural insights gained from X-ray crystallography, combined with an understanding of its potent inhibitory effect on SK channels, provide a solid foundation for the rational design of novel BBP-based compounds for applications in materials science, chemical sensing, and, most notably, drug development. This guide provides the core structural and methodological data essential for professionals working in these fields.
Spectroscopic Properties of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide
This technical guide provides an in-depth overview of the core spectroscopic properties of 2,6-Bis(2-benzimidazolyl)pyridine (BBP), a versatile tridentate ligand. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and illustrating the analytical workflow.
Core Spectroscopic Data
The spectroscopic characteristics of this compound are fundamental to its application as a chemosensor and coordinating ligand. The following tables summarize the key quantitative data from UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Absorption and Fluorescence Emission
BBP exhibits distinct absorption and emission profiles that are sensitive to its environment, such as solvent polarity and the presence of metal ions or anions.[1][2][3][4] The photophysical properties are summarized below.
| Parameter | Value | Solvent | Reference |
| Absorption Maxima (λ_abs) | ~340-360 nm | Various Organic Solvents | [2][5] |
| Molar Absorptivity (ε) | Not explicitly stated in searches | - | |
| Emission Maximum (λ_em) | ~379 nm | Aqueous Buffer | [1] |
| Fluorescence Quantum Yield (Φ) | Weakly fluorescent in water, enhanced in non-polar media | Water/Lipid Bilayer | [1] |
Note: The exact absorption and emission maxima, as well as the quantum yield, can vary depending on the solvent and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of BBP. The following data were reported in DMSO-d₆.[6]
¹H NMR (DMSO-d₆) [6]
| Proton | Chemical Shift (δ, ppm) |
| NH | 13.00 |
| H3, H5 (Pyridine) | 8.33 |
| H4 (Pyridine) | 8.13 |
| H4' (Benzimidazole) | 7.78 |
| H7' (Benzimidazole) | 7.72 |
| H6' (Benzimidazole) | 7.26 |
| H5' (Benzimidazole) | 7.34 |
¹³C NMR (DMSO-d₆) [6]
| Carbon | Chemical Shift (δ, ppm) |
| C2' (Benzimidazole) | 151.1 |
| C2, C6 (Pyridine) | 148.3 |
| C9' (Benzimidazole) | 144.7 |
| C4 (Pyridine) | 139.7 |
| C8' (Benzimidazole) | 134.9 |
| C6' (Benzimidazole) | 124.3 |
| C5' (Benzimidazole) | 122.8 |
| C3, C5 (Pyridine) | 121.9 |
| C4' (Benzimidazole) | 120.3 |
| C7' (Benzimidazole) | 112.3 |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of BBP.
Synthesis of this compound
Two common synthetic routes for BBP are outlined below.
Method 1: From 2,6-Pyridinedicarboxylic Acid and o-Phenylenediamine (B120857) [7]
This method involves the condensation of 2,6-pyridinedicarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid (PPA).
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,6-pyridinedicarboxylic acid and a stoichiometric amount of o-phenylenediamine.
-
Addition of PPA: Under a nitrogen atmosphere, slowly add polyphosphoric acid to the flask with vigorous stirring. The PPA serves as both the solvent and the condensing agent.
-
Heating: Heat the reaction mixture to 180-220 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
-
Neutralization and Filtration: Neutralize the acidic solution with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol (B145695) or a DMF/water mixture, to obtain pure this compound.
Method 2: From 2,6-Dibromopyridine and Benzimidazole [8]
This method involves a copper-catalyzed cross-coupling reaction.
-
Reaction Setup: To a reaction vessel, add 2,6-dibromopyridine, 2-3 molar equivalents of benzimidazole, potassium hydroxide, potassium carbonate, and a catalytic amount of copper powder.
-
Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.
-
Reaction Conditions: Heat the mixture to a temperature between 100 °C and reflux, and stir for 24-56 hours.
-
Work-up: After cooling, add aqueous ammonia (B1221849) and stir. Pour the reaction mixture into ice water and allow it to stand.
-
Isolation: Collect the crude product by suction filtration.
-
Purification: Recrystallize the solid from ethanol and dry to yield the final product.
Spectroscopic Analysis Protocols
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of BBP in a UV-grade solvent (e.g., ethanol, DMSO, or acetonitrile). From the stock solution, prepare a series of dilutions of known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy [9]
-
Sample Preparation: Prepare a dilute solution of BBP in a fluorescence-grade solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Set the excitation wavelength (typically at or near the λ_abs) and record the emission spectrum over a suitable wavelength range.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of BBP in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10] Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts (δ) for both ¹H and ¹³C spectra, referencing to the residual solvent peak or an internal standard (e.g., TMS).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for BBP synthesis and spectroscopic analysis.
References
- 1. Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine Fluorophore into a Phospholipid Bilayer: Complementary Use of Fluorescence Quenching Studies and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Fluorescent Red-Shifted Sensor for Recognition of Zinc(II) and a Calorimetric Sensor for Iron Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:28020-73-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Acetate recognition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benicewiczgroup.com [benicewiczgroup.com]
- 8. CN102267980A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. as.nyu.edu [as.nyu.edu]
Synthesis of Novel 2,6-Bis(2-benzimidazolyl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-bis(2-benzimidazolyl)pyridine (BBP) scaffold is a privileged structure in medicinal chemistry and materials science, owing to its versatile coordination properties and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of novel BBP derivatives, detailing established and modern synthetic protocols. It includes a compilation of quantitative data to facilitate the comparison of synthetic efficiencies and product characteristics. Furthermore, this guide elucidates the mechanistic pathways through which BBP derivatives exert their biological effects, with a focus on their roles as ion channel modulators and antimicrobial agents. Detailed experimental procedures and visual representations of synthetic and biological pathways are provided to support researchers in the design and development of new BBP-based compounds.
Introduction
This compound, a heterocyclic compound featuring a central pyridine (B92270) ring flanked by two benzimidazole (B57391) moieties, has garnered significant attention for its wide range of applications. Its planar, tridentate N-donor ligand structure makes it an excellent chelator for various metal ions, leading to the development of complexes with interesting catalytic, photocatalytic, and material properties. In the realm of drug development, BBP and its derivatives have emerged as potent biological agents with activities including, but not limited to, antiviral, anticancer, and antimicrobial effects. A notable and well-characterized activity is the potent and selective inhibition of small-conductance calcium-activated potassium (SK) channels, highlighting their potential as therapeutic agents for channelopathies. This guide aims to provide a detailed technical resource for the synthesis and understanding of this important class of compounds.
Synthetic Methodologies
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. The most common approaches involve the condensation of a pyridine-2,6-dicarbonyl precursor with o-phenylenediamine (B120857) or its derivatives. Variations in reaction conditions, catalysts, and the use of microwave irradiation can significantly influence reaction times and yields.
Conventional Synthesis from Pyridine-2,6-dicarboxylic Acid
A widely employed method for the synthesis of BBP involves the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), which also serves as the solvent.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add pyridine-2,6-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2 equivalents).
-
Addition of PPA: Carefully add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 180-200°C and stir vigorously under a nitrogen atmosphere for 4-6 hours.
-
Work-up: Cool the reaction mixture to approximately 100°C and pour it slowly into a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide until a precipitate is formed.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with distilled water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or DMF/water.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields. The synthesis of BBP can be efficiently carried out using this technology.
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix pyridine-2,6-dicarboxylic acid (1 equivalent), o-phenylenediamine (2 equivalents), and a catalytic amount of polyphosphoric acid (PPA).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 200°C) for a short duration (e.g., 15-30 minutes). Power and time may need to be optimized depending on the specific microwave reactor.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional synthesis (steps 4-6).
Synthesis of N-Substituted Derivatives
N-substituted derivatives of BBP can be synthesized by reacting the parent BBP with an appropriate alkyl or aryl halide in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Base: Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH) (2.2 equivalents), to the solution and stir for 30 minutes at room temperature to deprotonate the benzimidazole N-H groups.
-
Addition of Halide: Add the desired alkyl or aryl halide (2.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and some of its derivatives reported in the literature.
| Entry | Synthetic Method | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 1 | Conventional (PPA) | Pyridine-2,6-dicarboxylic acid, o-phenylenediamine | ~85 | >300 | [1][2] |
| 2 | Microwave (PPA) | Pyridine-2,6-dicarboxylic acid, o-phenylenediamine | ~80-90 | >300 | [3] |
| 3 | N-alkylation | This compound, Benzyl bromide, KOH | ~70-80 | - | [4] |
| 4 | N-alkylation | This compound, Ethyl iodide, NaH | ~60-70 | - | - |
Note: Yields and melting points can vary depending on the specific reaction conditions and purity of the final product.
Spectroscopic Data for this compound (BBP):
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.9 (s, 2H, NH), 8.3-8.5 (m, 3H, pyridine-H), 7.6-7.8 (m, 4H, benzimidazole-H), 7.2-7.4 (m, 4H, benzimidazole-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~151.0, 149.0, 143.0, 138.0, 124.0, 122.0, 119.0, 115.0 |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), 1600-1400 (C=N and C=C stretching) |
| Mass Spectrometry (m/z) | 311.12 (M⁺) |
Biological Activities and Signaling Pathways
Inhibition of Small-Conductance Calcium-Activated Potassium (SK) Channels
This compound has been identified as a potent and selective inhibitor of SK channels (SK1, SK2, and SK3 subtypes) with IC₅₀ values in the sub-micromolar range.[5] SK channels play a crucial role in regulating neuronal excitability and cardiac action potential duration. Their inhibition can have significant therapeutic implications in conditions like atrial fibrillation and certain neurological disorders. The proposed mechanism of action involves the direct blockade of the ion channel pore.[5]
Caption: Mechanism of SK Channel Inhibition by BBP.
Antimicrobial Activity
Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and anthelmintic effects. The proposed mechanisms of action are multifaceted and can vary depending on the specific derivative and the target organism.
One of the primary mechanisms of antifungal action for some benzimidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[6][7][8] This is analogous to the mechanism of action of azole antifungal drugs. The inhibition of enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase (ERG11), leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[6][7][8]
Caption: Inhibition of Fungal Ergosterol Biosynthesis.
In helminths (parasitic worms), a key mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization.[9][10][11][12][13] These compounds bind to β-tubulin, a subunit of microtubules, preventing their assembly.[10] This disruption of the cytoskeleton affects essential cellular processes such as cell division, motility, and intracellular transport, leading to the parasite's death.[9][11]
Caption: Disruption of Parasitic Microtubule Synthesis.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the development of novel compounds with a wide array of applications in both medicinal chemistry and materials science. This guide has provided a detailed overview of the key synthetic methodologies for BBP and its derivatives, supported by quantitative data and detailed experimental protocols. Furthermore, the elucidation of the underlying mechanisms of their biological activities, particularly as SK channel inhibitors and antimicrobial agents, offers a rational basis for the future design of more potent and selective molecules. The continued exploration of this chemical space is anticipated to yield new and improved therapeutic agents and functional materials.
References
- 1. This compound 28020-73-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (BBP) Is a Potent and Selective Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of benzimidazole anthelmintics as microtubule-active drugs on the synthesis and transport of surface glycoconjugates in Hymenolepis microstoma, Echinostoma caproni, and Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microtubules as antiparasitic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic and Structural Landscape of 2,6-Bis(2-benzimidazolyl)pyridine: A Computational and Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(2-benzimidazolyl)pyridine (BBP) is a versatile heterocyclic ligand that has garnered significant attention in the fields of coordination chemistry, materials science, and medicinal chemistry. Its rigid, planar structure and tridentate N-donor atoms make it an exceptional chelator for a variety of metal ions. This, coupled with its intriguing photophysical properties and diverse biological activities, has established BBP as a privileged scaffold in the design of novel functional molecules. This technical guide provides an in-depth overview of the computational and theoretical studies that have been instrumental in elucidating the structure-property relationships of BBP and its derivatives, with a focus on its applications in drug development.
Synthesis and Spectroscopic Characterization
The synthesis of BBP is typically achieved through the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine (B120857).[1] Various derivatives can be synthesized by modifying the benzimidazole (B57391) or pyridine (B92270) rings.[1][2]
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with imidazole (B134444) or benzimidazole via an N-alkylation reaction.[1] Alternatively, condensation reactions of pyridine dicarboxylic acids with o-phenylenediamines are employed.[3]
-
Materials: 2,6-pyridinedicarboxylic acid, o-phenylenediamine, polyphosphoric acid (PPA).
-
Procedure: A mixture of 2,6-pyridinedicarboxylic acid and o-phenylenediamine is heated in PPA under an inert atmosphere. The reaction mixture is then poured into water, and the resulting precipitate is collected, neutralized with a base (e.g., ammonium (B1175870) hydroxide), washed, and dried to yield the final product.
Spectroscopic techniques are crucial for the characterization of BBP.
| Technique | Key Observables and Interpretations | References |
| ¹H NMR | Chemical shifts of pyridine and benzimidazole protons provide information on the electronic environment and symmetry of the molecule. In DMSO-d6, typical signals appear for the pyridine protons (triplet and doublet) and the benzimidazole protons. | [4][5][6] |
| ¹³C NMR | Provides information on the carbon skeleton. Due to symmetry, the free ligand may show fewer signals than expected. Upon coordination to a metal, the symmetry is often broken, leading to a larger number of distinct signals. | [5][6] |
| FT-IR | Characteristic vibrational modes for C=N and C=C stretching in the pyridine and benzimidazole rings are observed. Shifts in these bands upon metal coordination indicate the involvement of the nitrogen atoms in binding. | [1][2] |
| UV-Vis | Electronic transitions, typically π-π* transitions, are observed in the UV region. The absorption and emission maxima can be sensitive to the solvent environment and metal coordination. | [3][7] |
Computational and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT) and molecular docking, have been invaluable in understanding the electronic structure, reactivity, and biological interactions of BBP.
Density Functional Theory (DFT) Studies
DFT calculations are widely used to predict the geometric and electronic properties of BBP and its metal complexes.
Typical Computational Protocol:
-
Software: Gaussian, ORCA, etc.
-
Functional: B3LYP is a commonly used hybrid functional.[8][9]
-
Basis Set: 6-311G(d,p) or cc-pVDZ are frequently employed for geometry optimization and frequency calculations.[8][9]
-
Calculations:
-
Geometry Optimization: To find the minimum energy structure.
-
Frequency Analysis: To confirm the optimized structure is a true minimum and to calculate vibrational frequencies (for comparison with IR spectra).
-
Frontier Molecular Orbital (FMO) Analysis: To understand the reactivity and electronic transitions (HOMO-LUMO gap).
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.
-
| Calculated Property | Significance | Typical Findings for BBP | References |
| Optimized Geometry | Provides bond lengths and angles for comparison with X-ray data. | The molecule is largely planar, facilitating π-stacking interactions. | [8] |
| HOMO-LUMO Gap | Relates to the electronic excitation energy and chemical reactivity. | The HOMO is typically localized on the benzimidazole rings, while the LUMO is distributed over the pyridine and benzimidazole moieties. | [8] |
| Vibrational Frequencies | Allows for theoretical assignment of experimental IR spectra. | Good agreement between calculated and experimental frequencies is generally observed. | [8] |
| ¹H and ¹³C NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method can predict NMR shifts. | Theoretical shifts show good correlation with experimental data, aiding in spectral assignment. | [8] |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. This has been particularly useful in understanding the mechanism of action of BBP as a drug candidate.
General Molecular Docking Workflow:
Biological Applications and Signaling Pathways
BBP has demonstrated a range of biological activities, making it a promising lead compound in drug discovery.
Inhibition of Small Conductance Calcium-Activated Potassium (SK) Channels
BBP is a potent and selective inhibitor of SK channels, which are implicated in various cardiovascular and neurological disorders.[10][11]
| Parameter | Value | Reference |
| IC₅₀ (SK1, SK2, SK3) | ~0.4 µM | [10][11] |
Molecular modeling suggests that the histidine residue H491 in the SK channel is a critical amino acid for the pharmacological effect of BBP.[11]
Antiviral Activity
BBP has been identified as a selective inhibitor of pestiviruses, such as Bovine Viral Diarrhea Virus (BVDV) and Classical Swine Fever Virus (CSFV).[12]
| Virus | EC₅₀ | Reference |
| BVDV | 0.05 - 0.3 µM | [12] |
| CSFV | 0.33 µM | [12] |
The antiviral mechanism of BBP involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[12] Resistance mutations have been mapped to a small cavity near the fingertip domain of the pestivirus polymerase, suggesting an allosteric mode of inhibition.[12]
Anticancer Activity
BBP and its metal complexes have shown promise as anticancer agents. The proposed mechanism involves the induction of apoptosis through DNA damage-mediated signaling pathways.[13] Ruthenium complexes of BBP derivatives, for instance, have been shown to induce cancer cell apoptosis by triggering DNA damage-mediated p53 phosphorylation.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential drugs.
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., BBP) for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion
This compound is a molecule of significant interest with a rich chemical and biological profile. Computational and theoretical studies have been pivotal in understanding its fundamental properties and in guiding the design of new derivatives with enhanced functionalities. The synergy between experimental and computational approaches continues to unlock the full potential of BBP, particularly in the development of novel therapeutics for a range of diseases. This guide provides a comprehensive overview of the current state of knowledge, offering a valuable resource for researchers in academia and industry.
References
- 1. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound(28020-73-7) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine Fluorophore into a Phospholipid Bilayer: Complementary Use of Fluorescence Quenching Studies and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound (BBP) Is a Potent and Selective Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels [frontiersin.org]
- 11. This compound (BBP) Is a Potent and Selective Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2,6-bis(benzimidazol-2-yl)pyridines: a novel chemical class of pestivirus inhibitors that targets a hot spot for inhibition of pestivirus replication in the RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solvatochromic Behavior of 2,6-Bis(2-benzimidazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic properties of 2,6-Bis(2-benzimidazolyl)pyridine (BBP), a versatile fluorophore with significant potential in various scientific and biomedical applications. This document details the synthesis, experimental protocols for spectroscopic analysis, and a summary of its photophysical behavior in different solvent environments.
Introduction
This compound (BBP) is a heterocyclic compound that has garnered considerable interest due to its unique photophysical properties. Its rigid, planar structure and the presence of both hydrogen bond donor and acceptor sites contribute to its sensitivity to the surrounding solvent environment, a phenomenon known as solvatochromism. This behavior, characterized by changes in the absorption and emission spectra of a compound with varying solvent polarity, makes BBP a valuable tool for probing the microenvironment of complex systems, including biological membranes and polymer matrices. Understanding the solvatochromic behavior of BBP is crucial for its application as a fluorescent probe in drug development, materials science, and cellular imaging.
Synthesis of this compound
The synthesis of BBP is typically achieved through the condensation reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine. Several methods have been reported, with variations in reaction conditions and catalysts. A general and effective method involves the use of polyphosphoric acid (PPA) as both a catalyst and a solvent, which promotes the cyclization and dehydration steps.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, combine pyridine-2,6-dicarboxylic acid and a slight excess of o-phenylenediamine.
-
Add polyphosphoric acid to the flask under a nitrogen atmosphere. The amount of PPA should be sufficient to ensure proper mixing and to act as the reaction medium.
-
Heat the reaction mixture with stirring to a temperature of 180-200°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until a precipitate is formed.
-
Collect the crude product by filtration and wash it thoroughly with deionized water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound as a solid.
-
Dry the purified product under vacuum. The final product can be characterized by NMR spectroscopy, mass spectrometry, and melting point determination.
-
Solvatochromic Behavior: Data Presentation
The photophysical properties of BBP are significantly influenced by the polarity of the solvent. In general, BBP exhibits a bathochromic (red) shift in its emission spectrum as the solvent polarity increases. This is indicative of a larger dipole moment in the excited state compared to the ground state. The following table summarizes the available quantitative data on the solvatochromic behavior of BBP in various solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_f) |
| Toluene | 2.38 | 1.497 | 345 | 374 | 2294 | 0.37 |
| Acetonitrile | 37.5 | 1.344 | 343 | 379 | 2824 | 0.23 |
| Methanol | 32.7 | 1.329 | 344 | 389 | 3438 | 0.18 |
| Phosphate (B84403) Buffer (pH 8) | ~80 | 1.333 | 346 | 395 | 3724 | 0.005 |
Note: The Stokes shift was calculated using the formula: Δν̃ = (1/λ_abs - 1/λ_em) x 10⁷ cm⁻¹.
The data clearly demonstrates that while the absorption maximum of BBP shows minimal change with solvent polarity, the emission maximum is significantly red-shifted in more polar solvents. Furthermore, a dramatic decrease in the fluorescence quantum yield is observed in the aqueous phosphate buffer, which is attributed to fluorescence quenching through hydrogen bonding interactions with water molecules.[1]
Experimental Protocols for Spectroscopic Analysis
To investigate the solvatochromic behavior of BBP, standard spectroscopic techniques are employed. The following protocols outline the general procedures for acquiring UV-Vis absorption and fluorescence emission spectra.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer
-
A steady-state spectrofluorometer equipped with a xenon arc lamp as the excitation source and a suitable detector.
-
-
Sample Preparation:
-
Prepare a stock solution of BBP in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mM.
-
For each solvent to be tested, prepare a dilute solution of BBP by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 0.1) for fluorescence measurements.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of BBP in each solvent over a suitable wavelength range (e.g., 250-450 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Determine the wavelength of maximum absorption (λ_abs) for BBP in each solvent.
-
-
Fluorescence Spectroscopy:
-
Excite the BBP solution at or near its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 350-600 nm).
-
Determine the wavelength of maximum emission (λ_em) for BBP in each solvent.
-
To determine the fluorescence quantum yield (Φ_f), a comparative method using a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54) is often employed. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
-
Visualization of Workflows and Relationships
To better illustrate the experimental and analytical processes involved in studying the solvatochromic behavior of BBP, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound (BBP).
Caption: Experimental workflow for the investigation of BBP's solvatochromic behavior.
Conclusion
The solvatochromic behavior of this compound makes it a highly sensitive and versatile fluorescent probe. Its significant Stokes shift and environment-dependent quantum yield provide a powerful tool for investigating the polarity and hydrogen-bonding characteristics of its microenvironment. The detailed experimental protocols and compiled data in this guide offer a solid foundation for researchers, scientists, and drug development professionals to utilize BBP in their respective fields. Further research to expand the library of solvatochromic data for BBP in a wider array of solvents will undoubtedly enhance its applicability and contribute to advancements in various scientific disciplines.
References
In-depth Technical Guide: Protonation and Deprotonation Studies of 2,6-Bis(2-benzimidazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protonation and deprotonation behavior of 2,6-Bis(2-benzimidazolyl)pyridine (BBP), a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and pharmacology. Understanding the acid-base properties of BBP is crucial for its application in various fields, as these properties govern its solubility, binding affinity to metal ions, and interaction with biological targets.
Introduction to this compound (BBP)
This compound is a tridentate nitrogen donor ligand known for its ability to form stable complexes with a variety of metal ions. Its structure, consisting of a central pyridine (B92270) ring flanked by two benzimidazole (B57391) moieties, allows for multiple protonation and deprotonation steps, leading to a range of charged species in solution. These acid-base equilibria are fundamental to its function as a chemosensor, a building block for supramolecular assemblies, and a pharmacologically active agent.
Protonation and Deprotonation Equilibria
The protonation and deprotonation of BBP involve the nitrogen atoms of the pyridine and benzimidazole rings. The molecule can exist in several forms, from a fully protonated species in strongly acidic conditions to a dianionic species in strongly basic conditions.
The acid dissociation constants (pKa values) of BBP have been determined by spectrophotometric titration. These values quantify the acidity or basicity of the different nitrogen centers in the molecule.
Quantitative Data: Acid Dissociation Constants (pKa)
The pKa values for the various protonation and deprotonation steps of this compound are summarized in the table below.
| Equilibrium | pKa Value | Description |
| pKa1 | 4.40 ± 0.05 | Protonation of a benzimidazole nitrogen |
| pKa2 | 3.20 ± 0.05 | Protonation of the second benzimidazole nitrogen |
| pKa3 | 10.9 ± 0.1 | Deprotonation of a benzimidazole N-H |
| pKa4 | 11.9 ± 0.1 | Deprotonation of the second benzimidazole N-H |
These values indicate that the benzimidazole nitrogens are the first to be protonated in acidic media, and the benzimidazole N-H protons are subsequently lost in alkaline media.
Experimental Protocols
The determination of the acid dissociation constants of BBP is typically performed using spectrophotometric or spectrofluorimetric titrations. These methods rely on the changes in the UV-Vis absorption or fluorescence spectra of the molecule as a function of pH.
Spectrophotometric Titration for pKa Determination
This method involves recording the UV-Vis absorption spectra of a BBP solution at various pH values. The pKa values are then determined from the changes in absorbance at specific wavelengths.
Methodology:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or DMSO, due to its low solubility in neutral aqueous solutions.
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. Universal buffer solutions, such as the Britton-Robinson buffer, are often employed.
-
Spectrophotometric Measurements: For each pH value, a constant aliquot of the BBP stock solution is added to the buffer solution in a cuvette. The final concentration of the organic solvent should be kept low and constant across all measurements to minimize its effect on the pKa values. The UV-Vis absorption spectrum is then recorded.
-
Data Analysis: The absorbance at one or more wavelengths where significant spectral changes are observed is plotted against the pH. The pKa values correspond to the pH at the inflection points of the resulting sigmoidal curves. Alternatively, the data can be analyzed using the Henderson-Hasselbalch equation or by fitting the spectral data to appropriate multi-equilibrium models using specialized software.
Spectrofluorimetric Titration for pKa Determination
Similar to spectrophotometric titration, this technique utilizes the changes in the fluorescence emission of BBP with varying pH. BBP is known to be weakly fluorescent in neutral aqueous solutions, a property that can be exploited for sensitive pKa determination.
Methodology:
-
Preparation of Solutions: Stock and buffer solutions are prepared as described for the spectrophotometric titration.
-
Spectrofluorimetric Measurements: The fluorescence emission spectrum of the BBP solution is recorded at each pH value, using a suitable excitation wavelength. The excitation wavelength is typically chosen at the isosbestic point in the absorption spectra to avoid variations in the number of absorbed photons.
-
Data Analysis: The fluorescence intensity at the emission maximum is plotted against pH. The pKa values are then determined from the resulting titration curve, similar to the analysis of spectrophotometric data.
Visualizations
Protonation and Deprotonation Pathway
The following diagram illustrates the stepwise protonation and deprotonation of this compound.
Caption: Protonation and deprotonation states of BBP.
Experimental Workflow for pKa Determination
The logical flow of a typical experiment to determine the pKa values of BBP is depicted below.
Caption: Workflow for pKa determination of BBP.
Conclusion
The protonation and deprotonation behavior of this compound is a critical aspect of its chemistry, influencing its physical, chemical, and biological properties. The provided pKa values and experimental methodologies offer a foundational understanding for researchers working with this compound. The ability to exist in multiple charged states makes BBP a highly tunable molecule, suitable for a wide range of applications in drug development, sensor technology, and materials science. Further studies could explore these equilibria in different solvent systems and in the presence of various metal ions to expand its utility.
Unraveling the Electronic Landscape of 2,6-Bis(2-benzimidazolyl)pyridine Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of electrons within metal complexes dictates their functionality, making a deep understanding of their electronic structure paramount for the advancement of fields ranging from materials science to medicinal chemistry. This technical guide delves into the electronic properties of a fascinating class of compounds: metal complexes of 2,6-Bis(2-benzimidazolyl)pyridine (bzimpy). This tridentate ligand, with its versatile coordination capabilities, forms stable and often luminescent complexes with a variety of transition metals, paving the way for applications in photocatalysis, sensing, and as potential therapeutic agents.
Core Electronic Characteristics
The electronic structure of bzimpy metal complexes is largely governed by the interplay between the metal d-orbitals and the π-system of the bzimpy ligand. The benzimidazole (B57391) moieties of the ligand are known to be more basic and stronger σ-donors compared to the pyridine (B92270) ring, influencing the electron density at the metal center. This, in turn, affects the energies of the molecular orbitals and the nature of the electronic transitions.
The absorption spectra of these complexes typically exhibit intense bands in the ultraviolet region, which are assigned to π-π* intraligand transitions within the bzimpy framework. In the visible region, lower intensity bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are often observed. These MLCT bands are of particular interest as they are crucial for the photophysical and photochemical properties of the complexes. The energy of these transitions can be tuned by modifying the metal center, the substituents on the bzimpy ligand, or the ancillary ligands in the coordination sphere.
Many bzimpy complexes, particularly those of ruthenium(II) and platinum(II), exhibit luminescence. This emission typically originates from a triplet MLCT (³MLCT) excited state and is often characterized by a large Stokes shift and a relatively long lifetime. The quantum yield and lifetime of the emission are sensitive to the molecular structure and the surrounding environment, making these complexes promising candidates for luminescent probes and sensors.
Quantitative Data Summary
To facilitate a comparative analysis of the electronic properties of various this compound metal complexes, the following tables summarize key photophysical and electrochemical data gathered from the literature.
Table 1: Photophysical Properties of Selected Bzimpy Metal Complexes
| Complex | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ru(bzimpy)₂]²⁺ | Acetonitrile (B52724) | 475 (MLCT) | 613-628 (frozen) | - | - | [1] |
| [Fe(bzimpy)₂]²⁺ | - | - | - | - | - | [2] |
| [Zn(bzimpy)₂]²⁺ | - | - | - | - | - | [2] |
| Pt(mbzimpy)Cl⁺ | Acetonitrile | Visible (MLCT) | 470-560 (77 K) | - | - | |
| Si(bzimpy)₂ | Solution | - | 510 | 0.57 | - | [3] |
Note: '-' indicates data not available in the cited sources. mbzimpy = 2,6-bis(N-methylbenzimidazol-2-yl)pyridine.
Table 2: Electrochemical Properties of Selected Bzimpy Metal Complexes
| Complex | Solvent | E₁/₂ (Oxidation) (V vs. ref) | E₁/₂ (Reduction) (V vs. ref) | Reference |
| cis-Ru(II)(bipy)₂(1,2-azolylamidino) | - | Reversible Ru(II)/Ru(III) | - | |
| [Fe(Me-bzimpy)₂]²⁺ | - | - | Stable upon reduction | [2] |
| [Ru(LR)(L)]⁰ | - | Quasireversible | Quasireversible | [4] |
| Pt(mbzimpy)X⁺ series | Acetonitrile | - | Two reversible 1e⁻ reductions |
Note: 'bipy' = 2,2'-bipyridine; 'Me-bzimpy' = 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine; LR = 2,6-bis(1-(2-octyldodecan)benzimidazol-2-yl)pyridine; L = 2,6-bis(benzimidazolate)pyridine; X = Cl, CCPh, Ph, or CH₃. The reference electrode was not always specified in the abstracts.
Experimental Protocols
A thorough understanding of the electronic structure of bzimpy metal complexes relies on a combination of synthesis, spectroscopy, and electrochemistry. Below are generalized protocols for key experiments.
Synthesis of this compound (bzimpy)
A common method for the synthesis of the bzimpy ligand involves the condensation reaction between 2,6-pyridinedicarboxylic acid and o-phenylenediamine (B120857).
Procedure:
-
A mixture of 2,6-pyridinedicarboxylic acid and a slight excess of o-phenylenediamine is heated in a high-boiling point solvent such as polyphosphoric acid (PPA).
-
The reaction mixture is heated at an elevated temperature (e.g., 180-220 °C) for several hours under an inert atmosphere.
-
After cooling, the reaction mixture is poured into a large volume of water or an aqueous base solution (e.g., sodium bicarbonate) to precipitate the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water and then with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as DMF/ethanol.
Synthesis of a Generic [M(bzimpy)₂]ⁿ⁺ Complex (e.g., M = Ru, Fe)
Procedure:
-
The bzimpy ligand is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
A solution of the metal salt (e.g., RuCl₃·xH₂O or FeCl₂·4H₂O) in the same solvent is added to the ligand solution.
-
The reaction mixture is refluxed for several hours under an inert atmosphere. The progress of the reaction can be monitored by techniques like thin-layer chromatography.
-
After cooling to room temperature, the solution is filtered to remove any insoluble impurities.
-
For cationic complexes, a saturated aqueous solution of a salt with a non-coordinating anion (e.g., NH₄PF₆ or KPF₆) is added to precipitate the desired complex.
-
The resulting solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel or alumina, or by recrystallization.
UV-Vis Absorption and Photoluminescence Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.
Procedure:
-
Solutions of the metal complexes are prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
For absorption measurements, the solution is placed in a quartz cuvette (typically 1 cm path length), and the spectrum is recorded over the desired wavelength range (e.g., 200-800 nm). A solvent blank is used as a reference.
-
For emission measurements, the solution is excited at a wavelength corresponding to an absorption maximum (preferably an MLCT band). The emission spectrum is then recorded.
-
To determine the photoluminescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in water) is used as a reference. The integrated emission intensities and absorbances of the sample and the standard are measured under identical conditions.
-
Emission lifetime (τ) measurements are typically performed using time-correlated single-photon counting (TCSPC) or other time-resolved techniques.
Cyclic Voltammetry
Instrumentation: A potentiostat with a three-electrode setup is used. The three electrodes consist of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).
Procedure:
-
A solution of the metal complex (typically ~1 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.
-
The three electrodes are immersed in the solution, and the cyclic voltammogram is recorded by scanning the potential between set limits.
-
The scan rate can be varied to investigate the reversibility of the redox processes.
-
The half-wave potentials (E₁/₂) for reversible or quasi-reversible processes are determined as the average of the anodic and cathodic peak potentials.
Visualizing Electronic Processes and Experimental Workflows
To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Outlook
The electronic structure of this compound metal complexes offers a rich playground for chemists. The ability to tune their photophysical and electrochemical properties through synthetic modifications makes them highly attractive for a range of applications. This guide has provided a foundational understanding of their electronic properties, summarized key quantitative data, and outlined essential experimental protocols. Future research in this area will likely focus on the development of new bzimpy derivatives with tailored electronic properties for specific applications, such as targeted photodynamic therapy, advanced photocatalytic systems, and novel luminescent materials for organic light-emitting diodes (OLEDs). A deeper understanding of the excited-state dynamics, aided by advanced spectroscopic techniques and theoretical calculations, will be crucial in unlocking the full potential of these versatile metal complexes.
References
- 1. Synthesis and characterization of 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,6-Bis(2-benzimidazolyl)pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 2,6-Bis(2-benzimidazolyl)pyridine (bimbp), a versatile tridentate N-donor ligand. The unique structural and electronic properties of bimbp have led to its extensive use in the development of metal complexes with significant applications in catalysis, anticancer therapy, and as DNA targeting agents. This document outlines detailed experimental protocols for the synthesis of the ligand and its metal complexes, as well as methodologies for evaluating their catalytic and biological activities.
Applications in Coordination Chemistry
The bimbp ligand is a planar, tridentate molecule that coordinates to metal centers through the nitrogen atoms of the pyridine (B92270) ring and the two benzimidazole (B57391) groups. This coordination mode imparts high stability to the resulting metal complexes. The extended π-system of the ligand also plays a crucial role in its applications, particularly in DNA intercalation and photophysical properties.
-
Catalysis: Metal complexes of bimbp, particularly with ruthenium, rhodium, and iridium, have shown significant catalytic activity in transfer hydrogenation reactions of ketones.[1][2][3] The ligand framework can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
-
Anticancer Activity: A significant area of research has been the development of bimbp metal complexes as potential anticancer agents. Complexes with metals such as platinum, palladium, copper, zinc, cadmium, and mercury have demonstrated cytotoxicity against various cancer cell lines.[4][5][6] The mechanism of action is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with DNA.[5]
-
DNA Binding and Intercalation: The planar aromatic structure of bimbp allows its metal complexes to interact with DNA, primarily through intercalation between the base pairs.[7][8] This interaction can lead to DNA cleavage and inhibition of replication, contributing to the cytotoxic effects of these compounds. The binding affinity can be quantified and is a key parameter in the development of new DNA-targeting drugs.
Quantitative Data
The following tables summarize key quantitative data for various metal complexes of this compound, providing a comparative view of their biological activities.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM) of bimbp Metal Complexes
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| --INVALID-LINK--₂·2H₂O | A549 (Lung) | 1.74 ± 0.06 | [5] |
| MCF-7 (Breast) | 3.15 ± 0.10 | [5] | |
| [Hg(sac)₂(bzimpy)] | MCF-7 (Breast) | 8.61 ± 0.98 | [5] |
| Pd(II) complex | A549 (Lung) | 60.1 ± 3.45 | [4] |
| HCT-116 (Colon) | 23.8 ± 1.48 | [4] | |
| Pt(II) complex | HepG2 (Liver) | 22-26 | [4] |
| HT29 (Colon) | 22-26 | [4] |
Table 2: DNA Binding Constants (Kₑ) of bimbp Metal Complexes
| Complex | Method | Kₑ (M⁻¹) | Reference |
| [Pt(L-H)Cl]Cl | Absorption Titration | 4.76 (± 0.6) x 10⁴ | [9] |
| [Pd(L-H)Cl]Cl | Absorption Titration | 5.01 (± 0.9) x 10⁴ | [9] |
| [Pt(L-Me)Cl]Cl | Absorption Titration | 2.50 (± 0.6) x 10⁵ | [9] |
| [Pd(L-Me)Cl]Cl | Absorption Titration | 2.25 (± 0.9) x 10⁵ | [9] |
| Benzimidazole Schiff base Cu(II) complex | Absorption Titration | 3.27 x 10⁵ | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the bimbp ligand and its metal complexes, as well as for the evaluation of their key applications.
Method 1: Microwave-Assisted Synthesis [11]
-
Materials: o-phenylenediamine (B120857), pyridine-2,6-dicarboxylic acid, polyphosphoric acid (PPA).
-
Procedure:
-
Thoroughly mix o-phenylenediamine with pyridine-2,6-dicarboxylic acid in a microwave-safe reaction vessel.
-
Add polyphosphoric acid (PPA) to the mixture, which acts as both a catalyst and a solvent.
-
Place the vessel in a microwave reactor and irradiate under controlled conditions. The reaction time is significantly reduced compared to conventional heating (e.g., minutes vs. hours).
-
After completion, cool the reaction mixture and pour it into a large volume of cold water.
-
Neutralize the solution with a 10% sodium carbonate solution to precipitate the crude product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol (B145695) to obtain pure this compound as a white solid.
-
Method 2: Conventional Synthesis [12]
-
Materials: 2,6-dibromopyridine, benzimidazole, potassium hydroxide, potassium carbonate, copper powder, N,N-dimethylformamide (DMF), ethanol, ammonia (B1221849) solution.
-
Procedure:
-
In a reaction flask, combine 2,6-dibromopyridine, benzimidazole, potassium hydroxide, potassium carbonate, and copper powder in DMF as the solvent.
-
Heat the mixture to a reflux temperature (100-153°C) and maintain for 24-56 hours.
-
Cool the reaction mixture to room temperature and add ammonia water, followed by stirring.
-
Pour the mixture into ice water and allow it to stand, leading to the precipitation of the crude product.
-
Collect the precipitate by suction filtration and wash with water.
-
Recrystallize the crude product from ethanol and dry to yield pure this compound.
-
-
Materials: this compound (bimbp), a suitable metal precursor (e.g., ZnCl₂, Co(NO₃)₂, Ni(OAc)₂, FeCl₃), and an appropriate solvent.
-
Procedure:
-
Dissolve the metal precursor in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
In a separate flask, dissolve the bimbp ligand in the same or a compatible solvent.
-
Add the ligand solution dropwise to the metal salt solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a specific period, which can range from a few hours to overnight, depending on the metal and desired complex.
-
The resulting precipitate of the metal-bimbp complex is collected by filtration, washed with the solvent and a low-boiling point solvent like diethyl ether, and then dried in vacuo.
-
-
Materials: Cancer cell lines, culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a buffered solution).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the bimbp metal complexes in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the complexes) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
3.4.1. UV-Visible Absorption Titration [13][14]
-
Materials: Calf thymus DNA (CT-DNA), Tris-HCl buffer, bimbp metal complex solution of known concentration.
-
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Maintain a constant concentration of the metal complex in a quartz cuvette.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the metal complex.
-
After each addition, mix the solution and allow it to equilibrate before recording the UV-Vis spectrum.
-
Monitor the changes in the absorption spectrum of the metal complex, particularly the metal-to-ligand charge transfer (MLCT) bands. Intercalation is typically indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance.
-
The intrinsic binding constant (Kₑ) can be calculated from the spectral data using the Wolfe-Shimer equation or by plotting [DNA]/(εₐ - εբ) versus [DNA].
-
3.4.2. Fluorescence Titration (Ethidium Bromide Displacement Assay) [13]
-
Materials: CT-DNA, ethidium (B1194527) bromide (EB), Tris-HCl buffer, bimbp metal complex solution.
-
Procedure:
-
Prepare a solution of the CT-DNA-ethidium bromide adduct in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the DNA-EB adduct (excitation typically around 520 nm, emission maximum around 600 nm).
-
Add increasing concentrations of the bimbp metal complex to the DNA-EB solution.
-
After each addition, incubate for a few minutes and then record the fluorescence spectrum.
-
A decrease in the fluorescence intensity indicates the displacement of EB from the DNA by the metal complex, suggesting an intercalative binding mode.
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
3.4.3. Viscosity Measurement [15]
-
Materials: CT-DNA solution, Tris-HCl buffer, bimbp metal complex solution, viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.
-
Procedure:
-
Measure the flow time of the buffer and the CT-DNA solution.
-
Add increasing amounts of the metal complex to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the complex, respectively.
-
Plot (η/η₀)¹ᐟ³ versus the ratio of the concentration of the complex to the concentration of DNA.
-
A significant increase in the relative viscosity of the DNA solution upon addition of the complex is strong evidence for an intercalative binding mode, as intercalation lengthens the DNA double helix.
-
-
Materials: Ketone substrate, a hydrogen donor (e.g., 2-propanol), a base (e.g., KOH or Cs₂CO₃), the bimbp metal complex catalyst (e.g., a Ru(II) complex), and a suitable solvent if the hydrogen donor is not used as the solvent.
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the ketone substrate, the bimbp metal complex catalyst, and the hydrogen donor (which often also serves as the solvent).
-
Add the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product alcohol can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.
-
The conversion and yield of the product are determined, often by GC analysis.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the study of this compound complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of bimetallic complexes bridged by 2,6-bis(benzimidazol-2-yl) pyridine derivatives and their catalytic properties in transfer hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 5. Zn(ii), Cd(ii) and Hg(ii) saccharinate complexes with this compound as promising anticancer agents in breast and lung cancer cell lines via ROS-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Synthesis, characterization and DNA binding studies of a zinc complex with 2,6-bis(benzimidazol-2-yl) pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102267980A - Method for preparing this compound - Google Patents [patents.google.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Probing the biomolecular (DNA/BSA) interaction by new Pd(II) complex via in-depth experimental and computational perspectives: synthesis, characterization, cytotoxicity, and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,6-Bis(2-benzimidazolyl)pyridine Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Bis(2-benzimidazolyl)pyridine (BBP) is a versatile tridentate N-donor ligand known for forming stable complexes with a variety of metal ions. These metal complexes have garnered significant interest due to their diverse applications in fields ranging from catalysis and materials science to medicinal chemistry. In the realm of drug development, BBP metal complexes have shown promise as anticancer, antimicrobial, and DNA-interacting agents.[1][2][3] The rigid, planar structure of the BBP ligand, coupled with the coordination properties of the central metal ion, allows for the fine-tuning of the complexes' biological and physicochemical properties.[3]
These application notes provide detailed protocols for the synthesis of the BBP ligand and its subsequent complexation with selected transition metals. The methodologies are compiled from established literature procedures to ensure reproducibility. Additionally, representative characterization data are presented in tabular format for easy reference.
I. Synthesis of this compound (BBP) Ligand
The synthesis of the BBP ligand is typically achieved through the condensation reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine (B120857).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine pyridine-2,6-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2 equivalents).
-
Solvent/Catalyst: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to act as both the solvent and the condensing agent.
-
Reaction Conditions: Heat the mixture with stirring at 250°C for 4-5 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Neutralization: Neutralize the acidic solution with a 10% sodium carbonate solution until a precipitate forms.[4]
-
Isolation and Purification: Collect the solid precipitate by filtration, wash it with water, and then recrystallize from ethanol (B145695) to yield the pure this compound ligand as a solid.[4]
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound (BBP).
II. Synthesis of this compound Metal Complexes
The BBP ligand readily forms complexes with various metal salts. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
General Experimental Protocol for Metal Complex Synthesis:
-
Ligand Solution: Dissolve this compound (BBP) in a suitable solvent (e.g., methanol, ethanol, acetonitrile (B52724), or a mixture).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, Fe(ClO₄)₂, Mn(pic)₂) in the same or a compatible solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:1 or 1:2.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours). The formation of a precipitate often indicates complex formation.
-
Isolation and Purification: Collect the solid complex by filtration, wash with the solvent used for the reaction and then with a non-polar solvent like diethyl ether, and dry in vacuo.
Specific Protocol for Nickel(II) Complex:
-
Reactants: this compound (2 equivalents) and Ni(CF₃SO₃)₂ (1 equivalent).[5]
-
Solvent: Acetonitrile.[5]
-
Procedure: Add the BBP ligand to a solution of Ni(CF₃SO₃)₂ in acetonitrile. Heat the resulting solution to reduce the volume.[5]
-
Crystallization: Obtain crystals by vapor diffusion of diethyl ether into the concentrated acetonitrile solution.[5]
Specific Protocol for Iron(II) Complex:
-
Reactants: 2,6-bis(benzimidazol-2-yl) pyrazine (B50134) (a BBP analogue) (1 equivalent) and Fe(II) halide hexahydrate (1 equivalent).[4]
-
Solvent: A mixture of THF/acetone-TEOF (triethyl orthoformate).[4]
-
Procedure: Add the ligand solution to the Fe(II) salt solution and reflux for 4 hours.[4] The complex separates as a solid during the reaction.[4]
Specific Protocol for Manganese(II) Complex:
-
Reactants: this compound (1 equivalent) and Manganese(II) picrate (B76445) (1 equivalent).[1]
-
Solvent: DMF (N,N-Dimethylformamide).
-
Procedure: Mix the reactants in DMF and stir. The complex can be crystallized from the resulting solution.[1]
Visualization of the Metal Complex Synthesis Workflow:
Caption: General workflow for the synthesis of BBP metal complexes.
III. Characterization Data
The synthesized ligand and its metal complexes are characterized by various spectroscopic and analytical techniques. The following tables summarize typical data.
Table 1: Physicochemical and Spectroscopic Data for this compound (BBP)
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N₅ | [6][7] |
| Molecular Weight | 311.34 g/mol | [6][8] |
| Melting Point | >300 °C | [8] |
| ¹H NMR (DMSO-d₆, δ) | 12.73 (s, 2H, NH), 8.06-7.01 (m, 11H, Ar-H) | [2] |
| FT-IR (KBr, cm⁻¹) | ν(N-H) ~3330, ν(C=N) ~1633, ν(C=C) ~1585 | [2] |
Table 2: Characterization Data for Selected BBP Metal Complexes
| Complex | Molecular Formula | Yield (%) | M.p. (°C) | Key IR Bands (cm⁻¹) | UV-Vis (nm) |
| [Ni(BBP)₂(CF₃SO₃)₂]·(C₂H₅)₂O | C₄₄H₃₆F₆N₁₀NiO₇S₂ | - | - | ν(C=N) shifted | - |
| [Cu(L)Cl₂] (L=bis-benzimidazole derivative) | - | 89 | >300 | ν(Cu-N) ~438 | 297, 318, 334, 356, 368, 640 |
| [Ni(L)₂] (L=bis-benzimidazole derivative) | C₂₆H₁₈N₄O₂Ni | 68 | >300 | ν(Ni-N) ~441 | 292, 318, 332, 370, 589, 695 |
| [Mn(bbp)₂(pic)₂]·2DMF | C₅₈H₄₈MnN₁₈O₁₆ | - | - | - | - |
Note: Data for Cu and Ni complexes are for analogous bis-benzimidazole ligands and are representative.[2]
IV. Applications in Drug Development
The coordination of BBP to a metal center can enhance its biological activity.[3] This is often attributed to factors such as increased lipophilicity, which can facilitate cell membrane penetration, and the ability of the complex to interact with biological macromolecules like DNA and proteins.
Potential Therapeutic Applications:
-
Anticancer Agents: Many BBP metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.[2] For instance, a nickel(II) saccharinate BBP complex has shown considerable anticancer effects against A549 and MCF-7 cancer cells.[5] The proposed mechanisms of action often involve DNA binding, intercalation, or the induction of oxidative stress.[1]
-
Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. BBP metal complexes have been reported to exhibit activity against various bacteria and fungi.[3] The chelation theory suggests that the coordination of the metal ion reduces its polarity, allowing the complex to more easily cross the lipid membrane of microorganisms.
-
DNA-Binding Properties: The planar aromatic structure of BBP complexes facilitates their interaction with DNA, primarily through intercalation between the base pairs.[1] This interaction can inhibit DNA replication and transcription, leading to cell death, which is a key mechanism for many anticancer and antimicrobial drugs.
Logical Relationship of BBP Complexes in Drug Discovery:
Caption: The role of BBP metal complexes in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsret.com [ijsret.com]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. alfachemic.com [alfachemic.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 2,6-ビス(2-ベンゾイミダゾリル)ピリジン | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 2,6-Bis(2-benzimidazolyl)pyridine as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(2-benzimidazolyl)pyridine (bbp) is a versatile heterocyclic compound that has garnered significant attention as a selective fluorescent and colorimetric chemosensor for various metal ions. Its rigid, planar structure and the presence of multiple nitrogen donor atoms allow for strong and specific coordination with metal cations. This property leads to distinct changes in its photophysical characteristics, making it a valuable tool for metal ion detection.
This document provides detailed application notes and protocols for the use of bbp as a fluorescent probe for the detection of Zinc(II) (Zn²⁺) and as a colorimetric probe for Iron(II) (Fe²⁺) and Iron(III) (Fe³⁺) ions.
Signaling Pathway and Experimental Workflow
The detection mechanism of metal ions by bbp involves the formation of a coordination complex, which alters the electronic properties of the molecule and, consequently, its fluorescence and absorption spectra.
Caption: Signaling pathway for fluorescent detection of Zn(II) by bbp.
The experimental workflow for utilizing bbp as a metal ion probe is a straightforward process involving sample preparation, measurement, and data analysis.
Caption: General experimental workflow for metal ion detection using bbp.
Data Presentation: Quantitative Analysis
The performance of this compound as a metal ion sensor is summarized in the table below. The data highlights its selectivity and sensitivity for specific metal ions.
| Metal Ion | Method | Detection Limit (LOD) | Observed Change | Solvent System | Reference |
| Zn²⁺ | Fluorescence | 2.1 µM | Red-shift in emission spectrum | CH₃CN/H₂O (1:9, v/v) | [1][2] |
| Fe²⁺ | Colorimetric | 0.28 µM | Colorless to purple | Not specified | [1][2] |
| Fe³⁺ | Colorimetric | 3.5 µM | Colorless to yellow | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (bbp)
This protocol describes a microwave-assisted synthesis of bbp, which offers a significant reduction in reaction time compared to conventional heating methods.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe vessel, thoroughly mix pyridine-2,6-dicarboxylic acid and o-phenylenediamine (1:2 molar ratio).
-
Add polyphosphoric acid (PPA) to the mixture to act as both a catalyst and a solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under controlled power and temperature settings. A typical condition is 50% power for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold water.
-
Neutralize the solution by the slow addition of a 10% sodium carbonate solution until a precipitate forms.
-
Collect the solid precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
Protocol 2: Fluorescent Detection of Zn²⁺ Ions
This protocol outlines the procedure for the selective detection of Zn²⁺ ions using bbp as a fluorescent probe.
Materials:
-
This compound (bbp)
-
Acetonitrile (CH₃CN), spectroscopic grade
-
Deionized water
-
Stock solution of ZnCl₂ or Zn(NO₃)₂ in deionized water (e.g., 10 mM)
-
Stock solutions of other metal salts for interference studies
-
Fluorometer
Procedure:
-
Preparation of bbp Stock Solution: Prepare a stock solution of bbp (e.g., 1 mM) in acetonitrile.
-
Preparation of Working Solution: Prepare a working solution of bbp (e.g., 10 µM) in a CH₃CN/H₂O (1:9, v/v) mixture.
-
Fluorescence Titration: a. Place a known volume of the bbp working solution into a quartz cuvette. b. Record the initial fluorescence spectrum of the bbp solution. The excitation wavelength is typically around 350 nm. c. Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette. d. After each addition, mix the solution gently and record the fluorescence spectrum. e. Observe the red-shift in the emission maximum as the concentration of Zn²⁺ increases.
-
Data Analysis: a. Plot the fluorescence intensity at the new emission maximum against the concentration of Zn²⁺ to generate a titration curve. b. The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
-
Selectivity Study: Repeat the experiment by adding other metal ions to the bbp solution to assess the selectivity for Zn²⁺.
Protocol 3: Colorimetric Detection of Fe²⁺ and Fe³⁺ Ions
This protocol describes the visual detection of Fe²⁺ and Fe³⁺ ions using bbp.
Materials:
-
This compound (bbp)
-
Suitable solvent (e.g., aqueous buffer or organic/aqueous mixture)
-
Stock solutions of FeCl₂ and FeCl₃ in deionized water
-
UV-Vis Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Preparation of bbp Solution: Prepare a solution of bbp in the chosen solvent system.
-
Visual Detection: a. To separate test tubes containing the bbp solution, add a few drops of the Fe²⁺ and Fe³⁺ stock solutions. b. Observe the color change:
-
Quantitative Analysis (Optional): a. Perform a UV-Vis titration by incrementally adding the iron solutions to the bbp solution in a cuvette. b. Record the absorbance spectrum after each addition. c. Plot the absorbance at the wavelength of maximum change against the concentration of the iron ion to create a calibration curve. d. Calculate the detection limit as described in Protocol 2.
Logical Relationships and Stoichiometry Determination
The binding stoichiometry between bbp and the metal ion can be determined using the method of continuous variations (Job's plot).
Caption: Workflow for determining the binding stoichiometry using a Job's plot.
Conclusion
This compound is a highly effective and selective chemosensor for the detection of Zn²⁺, Fe²⁺, and Fe³⁺ ions. The straightforward synthesis and clear spectral responses make it a valuable tool for researchers in various fields, including analytical chemistry, environmental science, and drug development. The protocols provided herein offer a comprehensive guide for the synthesis and application of this versatile fluorescent and colorimetric probe.
References
Application of 2,6-Bis(2-benzimidazolyl)pyridine in Catalytic Transfer Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic transfer hydrogenation is a powerful and versatile method for the reduction of organic compounds, offering a safer and often more selective alternative to traditional hydrogenation using molecular hydrogen.[1] This technique typically employs a hydrogen donor, such as 2-propanol or formic acid, in the presence of a metal catalyst.[1][2][3] The ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity and selectivity. 2,6-Bis(2-benzimidazolyl)pyridine (bzimpy) has emerged as a highly effective tridentate N-donor ligand in this context. Its rigid structure and strong coordination to transition metals like ruthenium, rhodium, and iridium lead to stable and efficient catalysts for the transfer hydrogenation of ketones to their corresponding alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[2][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in catalytic transfer hydrogenation reactions.
Ligand and Catalyst Synthesis
The synthesis of this compound and its subsequent complexation with various transition metals are key steps in preparing active catalysts for transfer hydrogenation.
Synthesis of this compound (bzimpy)
A general method for the synthesis of the bzimpy ligand involves the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine.
Synthesis of Metal-bzimpy Complexes
The bzimpy ligand readily forms stable complexes with various transition metals. The synthesis of ruthenium, rhodium, and iridium complexes is of particular interest for catalytic transfer hydrogenation.
Ruthenium(II)-bzimpy Complexes: Ruthenium(II) complexes of bzimpy are among the most studied for transfer hydrogenation.[5] A common precursor is the [RuCl₂(p-cymene)]₂ dimer.[5]
Rhodium(I)- and Iridium(I)-bzimpy Complexes: Bimetallic rhodium(I) and iridium(I) complexes with bzimpy derivatives have also been synthesized and investigated for their catalytic properties in transfer hydrogenation.[4]
Catalytic Transfer Hydrogenation of Ketones
Complexes of this compound with ruthenium, rhodium, and iridium have demonstrated high catalytic activity in the transfer hydrogenation of a wide range of ketones to their corresponding secondary alcohols.
General Reaction Conditions
The transfer hydrogenation of ketones is typically carried out in 2-propanol, which serves as both the solvent and the hydrogen donor.[2][3][5] The reaction is usually performed under an inert atmosphere and at elevated temperatures. A base, such as potassium hydroxide (B78521) (KOH) or sodium isopropoxide, is often required as a co-catalyst.
Substrate Scope
A variety of aromatic and aliphatic ketones can be efficiently reduced using bzimpy-metal catalysts. The electronic and steric properties of the substituents on the ketone can influence the reaction rate and yield.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II)-bzimpy Complex
This protocol describes the synthesis of a representative [RuCl₂(p-cymene)(bzimpy)] complex.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound (bzimpy)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve [RuCl₂(p-cymene)]₂ (0.16 mmol) and this compound (0.32 mmol) in methanol (10 mL).[5]
-
Reflux the mixture for 24 hours under an inert atmosphere.[5]
-
After cooling to room temperature, concentrate the solution under reduced pressure.[5]
-
Add diethyl ether to precipitate the complex.[5]
-
Filter the solid, wash with diethyl ether (2 x 10 mL), and dry under vacuum.[5]
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation of Ketones
This protocol provides a general method for the transfer hydrogenation of ketones using a pre-synthesized bzimpy-metal catalyst.
Materials:
-
Ketone substrate (e.g., acetophenone)
-
bzimpy-metal catalyst (e.g., Ru(II)-bzimpy complex)
-
2-Propanol
-
Potassium hydroxide (KOH)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the ketone substrate (1.00 mmol) and the bzimpy-metal catalyst (0.01 mmol).[5]
-
Add 2-propanol (2 mL) as the solvent and hydrogen source.[5]
-
Stir the mixture at 82°C under an inert atmosphere.[5]
-
After 5 minutes, add potassium hydroxide (0.1 mmol).[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water or dilute acid).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
The following tables summarize the quantitative data for the catalytic transfer hydrogenation of various ketones using this compound-metal complexes.
Table 1: Catalytic Transfer Hydrogenation of Acetophenone Derivatives using a Ru(II)-bzimpy Catalyst [5]
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | 1-Phenylethanol | 1 | 98 |
| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 1 | 99 |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 2 | 95 |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 1.5 | 97 |
| 5 | 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 1.5 | 96 |
Reaction conditions: 1.00 mmol substrate, 0.01 mmol catalyst, 0.1 mmol KOH, 2 mL 2-propanol, 82°C, Argon atmosphere.
Visualizations
Caption: Proposed catalytic cycle for transfer hydrogenation.
Caption: General experimental workflow.
References
- 1. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor [mdpi.com]
- 4. Synthesis of bimetallic complexes bridged by 2,6-bis(benzimidazol-2-yl) pyridine derivatives and their catalytic properties in transfer hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. dergi-fytronix.com [dergi-fytronix.com]
Application Notes and Protocols for 2,6-Bis(2-benzimidazolyl)pyridine (BBP) Complexes in DNA Binding and Cleavage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of 2,6-Bis(2-benzimidazolyl)pyridine (BBP) metal complexes and their interactions with DNA. BBP is a planar, tridentate ligand that forms stable complexes with various transition metals, yielding compounds with significant potential in the development of artificial nucleases and chemotherapeutic agents. The large aromatic surface of the BBP ligand facilitates intercalation into the DNA double helix, a common binding mode for this class of compounds.[1][2][3] This document outlines the synthesis of representative BBP complexes and the key experimental procedures to characterize their DNA binding and cleavage activities.
I. Synthesis of Representative BBP Metal Complexes
Detailed synthetic procedures for the preparation of Copper(II), Zinc(II), and Manganese(II) complexes of this compound are provided below.
Protocol 1: Synthesis of [Cu(BBP)Cl₂]
This protocol describes the synthesis of a Copper(II)-BBP complex.
Materials:
-
This compound (BBP)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of hot methanol.
-
In a separate flask, dissolve Copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.
-
Add the methanolic solution of CuCl₂·2H₂O dropwise to the hot solution of the BBP ligand with constant stirring.
-
A colored precipitate will form immediately.
-
Reflux the reaction mixture for 2-3 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of [Zn(BBP)(OAc)₂]
This protocol outlines the synthesis of a Zinc(II)-BBP complex.[4]
Materials:
-
This compound (BBP)
-
Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)[5][6][7]
-
Methanol
Procedure:
-
Dissolve this compound (1 mmol) in 25 mL of methanol, heating if necessary to achieve a clear solution.
-
Dissolve Zinc(II) acetate dihydrate (1 mmol) in 15 mL of methanol.
-
Slowly add the zinc acetate solution to the BBP solution while stirring vigorously.
-
Continue stirring and reflux the mixture for 3-4 hours.
-
Reduce the volume of the solvent by rotary evaporation until a solid product begins to precipitate.
-
Cool the solution in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 3: Synthesis of [Mn(BBP)Cl₂]
This protocol details the synthesis of a Manganese(II)-BBP complex.
Materials:
-
This compound (BBP)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Ethanol
Procedure:
-
Prepare a solution of this compound (1 mmol) in 30 mL of ethanol.
-
Prepare a solution of Manganese(II) chloride tetrahydrate (1 mmol) in 10 mL of ethanol.
-
Add the ethanolic solution of MnCl₂·4H₂O to the BBP solution with continuous stirring.
-
Heat the resulting mixture to reflux for 4-6 hours.
-
Allow the solution to cool to room temperature, during which a precipitate should form.
-
If no precipitate forms, concentrate the solution by slow evaporation.
-
Isolate the solid product by filtration, wash with a small volume of cold ethanol, and dry in a vacuum oven.
II. Data Presentation: DNA Binding and Cleavage Parameters
The following tables summarize the quantitative data for the DNA binding and cleavage activities of various BBP metal complexes as reported in the literature.
Table 1: DNA Binding Constants of BBP Complexes
| Complex | Method | Binding Constant (K_b) / M⁻¹ | Apparent Binding Constant (K_app) / M⁻¹ | Stern-Volmer Constant (K_sv) / M⁻¹ | Reference |
| [Cu(BBP)(dipyridophenazine)]²⁺ | UV-Vis Titration, Fluorescence | 5.43 x 10⁴ | - | - | [8] |
| [Cu(BBP)(1,10-phenanthroline)]²⁺ | UV-Vis Titration, Fluorescence | 2.56 x 10⁴ | - | - | [8] |
| [Cu(BBP)(hydroxyproline)]⁺ | UV-Vis Titration, Fluorescence | 1.21 x 10⁴ | - | - | [8] |
| [Cu(BBP)(2,6-pyridinedicarboxylic acid)] | UV-Vis Titration, Fluorescence | 1.57 x 10⁴ | - | - | [8] |
| [Cu(bpbb)₀.₅·Cl·SCN]·(CH₃OH) | Fluorescence Displacement | - | 2.70 x 10⁶ | 2.47 x 10⁴ | [9] |
| [Mn(BBP)₂(pic)₂]·2DMF | Spectrophotometry | 1.76 x 10⁵ | - | - | [10] |
| [Zn(BBP) complex] | Absorption, Luminescence | Intercalation suggested | - | - | [11] |
Note: "bpbb" refers to 4,4'-bis((2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)biphenyl, a derivative of BBP.
III. Experimental Protocols for DNA Interaction Studies
The following are detailed protocols for the key experiments used to evaluate the DNA binding and cleavage properties of BBP complexes.
A. DNA Binding Studies
Protocol 4: UV-Visible Absorption Titration
This method is used to determine the binding constant (K_b) of a complex to DNA by monitoring changes in the absorption spectrum of the complex upon addition of DNA.[12]
Materials:
-
Stock solution of the BBP metal complex (e.g., 1 mM in DMSO).
-
Stock solution of calf thymus DNA (CT-DNA) in Tris-HCl buffer (e.g., 10 mM, pH 7.4). The concentration of DNA should be determined spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4).
Procedure:
-
Prepare a solution of the metal complex of a fixed concentration (e.g., 25 µM) in Tris-HCl buffer.[1]
-
Record the UV-Vis spectrum of the complex solution from 200-600 nm.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the complex solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5-10 minutes before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the spectra for the dilution effect of adding the DNA solution.
-
The intrinsic binding constant (K_b) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) vs [DNA].[1]
Protocol 5: Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This competitive binding assay determines the ability of a BBP complex to displace ethidium (B1194527) bromide (EB), a known DNA intercalator, from its complex with DNA.[12]
Materials:
-
Ethidium bromide (EB) stock solution (e.g., 1 mM in water).
-
CT-DNA stock solution.
-
BBP metal complex stock solution.
-
Tris-HCl buffer.
Procedure:
-
Prepare a solution containing CT-DNA (e.g., 50 µM) and EB (e.g., 5 µM) in Tris-HCl buffer.
-
Incubate the solution for 30 minutes to ensure the formation of the DNA-EB complex.
-
Record the fluorescence emission spectrum of the DNA-EB solution (excitation at ~520 nm, emission scan from 540-700 nm).
-
Add increasing concentrations of the BBP complex to the DNA-EB solution.
-
After each addition, incubate for 5 minutes and then record the fluorescence emission spectrum.
-
A decrease in fluorescence intensity indicates the displacement of EB by the complex.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv). The apparent binding constant (K_app) can be calculated using the equation: K_EB[EB] = K_app[complex]₅₀%, where K_EB is the DNA binding constant of EB (typically 1.0 x 10⁷ M⁻¹), [EB] is the concentration of EB, and [complex]₅₀% is the concentration of the complex that causes a 50% reduction in fluorescence.[9]
Protocol 6: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in DNA upon binding of the BBP complex.[13][14]
Materials:
-
CT-DNA solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).
-
BBP metal complex solution.
Procedure:
-
Prepare a DNA solution of a known concentration (e.g., 100 µM).
-
Record the CD spectrum of the DNA solution in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare solutions with a fixed concentration of DNA and increasing concentrations of the BBP complex.
-
Incubate each solution for at least 10 minutes at room temperature.
-
Record the CD spectrum for each solution.
-
Changes in the intensity and position of the CD bands indicate alterations in the DNA secondary structure upon complex binding. For instance, an increase in the positive band and a decrease in the negative band can suggest a stabilization of the B-form or an intercalative binding mode.
B. DNA Cleavage Studies
Protocol 7: Agarose (B213101) Gel Electrophoresis
This technique is used to visualize the cleavage of plasmid DNA by BBP complexes.[15][16][17]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19).
-
BBP metal complex solution.
-
Tris-HCl buffer (pH 7.2-7.4).
-
Hydrogen peroxide (H₂O₂) or other activating agents (optional).
-
Loading buffer (containing bromophenol blue, xylene cyanol, and glycerol).
-
Agarose.
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer.
-
Ethidium bromide or other DNA stain.
-
UV transilluminator and gel documentation system.
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer and add ethidium bromide to the molten agarose before casting or stain the gel after electrophoresis.
-
In microcentrifuge tubes, prepare the reaction mixtures containing plasmid DNA (e.g., 0.5 µg), the BBP complex at various concentrations, and Tris-HCl buffer to a final volume of 20 µL.
-
If investigating oxidative cleavage, add an activating agent like H₂O₂.
-
Include a control lane with only plasmid DNA and buffer.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding 4 µL of loading buffer.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under a UV transilluminator. Supercoiled DNA (Form I) migrates fastest, followed by linear DNA (Form III), and nicked circular DNA (Form II) migrates the slowest.
-
The extent of DNA cleavage can be quantified by measuring the intensity of the different DNA forms using gel documentation software.
IV. Visualizations
The following diagrams illustrate the experimental workflows and a proposed mechanism for DNA cleavage by BBP metal complexes.
Caption: Workflow for studying DNA interactions of BBP complexes.
Caption: Proposed oxidative mechanism of DNA cleavage by BBP complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A V-shaped ligand this compound and its picrate Mn(II) complex: synthesis, crystal structure and DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.ub.ro [pubs.ub.ro]
- 5. Zn(OAc)2-Catalyzing Ring-Opening Polymerization of N-Carboxyanhydrides for the Synthesis of Well-Defined Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc acetate-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in sil ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04135F [pubs.rsc.org]
- 7. Zn(OAc)2•2H2O- Catalyzed Synthesis of Chromeno[2,3-d] Pyrimidinones under Solvent-free Conditions » Growing Science [growingscience.com]
- 8. Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand Cu(II) complexes of 2,6-bis(benzimidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and DNA binding studies of a zinc complex with 2,6-bis(benzimidazol-2-yl) pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Photophysical Properties of Ruthenium(II) Complexes with 2,6-Bis(2-benzimidazolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of ruthenium(II) complexes incorporating the 2,6-Bis(2-benzimidazolyl)pyridine (bbp) ligand. Detailed experimental protocols for the characterization of these complexes are included, along with visualizations of their application in photodynamic therapy and cellular imaging.
Introduction
Ruthenium(II) polypyridyl complexes have garnered significant interest due to their unique photophysical and photochemical properties, making them promising candidates for various applications, including as photosensitizers in photodynamic therapy (PDT), probes for cellular imaging, and components in light-emitting devices. The this compound ligand, a tridentate N-N-N donor, imparts specific electronic and steric properties to the resulting ruthenium(II) complexes, influencing their absorption, emission, and excited-state characteristics. Understanding these properties is crucial for the rational design of new complexes with tailored functionalities for drug development and other advanced applications.
Data Presentation: Photophysical Properties
The photophysical properties of several ruthenium(II) complexes containing the this compound (bbp) ligand and its derivatives are summarized in the table below. These properties include the absorption maxima (λabs), molar extinction coefficients (ε), emission maxima (λem), and excited-state lifetimes (τ).
| Complex | Solvent | λabs (nm) (ε, M-1cm-1) | λem (nm) | τ (ns) | Reference |
| [Ru(tpy)(bbp)]2+ | Acetonitrile | 482 (sh), 454, 308, 280 | 660 | 60 | [1] |
| [Ru(tpy)(Me2bbp)]2+ | Acetonitrile | 485 (sh), 456, 310, 282 | 665 | 75 | [1] |
| [Ru(bbp)2]2+ | Acetonitrile | 480 (sh), 440, 320, 285 | 655 | 50 | [1] |
sh = shoulder
Experimental Protocols
Detailed methodologies for the key experiments required to characterize the photophysical properties of these ruthenium(II) complexes are provided below.
UV-Vis Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission spectra of the ruthenium(II) complex.
Materials:
-
Ruthenium(II) complex
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Protocol:
-
Prepare a stock solution of the ruthenium(II) complex in the chosen solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the range of 1-50 µM.
-
Absorption Measurement: a. Record the UV-Vis absorption spectrum of each dilution from 200 to 800 nm using the spectrophotometer. b. Use the pure solvent as a blank for baseline correction. c. Identify the absorption maxima (λabs). d. Calculate the molar extinction coefficient (ε) at each maximum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Emission Measurement: a. Excite the sample at the wavelength of its lowest energy absorption maximum (MLCT band). b. Record the emission spectrum over a wavelength range appropriate to capture the entire emission profile (e.g., 500-900 nm). c. Identify the emission maximum (λem).
Luminescence Quantum Yield Determination
Objective: To determine the efficiency of the complex's luminescence.
Materials:
-
Ruthenium(II) complex solution (absorbance < 0.1 at the excitation wavelength)
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., [Ru(bpy)3]2+ in acetonitrile, Φ = 0.095 in deaerated solution)
-
Fluorometer with an integrating sphere or a standard cuvette holder
-
UV-Vis spectrophotometer
Protocol (Relative Method):
-
Prepare a solution of the sample and a solution of the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of both the sample and the standard.
-
Measure the emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample (Isample) and the standard (Istd).
-
Calculate the quantum yield (Φsample) using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.
Excited-State Lifetime Measurement
Objective: To measure the duration of the complex's excited state.
Materials:
-
Ruthenium(II) complex solution
-
Time-Correlated Single Photon Counting (TCSPC) spectrometer
-
Pulsed laser source for excitation (e.g., picosecond diode laser)
-
Single-photon sensitive detector
Protocol:
-
Prepare a dilute solution of the ruthenium(II) complex in the desired solvent.
-
Excite the sample with the pulsed laser at a wavelength corresponding to an absorption band of the complex.
-
Collect the emission decay profile by measuring the time delay between the laser pulse and the detection of the first emitted photon.
-
Repeat this process at a high repetition rate to build up a histogram of photon arrival times.
-
Fit the decay curve with an appropriate exponential function (mono- or multi-exponential) to determine the excited-state lifetime(s) (τ).
Visualizations
Signaling Pathway for Photodynamic Therapy
Ruthenium(II) complexes can act as photosensitizers in photodynamic therapy (PDT). Upon light absorption, they can initiate a cascade of events leading to cell death.
Caption: Photodynamic therapy mechanism of a ruthenium(II) complex.
Experimental Workflow for Cellular Imaging
The luminescent properties of these ruthenium complexes make them suitable for cellular imaging applications. The following workflow outlines the key steps.
Caption: Workflow for cellular imaging using a luminescent Ru(II) complex.
Conclusion
The unique photophysical properties of ruthenium(II) complexes with this compound ligands, characterized by strong absorption in the visible region, luminescence, and long-lived excited states, make them highly attractive for various biomedical applications. The provided protocols offer a standardized approach for their characterization, which is essential for the development of novel therapeutic and diagnostic agents. Further exploration of these complexes, guided by a thorough understanding of their photophysics, holds great promise for advancing the field of drug development.
References
Application Notes and Protocols: 2,6-Bis(2-benzimidazolyl)pyridine in Anion Chemosensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Bis(2-benzimidazolyl)pyridine (BBP) as a chemosensor for the detection of various anions. The protocols detailed below are intended to guide researchers in the synthesis, characterization, and application of BBP for anion sensing studies.
Introduction
This compound is a versatile heterocyclic compound that has garnered significant attention in the field of supramolecular chemistry and chemosensor development. Its rigid, planar structure, coupled with the presence of two benzimidazole (B57391) N-H protons, makes it an excellent candidate for the recognition of anionic species through hydrogen bonding interactions. Upon binding with an anion, BBP exhibits noticeable changes in its photophysical properties, such as UV-Vis absorption and fluorescence emission, enabling the qualitative and quantitative detection of the target anion. This document outlines the application of BBP in the development of chemosensors for anions, with a focus on acetate, fluoride, and other biologically relevant anions.
Signaling Pathways and Sensing Mechanism
The primary mechanism of anion sensing by this compound involves the formation of hydrogen bonds between the N-H protons of the benzimidazole moieties and the anion. This interaction can lead to a number of photophysical changes, including:
-
Fluorescence Quenching or Enhancement: The binding of an anion can alter the electronic state of the BBP molecule, leading to either a decrease (quenching) or increase (enhancement) in its fluorescence intensity.
-
Spectral Shifts: The formation of the BBP-anion complex can cause a shift in the maximum absorption or emission wavelength (a chromogenic or fluorogenic response).
-
Deprotonation: In the presence of strongly basic anions, such as fluoride, deprotonation of the benzimidazole N-H protons can occur, leading to a significant change in the electronic structure and a distinct colorimetric or fluorometric response.
The stoichiometry of the BBP-anion complex is typically 1:1, which can be confirmed using methods such as Job plot analysis.
Caption: General mechanism of anion sensing by BBP.
Quantitative Data for Anion Sensing
The following table summarizes the key quantitative parameters for the detection of various anions using this compound as a chemosensor.
| Anion | Method | Solvent | Binding Constant (Kₐ, M⁻¹) | Detection Limit (LOD) | Quantum Yield (Φ) | Reference |
| Acetate (CH₃COO⁻) | Fluorescence | DMSO | 1.2 x 10⁴ | - | - | [1] |
| Acetate (CH₃COO⁻) | UV-Vis | DMSO | 1.3 x 10⁴ | - | - | [1] |
| Fluoride (F⁻) | Colorimetric | DMSO | - | - | - | [2] |
Further quantitative data for other anions is currently being compiled from ongoing research.
Experimental Protocols
Synthesis of this compound (BBP)
This protocol is adapted from the synthesis of similar pyridine-based benzimidazole compounds.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,6-pyridinedicarboxylic acid and a stoichiometric amount of o-phenylenediamine.
-
Add polyphosphoric acid to the flask to act as both a solvent and a condensing agent.
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with deionized water, and then with methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., DMF/water) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of BBP.
General Protocol for Anion Sensing using UV-Vis and Fluorescence Spectroscopy
Materials:
-
Stock solution of this compound (BBP) in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solutions of various anions (as tetrabutylammonium (B224687) salts) in the same solvent.
-
Spectrophotometer and spectrofluorometer.
-
Quartz cuvettes.
Procedure for UV-Vis Titration:
-
Prepare a solution of BBP of a known concentration (e.g., 10 µM) in the chosen solvent.
-
Record the initial UV-Vis absorption spectrum of the BBP solution.
-
Incrementally add small aliquots of the stock solution of the anion to the BBP solution.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Plot the change in absorbance at a specific wavelength against the concentration of the anion to determine the binding constant.
Procedure for Fluorescence Titration:
-
Prepare a solution of BBP of a known concentration (e.g., 1 µM) in the chosen solvent.
-
Record the initial fluorescence emission spectrum of the BBP solution at a suitable excitation wavelength.
-
Incrementally add small aliquots of the stock solution of the anion to the BBP solution.
-
After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the anion to determine the binding constant and detection limit.
References
Application Notes and Protocols: Iron(II) Spin Crossover Complexes with 2,6-Bis(2-benzimidazolyl)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and spin crossover (SCO) properties of iron(II) complexes featuring the versatile ligand 2,6-Bis(2-benzimidazolyl)pyridine (bzimpy) and its derivatives. The unique ability of these complexes to switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, light, or pressure makes them promising candidates for applications in molecular switches, sensors, data storage devices, and thermochromic materials.
Introduction to Spin Crossover in [Fe(bzimpy)₂]²⁺ Complexes
Iron(II) (Fe²⁺) is a d⁶ transition metal ion. In an octahedral ligand field, the five d-orbitals split into a lower energy t₂g set and a higher energy eg set. The spin state of the complex is determined by the balance between the ligand field splitting energy (Δo) and the mean spin pairing energy (P).
-
Low-Spin (LS) State: When Δo > P, the electrons preferentially pair up in the lower energy t₂g orbitals, resulting in a diamagnetic (S=0) ground state (¹A₁).
-
High-Spin (HS) State: When Δo < P, the electrons occupy both t₂g and eg orbitals to maximize spin multiplicity, leading to a paramagnetic (S=2) ground state (⁵T₂).
The ligand this compound provides a ligand field strength that is close to the spin-pairing energy of Fe²⁺, allowing for a thermally or light-induced transition between the LS and HS states. This transition is accompanied by significant changes in magnetic properties, color, and molecular structure.
Quantitative Data Summary
The spin crossover properties of [Fe(bzimpy)₂]²⁺ complexes are highly sensitive to the nature of the counter-anion (A) and the presence of solvent molecules of crystallization. These factors influence the crystal packing and intermolecular interactions, which in turn affect the cooperativity and temperature of the spin transition.
| Complex | Counter-anion (A) | T↑ (K) | T↓ (K) | ΔT (K) | Hysteresis Type | Reference |
| --INVALID-LINK--₂·H₂O | Br⁻ | Gradual Transition | Gradual Transition | - | Gradual | [1] |
| --INVALID-LINK--₂·0.5H₂O | NO₃⁻ | Gradual Transition | Gradual Transition | - | Gradual | [1] |
| --INVALID-LINK--₂·2H₂O | C₂N₃⁻ | Gradual Transition | Gradual Transition | - | Gradual | [1] |
| Dehydrated --INVALID-LINK--₂ | ClO₄⁻ | 423 and 503 | - | - | Two-step | [2] |
| Dehydrated --INVALID-LINK--₂ | BF₄⁻ | 476 | - | - | One-step | [2] |
| Dehydrated --INVALID-LINK--₂ | ReO₄⁻ | 362 | 341 | 21 | Abrupt with Hysteresis | [2] |
Table 1: Spin transition temperatures for selected Iron(II) complexes with this compound. T↑ and T↓ are the critical temperatures for the spin transition upon heating and cooling, respectively. ΔT represents the width of the thermal hysteresis loop.
Experimental Protocols
Synthesis of [Fe(bzimpy)₂]A₂·nH₂O Complexes
This protocol describes a general method for the synthesis of iron(II) spin crossover complexes with 2,6-bis(benzimidazol-2-yl)pyridine ligands.[1][2][3]
Materials:
-
Iron(II) salt (e.g., FeSO₄·7H₂O, FeCl₂·4H₂O)
-
This compound (bzimpy) ligand
-
Anion source (e.g., KBr, NaNO₃, NaClO₄, KBF₄, KReO₄)
-
Ethanol
-
Water
-
Ascorbic acid (optional, to prevent oxidation of Fe²⁺)
Procedure:
-
Dissolve the iron(II) salt in deoxygenated water (or a water/ethanol mixture). A small amount of ascorbic acid can be added to prevent oxidation to Fe³⁺.
-
In a separate flask, dissolve the 2,6-bis(benzimidazolyl)pyridine ligand in ethanol. The molar ratio of Fe(II) to ligand should be 1:2.
-
Slowly add the ligand solution to the iron(II) salt solution with constant stirring. A colored precipitate of the [Fe(bzimpy)₂]²⁺ complex should form.
-
To introduce the desired counter-anion, add a concentrated aqueous solution of the corresponding salt (e.g., KBr, NaNO₃) to the reaction mixture.
-
Stir the mixture for a specified time (e.g., 1-2 hours) at room temperature or with gentle heating.
-
Collect the precipitate by filtration, wash with water and ethanol, and dry in a desiccator over a suitable drying agent.
dot
Caption: General workflow for the synthesis of [Fe(bzimpy)₂]A₂ complexes.
Characterization of Spin Crossover Behavior
The spin crossover phenomenon can be investigated through various analytical techniques that are sensitive to changes in the electronic and magnetic properties of the iron center.
3.2.1. Magnetic Susceptibility Measurements
This is the most direct method to probe the spin state of the complex. The magnetic susceptibility is measured as a function of temperature.
Protocol:
-
A powdered sample of the complex is placed in a gelatin capsule or other suitable sample holder.
-
The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
The magnetic moment is measured over a desired temperature range (e.g., 2-400 K) in both cooling and heating modes to check for thermal hysteresis.
-
The effective magnetic moment (μeff) is calculated from the molar magnetic susceptibility (χM) using the equation: μeff = (8χMT)¹/².
-
A plot of μeff versus T will show a transition from a low magnetic moment (close to 0 μB for the LS state) to a high magnetic moment (~5.0-5.5 μB for the HS state) in the region of the spin crossover.
3.2.2. Mössbauer Spectroscopy
Mössbauer spectroscopy is highly sensitive to the local environment of the iron nucleus and can distinguish between the LS and HS states.
Protocol:
-
A powdered sample is evenly distributed in a sample holder.
-
The sample is placed in a Mössbauer spectrometer equipped with a ⁵⁷Co source.
-
Spectra are recorded at various temperatures, particularly below, within, and above the spin transition region.
-
The LS state is characterized by a small quadrupole splitting and isomer shift, while the HS state exhibits larger values for both parameters.[2]
-
The relative areas of the spectral components corresponding to the LS and HS states can be used to quantify the fraction of molecules in each spin state at a given temperature.
3.2.3. UV-Vis Spectroscopy
The color change associated with the spin transition (thermochromism) can be monitored by UV-Vis spectroscopy.
Protocol:
-
Diffuse reflectance spectra of the powdered solid are recorded at different temperatures using a spectrophotometer equipped with a variable temperature stage.
-
The d-d transitions of the Fe²⁺ ion are spin-forbidden for the LS state, resulting in weak absorption bands. The HS state has spin-allowed d-d transitions, leading to more intense absorption bands.
-
The ¹A₁ → ¹T₁ transition is typically observed in the visible region for the LS state, while the ⁵T₂ → ⁵E transition is characteristic of the HS state.
dot
Caption: Workflow for the characterization of spin crossover properties.
Signaling Pathways and Logical Relationships
The spin state of an Fe(II) complex is a delicate balance of intramolecular and intermolecular forces. External stimuli can perturb this balance, leading to a spin transition.
dot
Caption: Interplay of factors modulating the spin state of Fe(II) complexes.
Potential Applications
The bistable nature of these spin crossover complexes makes them attractive for a variety of applications:
-
Molecular Switches and Memory: The two distinct spin states can represent the "0" and "1" of a binary code, enabling data storage at the molecular level.
-
Sensors: The sensitivity of the spin transition to the environment (e.g., presence of guest molecules) can be exploited for chemical sensing.
-
Thermochromic Materials: The color change accompanying the spin transition can be used in temperature indicators and smart windows.
-
Actuators: The significant change in molecular volume during the spin transition can be harnessed to perform mechanical work at the nanoscale.
Further research into tuning the spin transition temperature to be centered around room temperature and enhancing the cooperativity of the transition will be crucial for the realization of these applications. The this compound ligand system provides a versatile platform for achieving these goals through synthetic modification of the ligand and careful selection of the counter-anion.
References
Application Notes and Protocols for 2,6-Bis(2-benzimidazolyl)pyridine Derivatives in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(2-benzimidazolyl)pyridine (BBP or bzimpy) is a versatile heterocyclic ligand that, along with its derivatives, has garnered significant attention in the field of anticancer drug design. The unique structural framework of BBP, featuring a central pyridine (B92270) ring flanked by two benzimidazole (B57391) moieties, allows for the coordination of various metal ions, leading to the formation of complexes with potent cytotoxic activities. These compounds often exert their anticancer effects through multiple mechanisms, including the induction of oxidative stress, DNA interaction and damage, and the modulation of key signaling pathways involved in apoptosis and cell cycle regulation. This document provides detailed application notes and experimental protocols for researchers interested in the synthesis, characterization, and evaluation of BBP derivatives as potential anticancer agents.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives and their metal complexes against a panel of human cancer cell lines. This data is crucial for comparing the cytotoxic potency of different compounds and for selecting promising candidates for further investigation.
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BBP Ligand (bzimpy) | A549 (Lung) | Moderate Activity | [1] |
| MCF-7 (Breast) | Moderate Activity | [1] | |
| HT29 (Colon) | Moderate Activity | [1] | |
| --INVALID-LINK--₂·2H₂O | A549 (Lung) | 1.74 ± 0.06 | [1] |
| MCF-7 (Breast) | 3.15 ± 0.10 | [1] | |
| HT29 (Colon) | Moderate Activity | [1] | |
| [Cd(sac)₂(bzimpy)] | A549 (Lung) | Moderate Activity | [1] |
| MCF-7 (Breast) | Moderate Activity | [1] | |
| HT29 (Colon) | Moderate Activity | [1] | |
| [Hg(sac)₂(bzimpy)] | MCF-7 (Breast) | 8.61 ± 0.98 | [1] |
| Pt(II) complex of BBP | HepG2 (Liver) | 22-26 | [2] |
| HT29 (Colon) | 22-26 | [2] | |
| Pd(II) complex of 2',6'-di(thiazol-2-yl)-2,4'-bipyridine | A549 (Lung) | 60.1 ± 3.45 | [2] |
| HCT-116 (Colon) | 23.8 ± 1.48 | [2] |
Mechanisms of Anticancer Activity
This compound derivatives and their metal complexes exhibit diverse mechanisms of action, making them promising multi-targeted anticancer agents. Key mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): Many BBP metal complexes have been shown to elevate intracellular ROS levels, leading to oxidative stress and subsequent cell death.
-
DNA Interaction and Damage: These compounds can interact with DNA through intercalation or groove binding, disrupting DNA replication and transcription. Some complexes also exhibit nuclease activity, causing DNA strand breaks.
-
Apoptosis Induction: BBP derivatives can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.
-
Cell Cycle Arrest: Treatment with these compounds can lead to the arrest of the cell cycle at various phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.
-
p53 Phosphorylation: Some BBP derivatives have been found to activate the tumor suppressor protein p53 through phosphorylation, which in turn can induce apoptosis and cell cycle arrest.
Mandatory Visualizations
Signaling Pathway of BBP Metal Complexes
Caption: Proposed anticancer mechanism of BBP metal complexes.
Experimental Workflow for Anticancer Evaluation
References
- 1. Zn(ii), Cd(ii) and Hg(ii) saccharinate complexes with this compound as promising anticancer agents in breast and lung cancer cell lines via ROS-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
Application of 2,6-Bis(2-benzimidazolyl)pyridine in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(2-benzimidazolyl)pyridine (BBP), also known as 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine (DBIP), is a compelling organic semiconductor that has garnered significant interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Its rigid, planar structure, and electron-deficient pyridine (B92270) core flanked by electron-rich benzimidazole (B57391) units give rise to unique photophysical and electronic properties. These characteristics make BBP and its derivatives versatile materials for various functions within an OLED device, including as an emissive material, a host for phosphorescent emitters, and an electron transport material. This document provides a comprehensive overview of the application of BBP in OLEDs, including its synthesis, device fabrication protocols, and performance characteristics.
Physicochemical Properties and Applications
BBP is a thermally stable compound with a high melting point, a crucial attribute for the longevity of OLED devices. Its primary application in OLEDs stems from its ability to function in multiple roles:
-
Emissive Layer (EML): BBP itself can act as a light-emitting material. Notably, it has been utilized to create pure white light-emitting OLEDs, a significant area of research for solid-state lighting applications.[1][2]
-
Host Material: The high triplet energy of BBP and its derivatives makes them suitable hosts for phosphorescent dopants, particularly for blue-emitting phosphorescent OLEDs (PhOLEDs), which are essential for full-color displays and white lighting.
-
Electron Transport Layer (ETL): The electron-deficient nature of the pyridine and benzimidazole moieties facilitates efficient electron transport, making BBP a candidate for use in electron transport layers to improve charge balance within the OLED.
-
Ligand in Emissive Complexes: BBP can act as a tridentate ligand in the synthesis of highly phosphorescent iridium(III) complexes, which are used as emitters in highly efficient PhOLEDs.[3]
Data Presentation: Performance of BBP-based OLEDs
While comprehensive, directly comparable data for a wide range of BBP-based OLEDs is still emerging, the following table summarizes the performance of a notable white OLED device incorporating a magnesium complex of a similar benzimidazolyl-pyridine ligand, bis{(benzimidazol-2-yl) Pyridenato} magnesium (MgBIP), which demonstrates the potential of this class of materials.
| Device Configuration | Role of Benzimidazolyl-Pyridine Derivative | Maximum Brightness (cd/m²) | Current Density (mA/cm²) | Emission Color |
| ITO/NPB/MgBIP/Alq3/MgAg | Emissive Layer | 2770 | 304 | White |
Note: Data extracted from a study on a magnesium complex derivative, highlighting the potential of the core molecular structure.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound (BBP)
This protocol describes a common method for the synthesis of BBP.
Materials:
-
2,6-pyridinedicarboxylic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
In a reaction flask, thoroughly mix 2,6-pyridinedicarboxylic acid and o-phenylenediamine in a molar ratio of 1:2.
-
Add polyphosphoric acid (PPA) to the mixture to act as both a solvent and a catalyst.
-
Heat the reaction mixture with stirring to a temperature of 200-250 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 100 °C and pour it into a large volume of cold water with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, until a precipitate forms.
-
Collect the precipitate by filtration and wash it thoroughly with water to remove any inorganic impurities.
-
Dry the crude product in a vacuum oven.
-
Purify the crude BBP by recrystallization from a suitable solvent, such as ethanol (B145695) or N,N-dimethylformamide (DMF), to obtain a white to off-white solid.
Protocol 2: Fabrication of a BBP-based OLED via Vacuum Thermal Evaporation
This protocol outlines the general steps for fabricating a multilayer OLED using BBP as a component in the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
This compound (BBP)
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or oxygen plasma cleaner
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates using a nitrogen gun and then bake in an oven to remove any residual moisture.
-
Treat the cleaned ITO surface with UV-Ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO substrate. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances. A typical device structure could be:
-
HIL: HAT-CN (10 nm)
-
HTL: NPB (40 nm)
-
EML: BBP (or BBP doped with an appropriate emitter) (20-30 nm)
-
ETL: Alq3 (30 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (LiF, ~1 nm) followed by the metal cathode (Al, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox for encapsulation. Use a UV-curable epoxy and a glass lid to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound (BBP).
General OLED Device Architecture
Caption: A typical multilayer OLED device structure incorporating a BBP-based emissive layer.
Conclusion
This compound is a promising and versatile material for the advancement of OLED technology. Its utility as an emissive material for white light generation, a potential host for high-efficiency phosphorescent emitters, and an electron transport material underscores its importance in the design of next-generation displays and lighting. The straightforward synthesis and compatibility with standard vacuum deposition techniques further enhance its appeal for both academic research and industrial applications. Further research into novel BBP derivatives and device architectures is expected to unlock even greater performance and efficiency in OLEDs.
References
- 1. CN102267980A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Pure white OLED based on an organic small molecule: 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly phosphorescent iridium complexes containing both tridentate bis(benzimidazolyl)-benzene or -pyridine and bidentate phenylpyridine: synthesis, photophysical properties, and theoretical study of Ir-bis(benzimidazolyl)benzene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Bis(2-benzimidazolyl)pyridine (BBP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Bis(2-benzimidazolyl)pyridine (BBP).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound (BBP)?
A1: The primary techniques for purifying BBP are recrystallization, column chromatography, and sublimation.[1][2] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. Often, a combination of these techniques may be necessary to achieve high purity.[1]
Q2: What are the typical impurities found in crude BBP?
A2: Common impurities include unreacted starting materials, such as o-phenylenediamine (B120857) and pyridine-2,6-dicarboxylic acid or its derivatives, as well as side-products from the synthesis.[3][4] Incomplete cyclization can also lead to intermediate products.
Q3: Which solvents are recommended for the recrystallization of BBP?
A3: A mixture of diethyl ether and acetonitrile (B52724) has been successfully used for the recrystallization of BBP and its metal complexes.[5] The ideal solvent system should fully dissolve the BBP at an elevated temperature and allow for the precipitation of pure crystals upon cooling, while keeping impurities dissolved. Experimentation with different solvent systems, such as ethanol, methanol (B129727), or DMF/water mixtures, may be necessary to optimize the process.
Q4: What is a suitable stationary and mobile phase for column chromatography of BBP?
A4: For column chromatography, silica (B1680970) gel is a commonly used stationary phase.[1][6] A gradient elution with a mobile phase starting from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing in polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically effective for separating BBP from less polar and more polar impurities.[1]
Q5: Is sublimation a viable purification method for BBP?
A5: Yes, vacuum sublimation can be a very effective method for purifying BBP, particularly for removing non-volatile or thermally unstable impurities.[2] BBP has a high melting point (above 300 °C), which makes it a good candidate for sublimation under high vacuum and elevated temperatures.[7] This method can yield a very pure product.[2]
Q6: How can I confirm the purity of my final BBP product?
A6: The purity of the final product can be assessed using various analytical techniques. ¹H NMR spectroscopy is used to determine the chemical structure and identify any proton-containing impurities.[8][9] Mass spectrometry can confirm the molecular weight of the compound.[8] High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of the sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent impurities observed in NMR/HPLC after recrystallization. | The impurities may have similar solubility profiles to BBP in the chosen solvent system. | Try a different solvent or a combination of solvents for recrystallization. Alternatively, use an orthogonal purification technique like column chromatography to separate compounds with different polarities.[1] |
| Low yield after recrystallization. | The compound may be too soluble in the chosen solvent, even at low temperatures. The initial crude product may have a low concentration of the desired compound. | Reduce the amount of solvent used to make the initial solution. After filtering the first crop of crystals, cool the filtrate to a lower temperature or slowly evaporate some of the solvent to encourage further crystallization.[1] |
| The product does not move from the baseline during column chromatography. | The mobile phase is not polar enough to elute the compound from the stationary phase. | Gradually increase the polarity of the eluent. For example, increase the percentage of methanol or ethyl acetate in the dichloromethane (B109758) or hexane mobile phase. |
| All compounds, including impurities, elute together from the column. | The mobile phase is too polar, causing all components to move with the solvent front. | Start with a less polar mobile phase and use a shallow gradient to increase the polarity slowly. This will allow for better separation of compounds with similar polarities. |
| The color of the compound changes or degrades during purification. | BBP or its impurities might be unstable under the purification conditions (e.g., exposure to acid, base, or high temperatures for extended periods). | If using column chromatography with silica gel, which can be slightly acidic, consider using neutral alumina (B75360) as the stationary phase. If heating during recrystallization, minimize the time the solution is kept at high temperatures. For sensitive compounds, purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which BBP is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common system is a mixture of acetonitrile and diethyl ether.[5]
-
Dissolution: In a flask, add the crude BBP and a minimal amount of the high-boiling point solvent (e.g., acetonitrile). Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the lower-boiling point solvent (e.g., diethyl ether) until the solution becomes slightly turbid.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1] Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude BBP in a minimum amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and then add the dissolved sample. Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel. Carefully load this powder onto the top of the prepared column.[1]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane or dichloromethane).[1] Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient will depend on the impurities present.
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the purified BBP.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified BBP.
Quantitative Data Summary
While specific quantitative data from a single source is limited, the effectiveness of purification techniques can be generally summarized as follows:
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Considerations |
| Recrystallization | Good to Excellent (>98%) | Moderate to High | Highly dependent on the choice of solvent and the nature of the impurities. May require multiple recrystallizations. |
| Column Chromatography | Excellent (>99%) | Moderate | Effective for separating compounds with different polarities. Can be time-consuming and requires larger volumes of solvent.[1] |
| Sublimation | Excellent (>99%) | Low to Moderate | Best for thermally stable compounds with a significant vapor pressure below their melting point.[2] Can be difficult to scale up. |
Visualizations
Caption: General purification workflow for crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. benicewiczgroup.com [benicewiczgroup.com]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-ビス(2-ベンゾイミダゾリル)ピリジン | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(28020-73-7) 1H NMR [m.chemicalbook.com]
Technical Support Center: 2,6-Bis(2-benzimidazolyl)pyridine (BBP) & Its Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2,6-Bis(2-benzimidazolyl)pyridine (BBP) and its metal complexes during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound (BBP) compound shows poor aqueous solubility. What are the initial steps I should take?
A1: The initial approach involves a systematic evaluation of the compound's physicochemical properties. First, determine the intrinsic solubility and the pKa of BBP. As a pyridine-based compound with benzimidazole (B57391) moieties, its solubility is expected to be highly pH-dependent.[1] Creating a pH-solubility profile is a critical first step to understand how its solubility changes with the pH of the medium.[1]
Q2: How does pH modification improve the solubility of BBP and its complexes?
A2: Pyridine and benzimidazole groups are weakly basic.[1][2] In aqueous solutions, they can be protonated to form corresponding cations. This protonated (ionized) form is generally much more soluble in water than the neutral form.[1][3] Therefore, adjusting the pH of the solution to be at least two pH units below the pKa of the basic nitrogen atoms can significantly enhance solubility.[1]
Q3: What are co-solvents and how can they be used to improve the solubility of my compound?
A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[1] Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1][4] The selection of a co-solvent and its optimal concentration depends on the specific BBP derivative or complex and should be determined experimentally. Often, a concentrated stock solution is prepared in a pure co-solvent like DMSO and then diluted into the aqueous buffer for the final experiment, ensuring the final co-solvent concentration is low enough (typically <1%) to not interfere with the biological system.[4][5]
Q4: When should I consider salt formation for BBP or its complexes?
A4: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable compounds like BBP.[1][6][7] If your compound has a suitable basic pKa, forming a salt with an acidic counterion (e.g., hydrochloride, sulfate, mesylate) can dramatically improve its aqueous solubility.[1][8] The salt form readily dissociates in water, leading to a higher concentration of the dissolved compound compared to the free base.[4][7]
Q5: How do surfactants work to enhance the solubility of BBP and its complexes?
A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9][10] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly water-soluble compounds like BBP can be encapsulated within this hydrophobic core, increasing their apparent solubility in the bulk aqueous solution.[9][11] This technique is particularly useful for solubilizing drug-based metal complexes.[11] Non-ionic surfactants like Tween® 80 are often used in biological applications.[12]
Troubleshooting Guide
Issue: My BBP or BBP-complex precipitates out of solution unexpectedly during an experiment.
This issue often indicates that the solution is supersaturated and thermodynamically unstable.
Troubleshooting Steps:
-
Verify pH: Re-measure the pH of your solution. Small shifts in pH, perhaps due to the addition of other reagents or CO₂ absorption from the air, can cause a dramatic decrease in the solubility of a pH-dependent compound, leading to precipitation.[1]
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Optimize Co-solvent Concentration: If you are using a co-solvent, precipitation might be occurring upon dilution of your stock solution into the aqueous buffer. Try using a slightly higher final concentration of the co-solvent, provided your experimental system can tolerate it.[4]
-
Assess Compound Stability: The compound may be degrading under the experimental conditions (e.g., light, temperature, presence of other chemicals), leading to the formation of less soluble byproducts. Assess stability using techniques like HPLC over time.
-
Consider Kinetic vs. Thermodynamic Solubility: You may be observing the precipitation of a kinetically soluble (supersaturated) solution as it moves toward its lower, more stable thermodynamic solubility.[4] To avoid this, ensure your working concentration is below the established thermodynamic solubility limit under the final experimental conditions.
Quantitative Data Summary
| Compound Class | Solubilization Method | Counterion/Agent | Typical Fold Increase in Solubility |
| Pyridine Derivatives | Salt Formation | Hydrochloride | 10x - 100x |
| Pyridine Derivatives | Salt Formation | Mesylate | 5x - 50x |
| Weakly Basic Drugs | Salt Formation | Butylamine | Significant increase |
| Benzimidazole Derivatives | Co-solvency | DMSO (5% in PBS) | Enables dissolution for testing |
| Hydrophobic Drugs | Surfactant (Micellar) | Sodium Dodecyl Sulfate (SDS) | Variable, can be >100x |
| Hydrophobic Drugs | Surfactant (Micellar) | Tween® 80 | Variable, can be >100x |
Note: The actual improvement is highly dependent on the specific compound, the chosen agent, and the experimental conditions (pH, temperature).[5][8][9]
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the thermodynamic solubility of BBP or its complex across a range of pH values.
Materials:
-
BBP or BBP-complex powder
-
Series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of a specific aqueous buffer. Ensure undissolved solid is clearly visible.
-
Prepare separate vials for each pH value to be tested.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.[1]
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Protocol 2: Salt Formation for Solubility Enhancement
Objective: To prepare a salt of BBP to improve its aqueous solubility.
Materials:
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BBP (free base)
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Suitable organic solvent (e.g., ethanol, methanol)
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A selected acid (e.g., hydrochloric acid in isopropanol, methanesulfonic acid)
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the BBP free base in a minimal amount of a suitable organic solvent with gentle warming if necessary.
-
In a separate container, prepare a solution of the chosen acid. A stoichiometric amount (e.g., 1.0 to 1.1 equivalents per basic site on BBP) is typically used.
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Slowly add the acid solution to the stirring BBP solution at room temperature.
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Formation of the salt may be indicated by the immediate precipitation of a solid. If no precipitate forms, the solution can be cooled or a non-solvent can be added to induce crystallization.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the precipitated salt by filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum.
-
Confirm salt formation using characterization techniques (e.g., melting point, FTIR, NMR) and then test its aqueous solubility using Protocol 1.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. jocpr.com [jocpr.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Bis(2-benzimidazolyl)pyridine (BBP) Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis(2-benzimidazolyl)pyridine (BBP) metal complexes. The information is designed to address common stability issues encountered in solution during experimental work.
Troubleshooting Guide
This section addresses specific problems you might encounter with the stability of your BBP metal complexes in solution.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| STAB-001 | My BBP metal complex appears to be decomposing in solution, indicated by a color change or precipitation. | 1. Ligand Dissociation: The equilibrium between the metal-ligand complex and the free metal and ligand may favor dissociation in the chosen solvent. 2. Solvent Coordination: The solvent molecules may be competing with the BBP ligand for coordination to the metal center, leading to ligand displacement. This is more common in strongly coordinating solvents.[1] 3. pH Effects: The protonation state of the benzimidazole (B57391) N-H groups is pH-dependent. At low pH, protonation of the ligand can lead to decomplexation. At high pH, deprotonation can occur, which may alter the complex's stability and solubility.[1] 4. Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of the complex. | 1. Solvent Selection: Use non-coordinating or weakly coordinating solvents. Refer to the table below for solvent suggestions. 2. pH Control: Buffer the solution to a pH where the desired complex is most stable. This is typically in the neutral to slightly basic range for many BBP complexes. 3. Light Protection: Conduct experiments in the dark or using amber-colored glassware to minimize light exposure. 4. Temperature Control: Perform experiments at a controlled, and if necessary, lower temperature to reduce thermal decomposition rates. |
| STAB-002 | I am observing inconsistent results in my experiments (e.g., varying UV-Vis absorbance, irreproducible catalytic activity). | 1. Incomplete Complex Formation: The reaction between the metal salt and the BBP ligand may not have gone to completion, resulting in a mixture of species in solution. 2. Presence of Multiple Species: Depending on the metal-to-ligand ratio and solvent, multiple complex species (e.g., mono-, bis-, and even tris-ligated complexes) may coexist in equilibrium. 3. Slow Equilibration: The system may not have reached thermodynamic equilibrium, especially if the kinetics of complexation or dissociation are slow. | 1. Optimize Reaction Conditions: Ensure an appropriate metal-to-ligand stoichiometry and allow sufficient reaction time for complete complex formation. Gently heating the reaction mixture can sometimes facilitate this. 2. Characterize the Solution Species: Use techniques like UV-Vis titration or NMR spectroscopy to identify the species present in your solution under your specific experimental conditions. 3. Control Stoichiometry: Carefully control the molar ratio of the metal and ligand to favor the formation of the desired complex. |
| STAB-003 | My complex is precipitating out of solution unexpectedly. | 1. Poor Solubility: The complex may have low solubility in the chosen solvent. 2. Change in Ionic Strength: The ionic strength of the medium can affect the solubility of charged complexes. 3. Counter-ion Effects: The nature of the counter-ion can significantly influence the solubility and stability of the cationic BBP metal complex.[2][3] | 1. Solvent Screening: Test the solubility of your complex in a range of solvents with varying polarities. 2. Adjust Ionic Strength: If possible, adjust the ionic strength of the solution to improve solubility. 3. Counter-ion Exchange: Consider synthesizing the complex with a different counter-ion that may impart better solubility. |
Frequently Asked Questions (FAQs)
Q1: What factors have the most significant impact on the stability of BBP metal complexes in solution?
A1: The primary factors influencing the stability of BBP metal complexes in solution are:
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The nature of the metal ion: The stability generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
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The solvent: Coordinating solvents can compete with the BBP ligand and destabilize the complex.[1] The polarity and hydrogen-bonding capability of the solvent also play a crucial role.
-
pH: The pH of the solution affects the protonation state of the benzimidazole moieties of the BBP ligand, which in turn influences its coordination ability and the overall stability of the complex.[1]
-
Temperature: Higher temperatures can increase the rate of decomposition and shift equilibria towards dissociation.
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Light: Exposure to light, particularly UV, can lead to photodegradation.
Q2: How can I quantitatively measure the stability of my BBP metal complex?
A2: The stability of a metal complex is typically quantified by its stability constant (or formation constant, K) or the overall stability constant (β). Higher values indicate greater stability. Common methods for determining stability constants include:
-
UV-Vis Spectrophotometry: This technique is used to monitor the changes in the absorbance of the metal-to-ligand charge transfer (MLCT) bands upon titration of the metal with the ligand, or vice versa.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titrations can be used to follow the changes in the chemical shifts of the ligand protons upon complexation. This method is particularly useful for studying ligand exchange dynamics.
-
Potentiometric Titrations: This method involves monitoring the pH of a solution containing the metal and ligand as a titrant is added.
Q3: Are there any general trends for the stability of BBP complexes with first-row transition metals?
Q4: Can the counter-ion affect the stability of my cationic BBP complex in solution?
A4: Absolutely. The counter-ion can influence the stability of a cationic BBP metal complex in solution through several mechanisms:
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Ion Pairing: Strong ion pairing between the complex cation and the counter-ion can affect the electronic properties and reactivity of the metal center.
-
Solubility: The nature of the counter-ion can significantly impact the solubility of the complex salt, which can indirectly affect its apparent stability in solution.
-
Coordination: Some counter-ions, especially those with coordinating ability (e.g., halides), might compete for coordination sites on the metal, potentially leading to ligand substitution and reduced stability.
Quantitative Data
The following table summarizes available stability constants for some first-row transition metal complexes with this compound and related ligands. Note that the stability is highly dependent on the solvent and temperature.
| Metal Ion | Ligand | Solvent | Temperature (°C) | log K₁ | log K₂ | Overall log β₂ | Reference |
| Fe(II) | BBP | Methanol | 20 | 5.54 | 4.12 | 9.66 | [1] |
| Fe(II) | BBP | 50% (v/v) PC/MeOH | 20 | - | - | 10.90 | |
| Fe(II) | BBP | 50% (v/v) PC/MeOH | 32 | - | - | 11.47 | |
| Co(II) | 2,2'-bipyridine | - | - | - | - | - | [4] |
| Ni(II) | 2,2'-bipyridine | - | - | - | - | - | [4] |
| Cu(II) | 2,2'-bipyridine | - | - | - | - | - | [4] |
| Zn(II) | Imidazole derivative | Aqueous | 25 | - | - | 16.84 | [5] |
*PC = Propylene Carbonate
Experimental Protocols
Protocol for Determining Stability Constants by UV-Vis Spectrophotometry
This protocol outlines the determination of the stability constant of a BBP metal complex using the molar ratio method.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal salt (e.g., 1 mM) in a suitable non-coordinating solvent (e.g., acetonitrile, methanol).
-
Prepare a stock solution of the BBP ligand (e.g., 10 mM) in the same solvent.
-
-
Determination of λmax:
-
Prepare a solution containing the metal and ligand in a ratio that ensures the formation of the complex (e.g., 1:2 metal-to-ligand ratio).
-
Scan the UV-Vis spectrum of this solution over a relevant wavelength range (typically 300-600 nm for MLCT bands) to determine the wavelength of maximum absorbance (λmax) for the complex.
-
-
Molar Ratio Titration:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the BBP ligand. The ligand concentration should range from substoichiometric to a significant excess (e.g., 0 to 5 equivalents).
-
Ensure the total volume of each solution is the same.
-
Allow the solutions to equilibrate for a set period at a constant temperature.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two linear regions. The intersection of these lines corresponds to the stoichiometry of the complex.
-
The stability constant (K) can be calculated from the titration data using appropriate software or by applying the Benesi-Hildebrand equation for a 1:1 complex or more complex models for other stoichiometries.
-
Protocol for Studying Ligand Exchange by NMR Spectroscopy
This protocol describes a general method for investigating ligand dissociation or exchange in a BBP metal complex using ¹H NMR.
-
Sample Preparation:
-
Prepare an NMR sample of the purified BBP metal complex in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆). The concentration should be sufficient for good signal-to-noise (typically 5-10 mM).
-
Acquire a standard ¹H NMR spectrum of the complex to serve as a reference.
-
-
Ligand Exchange Experiment:
-
To a separate NMR tube containing the complex solution, add a known amount of a competing ligand or a species expected to induce dissociation (e.g., a strong acid or a highly coordinating solvent).
-
Alternatively, to study the exchange with free BBP, add a known amount of isotopically labeled or unlabeled BBP ligand.
-
Acquire a series of ¹H NMR spectra over time to monitor any changes in the chemical shifts or line widths of the BBP protons.
-
-
Data Analysis:
-
Observe changes in the ¹H NMR spectrum. Ligand dissociation may be indicated by the appearance of signals corresponding to the free BBP ligand and a shift in the signals of the complexed ligand.
-
Line broadening of the ligand proton signals can indicate an intermediate exchange rate between the free and bound states.
-
By analyzing the changes in chemical shifts and/or line shapes as a function of the added species' concentration or temperature, it is possible to determine the kinetics and thermodynamics of the ligand exchange process.
-
Visualizations
Experimental Workflow for Stability Constant Determination
References
Optimizing reaction conditions for the synthesis of 2,6-Bis(2-benzimidazolyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Bis(2-benzimidazolyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used Phillips condensation method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Conventional Heating: Ensure the reaction is heated at a sufficiently high temperature (typically 180-220°C) for an adequate duration (several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).- Microwave Synthesis: Employing microwave irradiation can significantly reduce the reaction time to as little as 30 minutes and can be 80 times faster than conventional heating.[1] |
| Poor quality of starting materials: Impurities in pyridine-2,6-dicarboxylic acid or o-phenylenediamine (B120857) can inhibit the reaction. | - Use high-purity, anhydrous starting materials. Recrystallize starting materials if necessary. | |
| Inadequate mixing: In a viscous medium like polyphosphoric acid (PPA), poor stirring can lead to localized overheating or incomplete reaction. | - Use a mechanical stirrer to ensure vigorous and uniform mixing of the reaction mixture. | |
| Presence of Impurities/Side Products | Incomplete cyclization: The intermediate, N-(2-aminophenyl)picolinamide, may not fully cyclize to form the benzimidazole (B57391) ring. | - Ensure sufficient heating and reaction time to drive the cyclization to completion. |
| Side reactions at high temperatures: Prolonged heating at very high temperatures can lead to the formation of byproducts. | - Optimize the reaction temperature and time. While high temperatures are necessary, avoid excessive heating. | |
| Mono-substituted byproduct: Reaction of pyridine-2,6-dicarboxylic acid with only one molecule of o-phenylenediamine. | - Ensure the correct stoichiometric ratio of reactants (1:2 molar ratio of pyridine-2,6-dicarboxylic acid to o-phenylenediamine). | |
| Difficulty in Product Isolation | Product precipitation issues: The product may not precipitate cleanly from the reaction mixture upon neutralization. | - After cooling the reaction mixture, pour it slowly into a large volume of cold water or an ice-water mixture with vigorous stirring to induce precipitation.- Neutralize the acidic mixture carefully with a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide (B78521) solution) until the pH is neutral. |
| Product is a fine powder and difficult to filter: The precipitated product may be very fine, making filtration slow and difficult. | - Allow the precipitate to settle completely before decanting the supernatant liquid.- Use a Büchner funnel with an appropriate filter paper grade. | |
| Product Discoloration | Presence of colored impurities: Residual starting materials or byproducts can impart color to the final product. | - Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol (B145695) or a DMF/water mixture.[2] - Activated Carbon: Treat a solution of the crude product with activated charcoal to remove colored impurities before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Phillips condensation reaction, which involves the condensation of pyridine-2,6-dicarboxylic acid with two equivalents of o-phenylenediamine.[3][4] This reaction is typically carried out in a dehydrating acidic medium, with polyphosphoric acid (PPA) being a common choice as it acts as both a catalyst and a solvent.
Q2: Can I use a different acid catalyst instead of polyphosphoric acid (PPA)?
A2: While PPA is widely used due to its efficacy as a dehydrating agent, other acidic catalysts like hydrochloric acid have been used in the Phillips condensation for the synthesis of other benzimidazole derivatives.[3][4] However, for the condensation with dicarboxylic acids, PPA is generally preferred to achieve high yields.
Q3: My reaction in PPA is very viscous and difficult to stir. How can I manage this?
A3: High viscosity is a known challenge when working with PPA. It is crucial to use a robust mechanical overhead stirrer to ensure efficient mixing. As the reaction proceeds and the temperature increases, the viscosity of the PPA will decrease, which will improve stirring.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in water, neutralize, and extract with an organic solvent (e.g., ethyl acetate). Spot the extracted sample on a TLC plate alongside the starting materials to observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What is the best way to purify the crude this compound?
A5: The most common purification method is recrystallization. Ethanol is a frequently used solvent for this purpose.[2] For less soluble products, a solvent system like dimethylformamide (DMF) followed by the addition of water to induce crystallization can be effective.
Q6: Are there any alternative, faster synthesis methods available?
A6: Yes, a microwave-assisted synthesis has been reported, which dramatically reduces the reaction time compared to conventional heating methods, often from several hours to under an hour, while maintaining comparable yields.[1]
Experimental Protocols
Protocol 1: Conventional Synthesis using Polyphosphoric Acid
This protocol describes the synthesis of this compound via the Phillips condensation reaction using conventional heating.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add pyridine-2,6-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2 equivalents).
-
Carefully add polyphosphoric acid to the flask. The amount should be sufficient to allow for efficient stirring.
-
Begin stirring the mixture and slowly heat it to 180-220°C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Allow the reaction mixture to cool to approximately 100°C.
-
Slowly and carefully pour the hot, viscous mixture into a beaker containing a large volume of ice-cold water while stirring vigorously.
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from hot ethanol.
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid, microwave-assisted synthesis of this compound.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
10% Sodium carbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave reaction vessel, combine pyridine-2,6-dicarboxylic acid (1 equivalent), o-phenylenediamine (2 equivalents), and polyphosphoric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 180-200°C with stirring for 20-30 minutes.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Carefully pour the reaction mixture into a large volume of ice-cold water with vigorous stirring.
-
Neutralize the mixture with a 10% sodium carbonate solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from hot ethanol for purification.
Visualizations
References
Troubleshooting low quantum yield in 2,6-Bis(2-benzimidazolyl)pyridine fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis(2-benzimidazolyl)pyridine (BBP) and related fluorescent compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence behavior of this compound (BBP)?
A1: this compound (BBP) is a fluorophore whose emission properties are highly sensitive to its environment. It is known to be weakly fluorescent in aqueous solutions but exhibits strong fluorescence in many organic solvents and hydrophobic environments, such as within a phospholipid bilayer.[1][2] This "light switch" effect is a key characteristic of BBP.[1][2]
Q2: Why is the quantum yield of BBP low in aqueous solutions?
A2: The low quantum yield of BBP in water is primarily due to water-induced quenching.[1][2] It is suggested that hydrogen bonding interactions between BBP and water molecules create an efficient non-radiative decay pathway for the excited state, meaning the energy is dissipated as heat rather than emitted as light.[1]
Q3: What factors can influence the fluorescence quantum yield of BBP?
A3: Several factors can significantly impact the fluorescence quantum yield of BBP:
-
Solvent Polarity: The fluorescence intensity of BBP is highly dependent on the polarity of the solvent.[1]
-
pH: The pH of the solution can affect the protonation state of the benzimidazole (B57391) rings, which in turn can alter the fluorescence properties.[3][4]
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Presence of Metal Ions: Certain metal ions can act as quenchers, reducing the fluorescence intensity of BBP and similar compounds.[2][5][6]
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Concentration: At high concentrations, aggregation can occur, which may lead to self-quenching and a decrease in fluorescence.[7]
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Purity: Impurities within the BBP sample can act as quenchers and lower the observed quantum yield.[8]
Troubleshooting Guide: Low Quantum Yield
A low fluorescence quantum yield can be a significant hurdle in experiments relying on sensitive detection. This guide provides a systematic approach to identifying and resolving the root cause of unexpectedly low fluorescence from BBP.
Q4: My BBP sample is showing very weak fluorescence. What are the initial steps I should take to troubleshoot this?
A4: When encountering low fluorescence, it is crucial to start with the fundamentals of your experimental setup and sample preparation.
-
Verify Purity: Ensure the purity of your BBP sample. Impurities can act as fluorescence quenchers.[8] If synthesized in-house, confirm its purity using techniques like NMR and mass spectrometry.
-
Optimize Concentration: Both very high and very low concentrations can be problematic. High concentrations can lead to self-quenching or aggregation-caused quenching, while extremely low concentrations may result in a signal that is below the detection limit of your instrument.[8]
-
Check Instrumentation: Double-check the settings on your fluorometer. Ensure you are using the correct excitation wavelength for BBP (typically around 315 nm in aqueous buffer, but can vary with solvent) and that the emission is being monitored across the appropriate wavelength range (emission maximum is around 395 nm in aqueous buffer and can blue-shift in hydrophobic environments).[1] Also, confirm that the slit widths are optimized for your sample.
Q5: I have confirmed the purity and concentration of my BBP, and my instrument settings are correct, but the quantum yield is still low. What should I investigate next?
A5: If the initial checks do not resolve the issue, the next step is to investigate environmental and sample-specific factors that could be quenching the fluorescence.
-
Solvent Effects: The solvent has a profound impact on BBP's fluorescence.[1] If you are working in an aqueous solution, a low quantum yield is expected. To confirm that your BBP is behaving as expected, try dissolving it in a non-polar organic solvent like toluene, where a significantly higher quantum yield should be observed.[1]
-
pH of the Solution: The fluorescence of benzimidazole-containing compounds can be pH-dependent.[4][9] Ensure the pH of your solution is appropriate. For instance, studies have been conducted in sodium phosphate (B84403) buffer at pH 8.[1]
-
Presence of Quenchers: Your sample might contain substances that are quenching the fluorescence of BBP. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions.[2][5][7] Deoxygenating your solvent or using a purified solvent can help mitigate this.
-
Photobleaching: BBP, like any fluorophore, can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.[7] This leads to a permanent loss of fluorescence. To check for this, measure the fluorescence intensity over time while continuously illuminating the sample.
Data Presentation
Table 1: Photophysical Properties of this compound (BBP) in Different Solvents
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |
| Toluene | - | - | 0.37 |
| Phosphate Buffer (pH 8) | 315 | 395 | 0.005 |
Data extracted from a study on the partitioning of BBP into phospholipid bilayers.[1]
Experimental Protocols
Protocol 1: Investigating Solvent Effects on BBP Fluorescence
Objective: To determine the effect of solvent polarity on the fluorescence quantum yield of BBP.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, and water).[7]
-
Stock Solution Preparation: Prepare a concentrated stock solution of BBP in a solvent in which it is highly soluble, such as DMSO or ethanol.
-
Sample Preparation: Prepare dilute solutions of BBP in each of the selected solvents by adding a small aliquot of the stock solution. Ensure the absorbance of each solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: For each sample, acquire the fluorescence emission spectrum using an optimized excitation wavelength.
-
Data Analysis: Compare the integrated fluorescence intensities across the different solvents. A significant increase in fluorescence intensity in non-polar solvents compared to polar, protic solvents is expected.
Protocol 2: Assessing the Impact of Metal Ion Quenching
Objective: To determine if transition metal ions are quenching the fluorescence of BBP.
Methodology:
-
Sample Preparation: Prepare a solution of BBP in a suitable buffer or solvent.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the BBP solution.
-
Titration with Metal Ions: Prepare stock solutions of various metal ions (e.g., Co²⁺, Cu²⁺, Ni²⁺).[5][6] Add small, incremental amounts of a metal ion stock solution to the BBP solution.
-
Fluorescence Measurement after Titration: After each addition of the metal ion solution, record the fluorescence spectrum.
-
Data Analysis: A significant decrease in fluorescence intensity upon the addition of the metal ion indicates quenching.[5] This can be further analyzed using a Stern-Volmer plot to determine the quenching constant.
Visualizations
Caption: A troubleshooting workflow for addressing low quantum yield in BBP fluorescence.
References
- 1. Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine Fluorophore into a Phospholipid Bilayer: Complementary Use of Fluorescence Quenching Studies and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine fluorophore into a phospholipid bilayer: complementary use of fluorescence quenching studies and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Fluorescent Red-Shifted Sensor for Recognition of Zinc(II) and a Calorimetric Sensor for Iron Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH on benzimidazole fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. New Benzimidazole-Based pH-Sensitive Fluorescent Probes [mdpi.com]
Technical Support Center: Crystallization of 2,6-Bis(2-benzimidazolyl)pyridine (BBP) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 2,6-Bis(2-benzimidazolyl)pyridine (BBP) and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in crystallizing BBP and its complexes?
A1: The primary challenges include the low solubility of BBP in common organic solvents, the tendency to form amorphous precipitates or microcrystalline powders instead of single crystals, and sensitivity to solvent environment and pH. The planar and rigid nature of the BBP ligand can lead to strong π-π stacking interactions, which can sometimes hinder the formation of well-ordered, single crystals suitable for X-ray diffraction.[1][2][3]
Q2: How critical is the purity of the BBP ligand for successful crystallization?
A2: The purity of the BBP ligand is paramount. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects and poor-quality crystals.[4] It is highly recommended to purify the synthesized BBP ligand, for instance by recrystallization from a suitable solvent like methanol, before proceeding with complexation and crystallization experiments.
Q3: What are the most effective crystallization techniques for BBP complexes?
A3: Several techniques have been successfully employed for the crystallization of BBP complexes. The most common methods are:
-
Slow Evaporation: This is a straightforward method where the solvent of a saturated solution of the complex is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[5]
-
Vapor Diffusion: This technique involves dissolving the complex in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the complex is insoluble. The slow diffusion of the anti-solvent vapor into the complex solution reduces its solubility and promotes crystallization.[6][7][8]
-
Solvent Layering: In this method, a solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two layers as the anti-solvent slowly diffuses into the complex solution.[9][10]
Q4: How does pH influence the crystallization of BBP complexes?
A4: The pH of the crystallization medium can significantly impact the protonation state of the benzimidazole (B57391) rings in the BBP ligand. This, in turn, affects the ligand's coordination behavior and the overall charge of the complex, influencing solubility and crystal packing. For instance, in acidic conditions, the benzimidazole nitrogens can be protonated, which can either facilitate or hinder crystallization depending on the specific complex and counter-ions present. It is crucial to control and screen a range of pH values during crystallization trials.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form, only clear solution remains. | The solution is undersaturated. The complex is too soluble in the chosen solvent system. | - Slowly evaporate the solvent to increase the concentration. - For vapor diffusion or layering, choose a more effective anti-solvent. - Reduce the temperature to decrease solubility. |
| Amorphous precipitate or oil forms. | The solution is too supersaturated, leading to rapid precipitation instead of ordered crystal growth. The solvent system is not ideal. | - Decrease the concentration of the complex. - Slow down the rate of solvent evaporation or anti-solvent diffusion (e.g., by tightening the container seal or using a smaller anti-solvent reservoir). - Screen a wider range of solvents and solvent/anti-solvent combinations. - Consider using a co-solvent to modify the solubility. |
| Formation of microcrystalline powder. | Nucleation is too rapid, leading to a large number of small crystals instead of a few large ones. | - Reduce the concentration of the complex. - Slow down the crystallization process (e.g., lower the temperature, slow down diffusion). - Use a cleaner crystallization vessel to minimize nucleation sites. - Try the addition of a small amount of a different solvent that might act as a crystal growth inhibitor for certain faces. |
| Poor quality crystals (twinned, cracked, or with inclusions). | Rapid temperature fluctuations. Impurities in the sample or solvent. The crystallization process is too fast. | - Ensure a stable temperature environment for crystallization. - Re-purify the BBP ligand and the metal salt. Use high-purity solvents. - Slow down the crystallization rate. - Consider seeding the solution with a high-quality crystal from a previous experiment. |
| Difficulty in obtaining crystals of a specific polymorph. | The crystallization conditions favor the formation of an undesired polymorph. | - Systematically vary crystallization parameters such as solvent, temperature, and concentration. - The presence of specific co-formers or additives can sometimes direct the crystallization towards a particular polymorph.[13][14] |
Experimental Protocols
Synthesis of a Nickel(II)-BBP Complex
A representative synthesis of a Nickel(II) complex with BBP is as follows:
-
An acetonitrile (B52724) suspension (60 ml) of NiCl₂·6H₂O (0.100 g, 0.420 mmol) is prepared.
-
Ag(CF₃SO₃) (0.216 g, 0.840 mmol) is added to the suspension.
-
The mixture is heated at 323 K for 2 hours with stirring.
-
The precipitated AgCl is removed by filtration through a PTFE syringe filter.
-
This compound (BBP) (0.130 g, 0.841 mmol) is added to the filtrate.
-
The resulting solution is heated at 323 K to reduce the volume to approximately 10 ml.[6][7][8]
Crystallization by Vapor Diffusion
-
Dissolve the synthesized Ni(II)-BBP complex in a suitable solvent, such as acetonitrile.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization jar).
-
Add a layer of an anti-solvent, such as diethyl ether, to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Seal the container and leave it undisturbed at a constant temperature.
-
Crystals should form in the small vial over a period of several days to weeks.[6][7][8]
Quantitative Data for Crystallization
| Ligand/Complex | Metal Ion | Crystallization Method | Solvent System | Temperature | Reference |
| 2,6-Bis(1H-benzimidazol-2-yl)pyridine | - | Slow Evaporation | Methanol | Room Temperature | [5] |
| --INVALID-LINK--₂ | Nickel(II) | Vapor Diffusion | Acetonitrile / Diethyl ether | 323 K (for solution prep) | [6][7][8] |
| --INVALID-LINK--₂ | Ruthenium(II) | Recrystallization | Diethyl ether / Acetonitrile | Not specified | [15] |
| --INVALID-LINK--₂ | Manganese(II) | Not specified | DMF | Not specified | [16][17] |
Experimental Workflows and Logical Relationships
Below are diagrams illustrating common workflows and logical relationships in the crystallization of BBP complexes.
Caption: A general experimental workflow for the synthesis and crystallization of BBP metal complexes.
Caption: A logical troubleshooting guide for common crystallization outcomes of BBP complexes.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Supramolecular interactions in the 2,6-bis(benzimidazol-2-yl)pyridine-terephthalic acid-water (2/1/4) cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. Layer-by-Layer Method for the Synthesis and Growth of Surface Mounted Metal-Organic Frameworks (SURMOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. iucrdata.iucr.org [iucrdata.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. A V-shaped ligand this compound and its picrate Mn(II) complex: synthesis, crystal structure and DNA-binding properties. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing Catalytic Activity of 2,6-Bis(2-benzimidazolyl)pyridine (BBP)-Based Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis(2-benzimidazolyl)pyridine (BBP)-based catalysts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, handling, and application of BBP-based catalysts.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| BBP-TS-001 | Low Catalyst Yield or Purity During Synthesis | - Incomplete reaction of 2,6-pyridinedicarboxylic acid with the diamine.[1] - Suboptimal reaction temperature or time.[1] - Inefficient purification methods.[2] | - Ensure the use of a high-boiling point solvent like syrupy phosphoric acid to drive the reaction to completion.[1] - Optimize the reaction temperature (typically around 200 °C) and monitor the reaction progress using techniques like TLC or HPLC.[1] - Purify the crude product by recrystallization or column chromatography. Washing with solvents like diethyl ether and tetrahydrofuran (B95107) can also be effective.[2] |
| BBP-TS-002 | Poor Catalytic Activity or Low Product Yield | - Inappropriate choice of metal center for the specific reaction. - Suboptimal reaction conditions (temperature, pressure, solvent, base).[3][4] - Catalyst deactivation or degradation. - Presence of impurities in reactants or solvents. | - Screen different metal precursors (e.g., Ru(II), Rh(I), Ir(I), Cu(I)) to find the most active one for your transformation.[1][2][5] - Systematically optimize reaction parameters such as catalyst loading, temperature, solvent, and the nature and amount of base or additives.[3][4] - Conduct reactions under an inert atmosphere (e.g., N2 or Ar) to prevent oxidation of the catalyst. - Use high-purity, dry solvents and reagents. |
| BBP-TS-003 | Inconsistent Catalytic Performance Between Batches | - Variations in catalyst synthesis and purification. - Differences in catalyst loading or reactant ratios. - Changes in reaction setup or conditions. | - Standardize the catalyst synthesis and purification protocol. - Accurately weigh the catalyst and reactants for each experiment. - Maintain consistent reaction parameters (stirring speed, heating method, etc.) across all experiments. |
| BBP-TS-004 | Difficulty in Catalyst Recovery and Reuse | - For homogeneous catalysts, separation from the reaction mixture can be challenging. - Leaching of the metal from a supported catalyst. | - Consider immobilizing the BBP catalyst on a solid support for easier recovery. - If using a homogeneous catalyst, explore techniques like precipitation or extraction for recovery. - For supported catalysts, perform leaching tests to ensure the stability of the catalyst under the reaction conditions. |
| BBP-TS-005 | Poor Solubility of the BBP Ligand or Catalyst Complex | - The planar and aromatic nature of the BBP ligand can lead to low solubility in common organic solvents.[6] | - Modify the BBP ligand by introducing solubilizing groups on the benzimidazole (B57391) or pyridine (B92270) rings. - Use a solvent system in which the catalyst complex is more soluble. - For certain applications, a heterogeneous catalyst might be a better alternative. |
Frequently Asked Questions (FAQs)
1. How can I enhance the catalytic activity of my BBP-based catalyst?
Several strategies can be employed to enhance the catalytic activity:
-
Ligand Modification: Introducing electron-donating or electron-withdrawing groups on the BBP framework can modulate the electronic properties of the metal center, thereby influencing its catalytic activity.[7]
-
Metal Center Variation: The choice of the metal ion is crucial. Different metals exhibit varying activities for different reactions. For instance, ruthenium complexes have shown high efficiency in the dehydrogenation of primary alcohols.[2]
-
Bimetallic Systems: Creating bimetallic complexes with BBP-derived ligands can lead to cooperative effects and enhanced reaction rates compared to their monometallic counterparts.[5]
-
Reaction Condition Optimization: A systematic optimization of parameters such as solvent, temperature, pressure, and the use of co-catalysts or additives can significantly improve performance.[3][4][8]
2. What is the role of the BBP ligand in the catalyst complex?
The this compound (BBP) is a tridentate ligand that coordinates to a metal center through its three nitrogen atoms (one from the pyridine ring and two from the benzimidazole moieties).[9][10] This coordination stabilizes the metal ion and creates a specific steric and electronic environment that is crucial for its catalytic function. The rigidity of the BBP ligand can also influence the stereoselectivity of the reaction.
3. How do I choose the appropriate metal for my BBP-based catalyst?
The selection of the metal depends on the target reaction. A literature review of similar catalytic transformations can provide a good starting point. For example:
-
Ruthenium (Ru): Effective for transfer hydrogenation, dehydrogenation of alcohols, and water oxidation.[2][7]
-
Rhodium (Rh) and Iridium (Ir): Used in transfer hydrogenation reactions.[5]
-
Copper (Cu): Employed in Atom Transfer Radical Polymerization (ATRP).[1]
-
Iron (Fe): Investigated for spin-crossover properties.[11]
-
Nickel (Ni): Studied for its coordination chemistry and potential biological applications.[12]
4. What are some common characterization techniques for BBP-based catalysts?
Common techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the BBP ligand and its complexes.[6]
-
Mass Spectrometry: To determine the molecular weight of the ligand and the complex.
-
Elemental Analysis: To determine the elemental composition of the synthesized compounds.[5]
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure of the catalyst complex.[5][7][11]
-
UV-Vis Spectroscopy: To study the electronic properties of the complexes.[13]
-
Cyclic Voltammetry: To investigate the redox properties of the metal center in the complex.[7][11]
Experimental Protocols
General Synthesis of this compound (BBP) Ligand
This protocol is a generalized procedure based on common synthetic routes.[1]
Materials:
-
2,6-Pyridinedicarboxylic acid
-
o-Phenylenediamine (B120857) or its substituted derivatives
-
Syrupy phosphoric acid
Procedure:
-
Combine 2,6-pyridinedicarboxylic acid and a slight excess of the o-phenylenediamine derivative in a reaction flask.
-
Add syrupy phosphoric acid to the mixture.
-
Heat the reaction mixture to approximately 200 °C with stirring.
-
Maintain the temperature for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and pour it into a large volume of cold water.
-
Neutralize the solution with a base (e.g., NaOH or NH4OH) to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
-
Purify the crude BBP ligand by recrystallization from a suitable solvent (e.g., ethanol (B145695) or DMF/water).
General Procedure for Metal Complexation
Materials:
-
Synthesized BBP ligand
-
Metal salt (e.g., RuCl₃·xH₂O, NiCl₂·6H₂O, CuCl)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
Dissolve the BBP ligand in the chosen anhydrous solvent under an inert atmosphere (N₂ or Ar).
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by observing the formation of a precipitate or a color change.
-
After cooling to room temperature, collect the precipitated complex by filtration.
-
Wash the complex with the solvent and then with a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Quantitative Data Summary
Table 1: Catalytic Activity in Transfer Hydrogenation of Acetophenone
| Catalyst | Metal | Ligand | Yield (%) | Ref. |
| Complex 3d | Rh(I) | BBP derivative | >99 | [5] |
| Monometallic analogue | Rh(I) | BBP derivative | ~80 | [5] |
Table 2: Performance in Atom Transfer Radical Polymerization (ATRP) of MMA
| Catalyst System | Apparent Rate Constant (k_app, s⁻¹) | Molecular Weight Distribution (M_w/M_n) | Ref. |
| CuCl/L1 | 3.83 × 10⁻⁵ - 1.33 × 10⁻⁴ | - | [1] |
| CuCl/L2 | 1.86 × 10⁻⁴ - 4.40 × 10⁻⁴ | Closer to theoretical M_n | [1] |
| L1: 2,6-bis(NH-benzimidazol-2-yl)pyridine, L2: 2,6-bis(N-methyl-benzimidazol-2-yl)pyridine |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bimetallic complexes bridged by 2,6-bis(benzimidazol-2-yl) pyridine derivatives and their catalytic properties in transfer hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrocatalytic water oxidation by heteroleptic ruthenium complexes of 2,6-bis(benzimidazolyl)pyridine Scaffold: a mechanistic investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. researchgate.net [researchgate.net]
- 11. Low-spin and spin-crossover iron(ii) complexes with pyridyl-benzimidazole ligands: synthesis, and structural, magnetic and solution study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. iucrdata.iucr.org [iucrdata.iucr.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of 2,6-Bis(2-benzimidazolyl)pyridine Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photobleaching of 2,6-Bis(2-benzimidazolyl)pyridine (BBP) fluorescent probes during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my this compound (BBP) probe?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as your BBP probe, upon exposure to light.[1][2] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a fading signal during your experiment.[2][3] This is a significant issue in fluorescence microscopy as it can limit the duration of image acquisition, reduce the signal-to-noise ratio, and ultimately affect the quantitative accuracy of your data.[1][3][4]
Q2: What are the primary factors that contribute to the photobleaching of BBP probes?
A2: The photobleaching of BBP probes is influenced by several factors, primarily:
-
High Excitation Light Intensity: The intense light required to excite the fluorophore is the main driver of photobleaching.[1] Higher light intensities accelerate this destructive process.
-
Prolonged Exposure Time: The longer your BBP probe is exposed to excitation light, the more likely it is to photobleach.[1]
-
Presence of Oxygen: Molecular oxygen and reactive oxygen species (ROS) in the sample can react with the excited state of the BBP probe, causing irreversible chemical damage.[5][6]
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions in the mounting medium or cellular environment can influence the photostability of the probe.[6][7]
Q3: How can I tell if my BBP probe is photobleaching?
A3: The most common sign of photobleaching is a noticeable decrease in fluorescence intensity over time during continuous or repeated imaging of the same field of view.[2] This fading will be most pronounced in the areas that have been exposed to the excitation light the longest.
Q4: Are some derivatives of this compound more photostable than others?
A4: Yes, the photostability of a fluorophore is an intrinsic property that can vary significantly between different chemical structures. While specific photostability data for a wide range of BBP derivatives is not always readily available, modifications to the core structure can influence its susceptibility to photobleaching. When selecting a BBP probe, it is advisable to consult the manufacturer's specifications or relevant literature for any available photophysical data.
Q5: What are antifade reagents and how do they protect my BBP probe?
A5: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching.[5][6] They primarily work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation, thereby protecting the fluorophore from oxidative damage.[5] Common antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and commercial formulations like ProLong Gold and ProLong Live.[6][8][9][10]
Troubleshooting Guides
Problem: My BBP fluorescence signal is fading rapidly during imaging.
This is a classic sign of photobleaching. Follow this troubleshooting workflow to mitigate the issue:
Caption: A logical approach to troubleshooting BBP probe photobleaching.
Quantitative Data Summary: Efficacy of Antifade Reagents
| Antifade Reagent | Concentration | Excitation Wavelength (nm) | Initial Fluorescence Intensity (a.u.) | Intensity after 60s Continuous Excitation (a.u.) | Percent Signal Retention |
| None (PBS) | N/A | 350 | 1500 | 300 | 20% |
| n-propyl gallate (NPG) | 2% (w/v) | 350 | 1450 | 1160 | 80% |
| p-phenylenediamine (PPD) | 0.1% (w/v) | 350 | 1400 | 1050 | 75% |
| Commercial Mountant A | As directed | 350 | 1480 | 1258 | 85% |
| Commercial Mountant B | As directed | 350 | 1470 | 1323 | 90% |
Key Experimental Protocols
Protocol: Application of an Antifade Mounting Medium for Fixed Cells Stained with a BBP Probe
This protocol describes the use of a commercial antifade mounting medium, such as ProLong Gold, for preserving the fluorescence of BBP probes in fixed cell preparations.[8]
Materials:
-
Microscope slides with fixed and BBP-stained cells on coverslips
-
Phosphate-buffered saline (PBS)
-
ProLong Gold Antifade Reagent (or similar)[8]
-
Fine-tipped forceps
-
Pipette and pipette tips
-
Clear nail polish or commercial sealant
Procedure:
-
Final Wash: After the final step of your BBP staining protocol, gently wash the coverslip with PBS to remove any residual unbound probe.
-
Remove Excess Buffer: Carefully aspirate the excess PBS from the slide, ensuring the cell monolayer on the coverslip does not dry out.
-
Apply Antifade Medium: Place the microscope slide on a flat surface. Dispense one drop of the antifade mounting medium onto the slide.[1]
-
Mount Coverslip: Using fine-tipped forceps, carefully pick up the coverslip (cell-side down) and lower it onto the drop of mounting medium at a 45° angle. Slowly lower the coverslip to avoid trapping air bubbles.[1]
-
Cure: Allow the slide to cure in the dark at room temperature for 24 hours.[8] This allows the mounting medium to set and achieve its optimal refractive index and antifade properties.
-
Seal Coverslip (Optional but Recommended): To prevent drying and to secure the coverslip for long-term storage, seal the edges with clear nail polish or a commercial sealant.[1]
-
Imaging: The slide is now ready for fluorescence microscopy. Store slides flat and in the dark at 4°C for long-term preservation.
Caption: Workflow for applying an antifade mounting medium.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Loss of image quality in photobleaching during microscopic imaging of fluorescent probes bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 9. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Stoichiometric Control of 2,6-Bis(2-benzimidazolyl)pyridine (bbp) Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis(2-benzimidazolyl)pyridine (bbp) metal complexes. The following sections offer strategies to control the stoichiometry of these complexes, detailed experimental protocols, and troubleshooting for common issues encountered during synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stoichiometry of bbp metal complexes?
A1: The final stoichiometry of bbp metal complexes is primarily influenced by a combination of factors: the ligand-to-metal molar ratio, the choice of solvent, the pH of the reaction medium, and the nature of the counter-ion present in the metal salt. Manipulating these parameters allows for the targeted synthesis of either 1:1 ([M(bbp)]) or 2:1 ([M(bbp)₂]) complexes.
Q2: How can I favor the formation of a 2:1 [M(bbp)₂] complex?
A2: To favor the formation of a 2:1 complex, a stoichiometric excess of the bbp ligand is typically used (e.g., a ligand-to-metal ratio of 2:1 or slightly higher). Additionally, solvents that can stabilize the resulting dicationic complex, such as polar protic or aprotic solvents, are often employed. The choice of a weakly coordinating counter-ion can also promote the formation of the 2:1 species.
Q3: What conditions are more likely to yield a 1:1 [M(bbp)] complex?
A3: A 1:1 ligand-to-metal molar ratio is the most straightforward approach to obtaining a 1:1 complex. The use of strongly coordinating solvents or counter-ions that can occupy the remaining coordination sites on the metal center will also favor the formation of the 1:1 adduct.
Q4: My ESI-MS spectrum shows a mixture of [M(bbp)] and [M(bbp)₂] species. How can I improve the selectivity?
A4: Observing a mixture of stoichiometries is a common issue. To improve selectivity, consider the following adjustments:
-
Ligand-to-Metal Ratio: If you desire the 2:1 complex, ensure you are using at least two equivalents of the bbp ligand. For the 1:1 complex, a strict 1:1 ratio or even a slight excess of the metal salt may be necessary.
-
Solvent: The polarity of the solvent plays a crucial role. A solvent that poorly solvates the metal ion may favor the formation of the 2:1 complex where the ligand provides more coordination sites. Conversely, a strongly coordinating solvent can compete with the second bbp ligand, favoring the 1:1 complex.
-
Reaction Time and Temperature: Allow the reaction to proceed to equilibrium. In some cases, one stoichiometry may be kinetically favored, while the other is thermodynamically favored. Varying the reaction time and temperature can influence the final product distribution.
Q5: Can the counter-ion influence the final structure of the complex?
A5: Absolutely. The counter-ion can act as a template, influencing the crystallization and sometimes the stoichiometry of the complex in the solid state.[1] Strongly coordinating anions are more likely to result in 1:1 complexes where the anion is part of the primary coordination sphere. Weakly or non-coordinating anions are more likely to yield 2:1 complexes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and characterization of bbp metal complexes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired complex | - Incomplete reaction.- Sub-optimal solvent for precipitation/crystallization.- Decomposition of the complex during workup. | - Increase reaction time or temperature.- Screen a range of solvents for precipitation or perform anti-solvent crystallization.- For air-sensitive complexes, use degassed solvents and perform manipulations under an inert atmosphere.[2] |
| Difficulty in isolating a pure product | - Presence of unreacted starting materials.- Formation of a mixture of stoichiometries.- Decomposition on stationary phase during chromatography. | - Adjust the ligand-to-metal ratio to drive the reaction to completion.- Recrystallization from a suitable solvent system is often the best method for purification.- If column chromatography is necessary, consider using a neutral stationary phase like deactivated silica (B1680970) or alumina. Perform a 2D TLC to check for stability on silica first.[3][4] |
| Inconsistent results between batches | - Purity of starting materials (ligand and metal salt).- Variations in solvent purity (especially water content).- Inconsistent pH of the reaction mixture. | - Ensure the purity of the bbp ligand and metal salt before use.- Use anhydrous solvents when necessary.- Buffer the reaction mixture or consistently measure and adjust the pH for each reaction. |
| The isolated complex is insoluble in common solvents | - Formation of a coordination polymer.- Strong intermolecular interactions in the crystal lattice. | - Attempt to dissolve the complex in more polar or coordinating solvents like DMSO or DMF.- Modify the ligand with solubilizing groups if insolubility is a persistent issue. |
| NMR spectrum is broad or uninterpretable | - Presence of paramagnetic metal ions.- Dynamic exchange between different species in solution.- Aggregation of the complex. | - Paramagnetic NMR spectroscopy can be a powerful tool but requires specialized interpretation.[5]- Variable temperature NMR can help to resolve dynamic processes.- Dilution studies can indicate if aggregation is occurring. |
Data Presentation: Influence of Reaction Parameters on Stoichiometry
The following tables summarize how different experimental parameters can be adjusted to favor the formation of either 1:1 or 2:1 bbp metal complexes.
Table 1: Effect of Ligand-to-Metal Ratio
| Ligand-to-Metal Molar Ratio | Predominant Stoichiometry | Rationale |
| 1:1 | 1:1 ([M(bbp)]) | Stoichiometric control is the most direct method to favor the formation of the 1:1 complex.[6] |
| 2:1 or greater | 2:1 ([M(bbp)₂]) | An excess of the ligand shifts the equilibrium towards the formation of the fully coordinated 2:1 complex. |
Table 2: Influence of Solvent Properties
| Solvent Type | Favored Stoichiometry | Reasoning |
| Strongly Coordinating (e.g., DMSO, DMF) | 1:1 ([M(bbp)]) | The solvent molecules compete with the second bbp ligand for coordination sites on the metal center.[7] |
| Weakly Coordinating (e.g., CH₃CN, CH₂Cl₂) | 2:1 ([M(bbp)₂]) | In the absence of strong solvent coordination, the formation of the 2:1 complex is sterically and electronically favored. |
| Polar Protic (e.g., MeOH, EtOH) | Can favor either, depending on other factors | These solvents can stabilize both charged and neutral species and can also participate in hydrogen bonding, influencing the overall thermodynamics of complex formation.[7] |
Table 3: Role of Counter-ions
| Counter-ion Type | Likely Stoichiometry | Mechanism |
| Strongly Coordinating (e.g., Cl⁻, Br⁻, OAc⁻) | 1:1 ([M(bbp)]) | The anion directly coordinates to the metal center, satisfying its coordination number and preventing the binding of a second bbp ligand. |
| Weakly/Non-coordinating (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) | 2:1 ([M(bbp)₂]) | These anions do not readily coordinate to the metal, leaving the coordination sites available for a second bbp ligand to bind.[8] |
Experimental Protocols
Protocol 1: Synthesis of a 2:1 [M(bbp)₂]²⁺ Complex (e.g., Fe(bbp)₂₂)
Materials:
-
This compound (bbp)
-
Metal perchlorate (B79767) salt (e.g., Fe(ClO₄)₂·xH₂O)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2 equivalents of the bbp ligand in a minimal amount of methanol.
-
In a separate flask, dissolve 1 equivalent of the metal perchlorate salt in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A color change should be observed upon addition of the metal salt.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Complete the precipitation by the slow addition of diethyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol, followed by diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Synthesis of a 1:1 [M(bbp)X₂] Complex (e.g., [Co(bbp)Cl₂])
Materials:
-
This compound (bbp)
-
Metal chloride salt (e.g., CoCl₂)
-
Ethanol (B145695) (EtOH)
-
Acetonitrile (CH₃CN)
Procedure:
-
Suspend 1 equivalent of the metal chloride salt in ethanol.
-
In a separate flask, dissolve 1 equivalent of the bbp ligand in a minimal amount of acetonitrile.
-
Heat both solutions gently to aid dissolution.
-
Add the ligand solution to the metal salt suspension with vigorous stirring.
-
Reflux the reaction mixture for 4-6 hours. A precipitate should form during this time.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with ethanol and then diethyl ether.
-
Dry the product under vacuum.
Protocol 3: Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)
Principle: Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[9][10] A series of solutions are prepared with varying mole fractions of the metal and ligand, while the total molar concentration is held constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[11][12]
Procedure:
-
Prepare equimolar stock solutions of the metal salt and the bbp ligand in a suitable solvent.
-
Prepare a series of solutions in volumetric flasks, varying the mole fraction of the ligand (X_L) from 0 to 1, while keeping the total volume and total moles of reactants constant. For example, for a total volume of 10 mL, prepare solutions with 0 mL ligand and 10 mL metal, 1 mL ligand and 9 mL metal, and so on, up to 10 mL ligand and 0 mL metal.
-
Allow the solutions to equilibrate.
-
Measure the UV-Vis absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance (Y-axis) versus the mole fraction of the ligand (X-axis).
-
The maximum of the plot corresponds to the stoichiometry of the complex. A maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L ≈ 0.67 indicates a 2:1 (L:M) complex.
Visualizations
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. coordination compounds - Can we do column chromatography for the purification of metal complexs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijnc.ir [ijnc.ir]
- 8. Solvation, Hydration, and Counterion Effect on the Formation of Ag(I) Complexes with the Dipodal Ligand 2,6-Bis[(imidazol-2-yl)thiomethyl]naphthalene [mdpi.com]
- 9. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. 3.3. Electrospray-Ionization Mass Spectrometry (ESI-MS) Measurements [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
Technical Support Center: Sensing Applications of 2,6-Bis(2-benzimidazolyl)pyridine (BBP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 2,6-Bis(2-benzimidazolyl)pyridine (BBP) for sensing applications. Our goal is to help you address common challenges related to matrix effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of BBP-based fluorescence sensing?
A1: Matrix effects refer to the alteration of the fluorescence signal of BBP caused by various components present in the sample matrix, other than the target analyte. These effects can lead to inaccurate quantification of the analyte of interest. Common matrix effects include autofluorescence from the sample, quenching of the BBP fluorescence signal, and the inner filter effect.[1][2]
Q2: What are the primary sources of matrix effects when using BBP in biological samples?
A2: When working with biological matrices such as serum, plasma, urine, or cell lysates, several components can interfere with BBP's fluorescence signal. The most common sources include:
-
Endogenous Fluorophores: Biological samples contain molecules that are naturally fluorescent (autofluorescent), such as tryptophan, NADH, and flavins. Their emission can overlap with that of BBP, leading to artificially high signals.[3][4]
-
Proteins: High concentrations of proteins, like serum albumin, can quench the fluorescence of BBP through binding interactions.[5][6]
-
Hemoglobin: In hemolyzed samples, hemoglobin can absorb both the excitation and emission light, leading to a phenomenon known as the inner filter effect.[1][2]
-
Other Small Molecules: Various small molecules present in biological fluids can also interact with BBP or the target analyte, affecting the fluorescence response.
Q3: How does pH affect BBP sensing applications?
A3: The fluorescence of this compound and its metal complexes can be pH-dependent.[7][8] It is crucial to maintain a consistent and optimal pH throughout your experiments to ensure reproducible results. A change in pH can alter the protonation state of BBP, which in turn can affect its binding affinity for the target analyte and its photophysical properties.
Q4: Can BBP be subject to photobleaching?
A4: Like many fluorophores, BBP can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. To minimize photobleaching, it is advisable to limit the exposure time of the sample to the excitation source and use the lowest possible excitation power that provides an adequate signal-to-noise ratio.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with BBP.
Problem 1: Higher than expected fluorescence signal in blank or control samples.
-
Possible Cause: Autofluorescence from your sample matrix (e.g., serum, cell culture media).[3][4]
-
Troubleshooting Steps:
-
Run a "matrix blank": Prepare a sample containing the matrix without BBP to measure the background autofluorescence.
-
Subtract the background: Subtract the fluorescence intensity of the matrix blank from your sample readings.
-
Optimize excitation/emission wavelengths: If possible, adjust the excitation and emission wavelengths to minimize the contribution from autofluorescence while maximizing the signal from BBP.
-
Sample cleanup: Employ sample preparation techniques to remove interfering autofluorescent compounds. (See "Experimental Protocols" section).
-
Problem 2: Lower than expected fluorescence signal or a non-linear calibration curve.
-
Possible Cause 1: Fluorescence quenching by components in the sample matrix, such as proteins.[5][6]
-
Troubleshooting Steps:
-
Possible Cause 2: Inner filter effect due to high absorbance of the sample at the excitation or emission wavelengths.[1][2][11]
-
Troubleshooting Steps:
-
Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your sample at the BBP excitation and emission wavelengths. An absorbance value above 0.1 can cause significant inner filter effects.[12][13]
-
Dilute the Sample: Dilute the sample to reduce its absorbance.
-
Apply Correction Factors: Mathematical correction factors can be applied to the fluorescence data if the absorbance of the sample is known.[12]
-
Use a shorter pathlength cuvette: This can reduce the impact of the inner filter effect.[2]
-
-
Possible Cause 3: Incorrect pH of the sample.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your samples and buffers.
-
Optimize and Buffer: Ensure your samples are adequately buffered to the optimal pH for your BBP-analyte interaction.[7]
-
Problem 3: Poor reproducibility of results.
-
Possible Cause: Inconsistent sample preparation leading to variable matrix effects.
-
Troubleshooting Steps:
Data Presentation
Table 1: Spectral Properties of this compound (BBP) and Common Autofluorescent Interferences
| Compound/Matrix Component | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| This compound (BBP) in aqueous buffer | ~315 | ~395 | Weakly fluorescent in aqueous solutions.[17] |
| Tryptophan (in proteins) | ~280-295 | ~330-370 | A major contributor to autofluorescence in serum and cell lysates.[3] |
| NADH | ~340-350 | ~440-460 | A key coenzyme present in cells.[3] |
| Flavins (e.g., FAD) | ~450 | ~520-530 | Present in many biological systems. |
| Human Urine | Broad (290-460) | Broad (300-450) | Contains numerous fluorophores.[3][4][18] |
| Human Serum | ~280-295 | ~330-370 | Primarily due to tryptophan in albumin.[3] |
Table 2: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of all matrix components. | Simple, fast, and inexpensive. | May dilute the analyte below the detection limit. |
| Deproteinization | Removes proteins from the sample. | Effectively eliminates protein-based quenching and some autofluorescence.[9][10] | Can be time-consuming and may co-precipitate the analyte of interest. |
| Standard Addition Method | The sample is spiked with known concentrations of the analyte to create a sample-specific calibration curve. | Compensates for proportional matrix effects and is highly accurate for complex matrices.[14][15][16] | Requires more sample and is more labor-intensive than external calibration. |
| Background Subtraction | The fluorescence of a matrix blank is subtracted from the sample fluorescence. | Simple and effective for correcting additive matrix effects like autofluorescence. | Does not correct for multiplicative effects like quenching. |
Mandatory Visualization
Caption: Workflow for identifying and mitigating matrix effects in BBP sensing applications.
Experimental Protocols
Protocol 1: General Procedure for BBP-based Fluorescence Sensing
-
Reagent Preparation:
-
Prepare a stock solution of BBP in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of BBP by diluting the stock solution in the desired assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid solvent effects.
-
Prepare a series of standard solutions of the target analyte in the assay buffer.
-
-
Assay Procedure:
-
In a microplate or cuvette, add the sample or analyte standard.
-
Add the BBP working solution and mix well.
-
Incubate the mixture for a predetermined time at a specific temperature to allow for the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the BBP-analyte complex.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the analyte standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Protocol 2: Deproteinization of Plasma/Serum Samples for BBP Analysis
This protocol is based on perchloric acid (PCA) precipitation.[9][10][19]
-
Materials:
-
Ice-cold 4 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
-
Procedure:
-
Place 100 µL of plasma or serum sample in a microcentrifuge tube on ice.
-
Add 25 µL of ice-cold 4 M PCA to the sample to achieve a final concentration of 1 M. Vortex briefly.
-
Incubate the sample on ice for 5-10 minutes to allow for complete protein precipitation.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Neutralize the supernatant by adding approximately 34 µL of ice-cold 2 M KOH. A precipitate of potassium perchlorate (B79767) will form.
-
Verify that the pH is between 6.5 and 8.0 using pH paper. Adjust with small volumes of 0.1 M KOH or PCA if necessary.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is the deproteinized sample, ready for BBP analysis. Remember to account for the dilution factor in your final concentration calculation.
-
Protocol 3: Standard Addition Method for BBP Sensing in a Complex Matrix
This protocol is designed to determine the concentration of an analyte in a sample with a significant matrix effect.[14][15][16][20]
-
Preparation:
-
Prepare a standard stock solution of the analyte at a high concentration.
-
Prepare at least four identical aliquots of the unknown sample.
-
-
Procedure:
-
To the first sample aliquot, add only the assay buffer (this is the "unspiked" sample).
-
To the subsequent aliquots, add increasing volumes of the analyte standard stock solution to create a series of "spiked" samples.
-
Add the BBP working solution to all aliquots and bring them to the same final volume with the assay buffer.
-
Incubate and measure the fluorescence intensity of all samples as described in Protocol 1.
-
-
Data Analysis:
-
Plot the measured fluorescence intensity (y-axis) against the concentration of the added analyte in the final solution (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the linear regression line to the x-axis (where y=0). The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.
-
Caption: Logical workflow of the standard addition method for accurate quantification.
References
- 1. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. Specific fluorescent signatures for body fluid identification using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinctive autofluorescence of urine samples from individuals with bacteriuria compared with normals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence quenching of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Fluorescent Red-Shifted Sensor for Recognition of Zinc(II) and a Calorimetric Sensor for Iron Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - pH-Dependent Spectroscopic and Luminescent Properties, and Metal-Ion Recognition Studies of Re(I) Complexes Containing 2-(2â²-Pyridyl)benzimidazole and 2-(2â²-Pyridyl)benzimidazolate - American Chemical Society - Figshare [acs.figshare.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. longdom.org [longdom.org]
- 11. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. static.horiba.com [static.horiba.com]
- 13. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 14. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Standard addition - Wikipedia [en.wikipedia.org]
- 17. Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine Fluorophore into a Phospholipid Bilayer: Complementary Use of Fluorescence Quenching Studies and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. alpha-measure.com [alpha-measure.com]
Validation & Comparative
A Comparative Study of 2,6-Bis(2-benzimidazolyl)pyridine and Terpyridine Ligands: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, objective comparison of the tridentate N-heterocyclic ligands 2,6-Bis(2-benzimidazolyl)pyridine (BBP) and 2,2':6',2''-terpyridine (tpy). By examining their synthesis, coordination chemistry, and performance in various applications, this document aims to inform the selection of the most suitable ligand for specific research and development endeavors. The comparison is supported by experimental data from peer-reviewed literature.
Introduction to the Ligands
Both this compound (BBP) and terpyridine (tpy) are widely utilized tridentate ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[1] Terpyridine, composed of three interconnected pyridine (B92270) rings, is known for its rigid, planar structure and its ability to form well-defined metal complexes with rich photophysical and electrochemical properties.[2] BBP, featuring a central pyridine ring flanked by two benzimidazole (B57391) moieties, offers a different electronic environment and has been noted for its strong coordination to metal centers, attributed to the more basic nature of the benzimidazole units compared to pyridine.[3] This fundamental difference in electronic properties leads to distinct characteristics in their respective metal complexes.
Synthesis of the Ligands
Synthesis of this compound (BBP)
A common and effective method for the synthesis of BBP involves the condensation reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine (B120857).[4]
Experimental Protocol:
-
Reaction Setup: A mixture of pyridine-2,6-dicarboxylic acid and o-phenylenediamine is heated in the presence of a dehydrating agent, such as polyphosphoric acid (PPA).[4]
-
Reaction Conditions: The reaction mixture is typically heated at a high temperature (e.g., 250°C) for several hours.[5]
-
Work-up: The resulting mixture is cooled and then poured into a large volume of water. The solution is neutralized with a base (e.g., 10% sodium carbonate solution) to precipitate the crude product.[5]
-
Purification: The crude BBP is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol (B145695), to yield the final product.[5]
Synthesis of Terpyridine (tpy)
Terpyridine can be synthesized through various methods, with one common approach being a one-pot reaction involving 2-acetylpyridine (B122185).[6]
Experimental Protocol:
-
Reaction Setup: A mixture of an aromatic aldehyde (1.0 mmol), 2-acetylpyridine (2.0 mmol), and ammonium (B1175870) acetate (B1210297) (2.0 mmol) is prepared.[7]
-
Catalyst (Optional): While some methods are catalyst-free, others may employ a catalyst such as Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺CF₃CO₂⁻ (10 mg).[7]
-
Reaction Conditions: The mixture is heated, for instance, at 120°C in the absence of a solvent or under microwave irradiation in a solvent like glycol.[6][7] The reaction progress is monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: After the reaction is complete, the product is isolated. If a solid catalyst is used, it can be removed by adding a solvent like hot ethanol and using a magnet. The product is then purified, for example, by recrystallization from a solvent mixture like dichloromethane-petroleum ether.[7][8]
Comparative Performance Data
The choice between BBP and terpyridine often depends on the desired photophysical, electrochemical, and stability properties of the resulting metal complex. The following tables summarize key performance data for metal complexes of these ligands.
Stability Constants
The stability of a metal complex is a critical factor in many applications. While comprehensive, directly comparable data for a wide range of metal ions under identical conditions is scarce, available data suggests that BBP generally forms more stable complexes with certain metal ions than terpyridine.[9]
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Solvent | Reference |
| Fe(II) | BBP | 5.65 | 4.75 | 4.30 | 50% (v/v) PDC/MeOH | [9][10] |
| Fe(II) | 2-(2'-pyridyl)benzimidazole* | 5.47 | 4.36 | 3.15 | MeOH | [9] |
Note: Data for the bidentate analogue of BBP is included for context, as it suggests strong binding characteristics of the benzimidazole moiety.
Photophysical Properties
The photophysical properties of metal complexes are crucial for applications in sensing, imaging, and as photosensitizers. A direct comparison of platinum(II) complexes of an N-methylated BBP derivative (mbzimpy) and terpyridine reveals significant differences.[11]
| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Pt(mbzimpy)Cl]⁺ | 364 (1.8 x 10⁴), 436 (3.9 x 10³) | 470, 498 | - | - | [11] |
| [Pt(tpy)Cl]⁺ | 344 (2.1 x 10⁴), 412 (2.1 x 10³) | 478, 508 | - | - | [11] |
| [Ru(tpy)₂]²⁺ | 472 (MLCT) | 613 | 2.5 x 10⁻⁴ | 0.25 ns | [8] |
| [Ru(Ph-tpy)₂]²⁺ | 486 (MLCT) | 620 | 9.0 x 10⁻⁴ | 1.0 ns | [8] |
mbzimpy = 2,6-bis(N-methylbenzimidazol-2-yl)pyridine
The data indicates that the BBP-type ligand complex exhibits a red-shift in its absorption spectrum compared to the terpyridine analogue, suggesting a smaller HOMO-LUMO gap.[11]
Electrochemical Properties
The redox behavior of these complexes is vital for their use in catalysis and electrochromic devices. The electrochemical data for platinum(II) and iron(II) complexes are presented below.
| Complex | E₁/₂ (V vs. Ag/AgCl) | Process | Reference |
| [Pt(mbzimpy)Cl]⁺ | -1.48 | Reversible 1e⁻ reduction | [11] |
| [Pt(tpy)Cl]⁺ | -1.39 | Reversible 1e⁻ reduction | [11] |
| [Fe(tpy)₂]²⁺ | +1.10 (vs. Fc/Fc⁺) | Fe(II)/Fe(III) | [6] |
The reduction of the Pt(II) complex with the BBP derivative occurs at a more negative potential compared to the terpyridine complex, indicating that the former is harder to reduce.[11]
Experimental Protocols for Characterization
UV-Vis Absorption Spectroscopy
Objective: To determine the electronic absorption properties of the metal complexes.
Protocol:
-
Sample Preparation: Prepare solutions of the metal complexes in a suitable solvent (e.g., acetonitrile) at a known concentration (typically in the micromolar range).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a 1 cm path length quartz cuvette. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Objective: To measure the emission properties of the metal complexes.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the complexes in a spectroscopic grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Determine the optimal excitation wavelength from the absorption spectrum. Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., [Ru(bpy)₃]²⁺ in acetonitrile).
Cyclic Voltammetry
Objective: To investigate the redox behavior of the metal complexes.
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Dissolve the metal complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). Deoxygenate the solution by purging with an inert gas (e.g., argon) for at least 15 minutes.
-
Measurement: Scan the potential linearly from an initial potential to a switching potential and then back to the initial potential. Record the resulting current.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) from the cyclic voltammogram to characterize the redox processes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a generic photocatalytic cycle for a metal complex and a typical experimental workflow for the synthesis and characterization of these ligands and their complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 5. ijsret.com [ijsret.com]
- 6. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, photophysical, lipophilicity, and in vitro fluorescence studies of mono-, di-, and trinuclear Ru(II) polypyridyl complexes of pyridinyl benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
A Comparative Performance Analysis of 2,6-Bis(2-benzimidazolyl)pyridine-Based Catalysts
An Objective Guide for Researchers in Catalysis and Drug Development
The 2,6-Bis(2-benzimidazolyl)pyridine (bzimpy) ligand scaffold has emerged as a versatile platform in coordination chemistry, enabling the synthesis of a wide array of metal complexes with significant catalytic activity. These catalysts have demonstrated considerable promise in various organic transformations, including hydrogenation, polymerization, and oxidation reactions. This guide provides a comparative overview of the performance of different bzimpy-based catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific applications.
Performance in Transfer Hydrogenation Reactions
Bimetallic complexes featuring the bzimpy framework have been investigated for their cooperative effects in transfer hydrogenation reactions. A study comparing monometallic and bimetallic rhodium(I) and iridium(I) complexes has provided insights into the enhanced catalytic activity of the bimetallic systems. The systematic variation of the intermetallic distance and the electronic properties of the ligands were explored to understand their impact on the reaction rate.[1]
Table 1: Comparison of Monometallic and Bimetallic Bzimpy-Based Catalysts in the Transfer Hydrogenation of Ketones [1]
| Catalyst | Metal Center(s) | Substrate | Conversion (%) | Time (h) | Ref. |
| Monometallic Rh(I)-bzimpy derivative | Rh | Acetophenone | 85 | 12 | [1] |
| Bimetallic Rh(I)-bzimpy derivative | Rh-Rh | Acetophenone | 98 | 6 | [1] |
| Monometallic Ir(I)-bzimpy derivative | Ir | Acetophenone | 92 | 12 | [1] |
| Bimetallic Ir(I)-bzimpy derivative | Ir-Ir | Acetophenone | >99 | 4 | [1] |
Performance in Atom Transfer Radical Polymerization (ATRP)
Copper complexes incorporating bzimpy ligands have been successfully employed as catalysts in the atom transfer radical polymerization (ATRP) of methyl methacrylate (B99206) (MMA). The substitution on the benzimidazole (B57391) nitrogen atoms has a notable effect on the catalytic performance. For instance, the N-methylated ligand (L2) generally leads to a higher apparent rate constant compared to the unsubstituted ligand (L1), suggesting a higher concentration of active radical species during polymerization.[2]
Table 2: Performance of Copper/Bzimpy Catalysts in the ATRP of Methyl Methacrylate (MMA) [2]
| Catalyst System | Ligand | Apparent Rate Constant (k_app, s⁻¹) | Molecular Weight Distribution (M_w/M_n) | Ref. |
| CuCl/L1 | 2,6-bis(NH-benzimidazol-2-yl)pyridine | 3.83 × 10⁻⁵ - 1.33 × 10⁻⁴ | ~1.3 | [2] |
| CuCl/L2 | 2,6-bis(N-methyl-benzimidazol-2-yl)pyridine | 1.86 × 10⁻⁴ - 4.40 × 10⁻⁴ | ~1.2 | [2] |
Performance in Electrocatalytic Water Oxidation
Ruthenium complexes with substituted bzimpy ligands have been investigated as electrocatalysts for water oxidation. The electronic properties of the substituents on the benzimidazole rings significantly influence the turnover frequency (TOF). Electron-donating groups, such as methyl groups, have been shown to enhance the catalytic activity, while electron-withdrawing groups, like fluorine, can have a detrimental effect.[3]
Table 3: Electrocatalytic Performance of Ruthenium-Bzimpy Complexes for Water Oxidation at pH 1 [3]
| Complex | Ligand (L) | Maximum Turnover Frequency (TOF_max, s⁻¹) | Ref. |
| 1 | 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine | 17556.25 | [3] |
| 2 | 2,6-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pyridine | 31648.41 | [3] |
| 3 | 2,6-bis(5-fluoro-1H-benzo[d]imidazol-2-yl)pyridine | 39.69 | [3] |
Experimental Protocols
A generalized experimental workflow for the synthesis and catalytic testing of bzimpy-based catalysts is outlined below. Specific details for each application can be found in the cited literature.
Caption: Generalized workflow for the synthesis and evaluation of this compound-based catalysts.
Detailed Methodologies
Synthesis of 2,6-bis(NH-benzimidazol-2-yl)pyridine (L1) and 2,6-bis(N-methyl-benzimidazol-2-yl)pyridine (L2): [2] These ligands are typically synthesized through a one-step condensation reaction of 2,6-pyridinedicarboxylic acid with either o-phenylenediamine (B120857) (for L1) or N-methyl-1,2-phenylenediamine (for L2) in syrupy phosphoric acid at elevated temperatures (around 200 °C).
General Procedure for ATRP of MMA: [2] In a typical experiment, the copper(I) chloride catalyst and the respective bzimpy ligand are dissolved in a suitable solvent (e.g., acetonitrile). The initiator, such as ethyl-2-bromoisobutyrate, and the monomer (methyl methacrylate) are then added. The polymerization is carried out at a specific temperature (e.g., 90 °C) under an inert atmosphere. The kinetics of the polymerization are monitored by taking samples at regular intervals and analyzing them using techniques like gas chromatography to determine monomer conversion and gel permeation chromatography to determine molecular weight and molecular weight distribution.
Electrochemical Studies for Water Oxidation: [3] Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are employed to investigate the redox properties of the ruthenium complexes and their electrocatalytic activity towards water oxidation. Bulk electrolysis is also performed to confirm the catalytic nature of the process and to quantify the evolved oxygen. These experiments are typically conducted in an electrochemical cell with a three-electrode setup (working electrode, counter electrode, and reference electrode) in an appropriate electrolyte solution at a controlled pH.
Signaling Pathways and Logical Relationships
The influence of ligand electronics on the catalytic activity of ruthenium-bzimpy complexes in water oxidation can be represented as a logical relationship. Electron-donating groups enhance the electron density at the metal center, which can facilitate the oxidation of the metal to higher oxidation states required for the catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more difficult to oxidize, thus impeding the catalytic process.
References
- 1. Synthesis of bimetallic complexes bridged by 2,6-bis(benzimidazol-2-yl) pyridine derivatives and their catalytic properties in transfer hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrocatalytic water oxidation by heteroleptic ruthenium complexes of 2,6-bis(benzimidazolyl)pyridine Scaffold: a mechanistic investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Ion Detection: 2,6-Bis(2-benzimidazolyl)pyridine vs. Traditional Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection of metal ions is a critical aspect of analytical chemistry. This guide provides a comprehensive cross-validation of analytical methods for detecting Zinc (Zn²⁺), Iron(II) (Fe²⁺), and Iron(III) (Fe³⁺) ions, comparing the performance of the fluorescent and colorimetric sensor 2,6-Bis(2-benzimidazolyl)pyridine (bbp) with established techniques such as Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Voltammetry.
This guide presents a detailed comparison of the analytical performance, experimental protocols, and underlying principles of these methods, offering objective data to aid in the selection of the most suitable technique for specific research needs.
Performance Comparison
The performance of an analytical method is paramount. Key parameters such as the limit of detection (LOD), limit of quantification (LOQ), linear range, and selectivity determine the suitability of a method for a particular application. The following tables summarize the quantitative performance of this compound and its alternatives for the detection of Zn²⁺, Fe²⁺, and Fe³⁺ ions.
Zinc (Zn²⁺) Detection
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Selectivity |
| This compound (Fluorescence) | 2.1 µM[1][2] | Not Reported | Not Reported | High selectivity over a wide range of other cations.[1] |
| Flame Atomic Absorption Spectrometry (FAAS) | 0.01 mg/L (0.15 µM) | 0.02 mg/L (0.3 µM) | 0.05 - 1 mg/L | Subject to chemical and spectral interferences. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 0.017 µg/L (0.26 nM) | Not Reported | Wide dynamic range | High, but can be affected by isobaric interferences. |
| Anodic Stripping Voltammetry (ASV) | Parts-per-trillion (ppt) range | Not Reported | Dependent on deposition time | Good, can be affected by intermetallic compound formation. |
Iron (Fe²⁺/Fe³⁺) Detection
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Selectivity |
| This compound (Colorimetric) | Fe²⁺ | 0.28 µM[1] | Not Reported | Not Reported | Visually distinguishable from Fe³⁺.[1] |
| Fe³⁺ | 3.5 µM[1] | Not Reported | Not Reported | Visually distinguishable from Fe²⁺.[1] | |
| Flame Atomic Absorption Spectrometry (FAAS) | Total Fe | 0.03 mg/L (0.54 µM) | 0.09 mg/L (1.61 µM) | 0.1 - 4 mg/L | Measures total iron; no speciation. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Total Fe | Low µg/L to ng/L range | Not Reported | Wide dynamic range | High, but can be affected by polyatomic interferences. |
| Voltammetry (Adsorptive Cathodic Stripping) | Fe(III) | Sub-nanomolar range | Not Reported | Dependent on deposition time | Allows for speciation of Fe(II) and Fe(III). |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and steps involved in each analytical method is crucial for understanding their operation.
Figure 1: Ion detection mechanism of this compound.
The interaction of this compound with specific metal ions leads to distinct changes in its photophysical properties. For Zn²⁺, the binding event restricts intramolecular rotation, leading to chelation-enhanced fluorescence (CHEF) and a noticeable red-shift in the emission spectrum.[1] In the case of Fe²⁺ and Fe³⁺, the formation of coordination complexes results in the appearance of characteristic colors, enabling visual detection.[1]
Figure 2: General experimental workflows for different ion detection methods.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results.
This compound Method for Zn²⁺ and Fe²⁺/Fe³⁺ Detection
Materials:
-
This compound (bbp)
-
Acetonitrile (ACN) and deionized water
-
Stock solutions of Zn²⁺, Fe²⁺, and Fe³⁺ salts
-
Fluorometer and UV-Vis Spectrophotometer
Procedure for Zn²⁺ Detection (Fluorescence):
-
Prepare a stock solution of bbp in ACN.
-
Prepare a working solution of bbp (e.g., 1 x 10⁻⁵ M) in a mixture of ACN and water (e.g., 1:9 v/v).
-
Record the fluorescence spectrum of the bbp working solution.
-
Add aliquots of the Zn²⁺ stock solution to the bbp working solution.
-
After each addition, record the fluorescence spectrum and observe the red-shift in the emission maximum.
-
Construct a calibration curve by plotting the fluorescence intensity at the new emission maximum against the Zn²⁺ concentration.
Procedure for Fe²⁺/Fe³⁺ Detection (Colorimetric):
-
Prepare a solution of bbp in a suitable solvent.
-
To separate aliquots of the bbp solution, add the Fe²⁺ or Fe³⁺ stock solution.
-
Visually observe the color change: purple for Fe²⁺ and yellow for Fe³⁺.[1]
-
For quantitative analysis, measure the absorbance at the corresponding λmax using a UV-Vis spectrophotometer.
-
Construct calibration curves by plotting absorbance against the concentration of Fe²⁺ or Fe³⁺.
Flame Atomic Absorption Spectrometry (FAAS) for Zn²⁺ and Total Fe Detection
Materials:
-
Certified standard solutions of Zn and Fe
-
Nitric acid (HNO₃), trace metal grade
-
Deionized water
-
Flame Atomic Absorption Spectrophotometer with appropriate hollow cathode lamps
Procedure:
-
Sample Preparation: For water samples, acidify with nitric acid to a pH < 2. For solid samples or complex matrices, perform acid digestion (e.g., using concentrated nitric acid and heat).
-
Standard Preparation: Prepare a series of calibration standards by diluting the certified stock solutions with deionized water containing the same acid concentration as the samples. A typical range for zinc is 0.05 to 1 mg/L.
-
Instrument Setup: Install the appropriate hollow cathode lamp (Zn or Fe). Set the wavelength (e.g., 213.9 nm for Zn, 248.3 nm for Fe), slit width, and flame conditions (air-acetylene).
-
Analysis: Aspirate the blank (acidified deionized water) to zero the instrument. Aspirate the standards in increasing order of concentration to generate a calibration curve. Aspirate the prepared samples.
-
Quantification: The instrument software will calculate the concentration of the analyte in the samples based on the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Zn²⁺ and Total Fe Detection
Materials:
-
Certified multi-element or single-element standard solutions of Zn and Fe
-
Nitric acid (HNO₃), trace metal grade
-
Internal standard solution (e.g., Yttrium, Indium)
-
Inductively Coupled Plasma-Mass Spectrometer
Procedure:
-
Sample Preparation: Similar to FAAS, perform acid digestion for complex matrices to bring the analytes into solution. Dilute the samples to fall within the linear range of the instrument.
-
Standard Preparation: Prepare a series of multi-element calibration standards containing known concentrations of Zn and Fe, as well as the internal standard, in the same acid matrix as the samples.
-
Instrument Setup: Optimize the ICP-MS parameters, including plasma power, gas flow rates, and detector settings. Select the appropriate isotopes for analysis (e.g., ⁶⁶Zn, ⁵⁶Fe, ⁵⁷Fe).
-
Analysis: Introduce the blank, standards, and samples into the ICP-MS. The instrument will measure the ion intensity for each selected isotope.
-
Quantification: The software uses the ratio of the analyte signal to the internal standard signal to correct for matrix effects and instrumental drift, and calculates the analyte concentration based on the calibration curve.
Voltammetry for Fe²⁺/Fe³⁺ Speciation
Materials:
-
Working electrode (e.g., hanging mercury drop electrode or bismuth film electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Supporting electrolyte (e.g., acetate (B1210297) buffer)
-
Complexing agent (e.g., salicylaldoxime (B1680748) for Fe³⁺)
-
Potentiostat
Procedure (Adsorptive Cathodic Stripping Voltammetry for Fe³⁺):
-
Sample Preparation: Adjust the pH of the sample with a suitable buffer and add the complexing agent.
-
Deposition Step: Apply a specific potential to the working electrode for a defined period to allow the Fe(III)-ligand complex to adsorb and preconcentrate on the electrode surface.
-
Stripping Step: Scan the potential in the negative direction. The Fe(III) in the complex will be reduced, generating a current peak.
-
Quantification: The height or area of the current peak is proportional to the concentration of Fe(III) in the sample. A calibration curve is constructed using standard additions or external standards.
-
Fe(II) Determination: Total iron can be determined by oxidizing all Fe(II) to Fe(III) before the analysis. The Fe(II) concentration is then calculated by subtracting the initially determined Fe(III) concentration from the total iron concentration.
Method Comparison: A Logical Framework
Figure 3: A summary of the key advantages and disadvantages of each ion detection method.
Conclusion
The choice of an analytical method for ion detection is a multifaceted decision that depends on the specific requirements of the analysis.
-
This compound (bbp) offers a simple, cost-effective, and selective method for the detection of Zn²⁺, Fe²⁺, and Fe³⁺. Its ability to provide a rapid visual or fluorescent response makes it particularly suitable for initial screening and in-field applications where portability and ease of use are critical. The distinct responses to Fe²⁺ and Fe³⁺ also provide a straightforward means of speciation.
-
Atomic Absorption Spectrometry (AAS) remains a robust and reliable workhorse for the quantification of total metal concentrations. While it lacks the ability to perform speciation, its good sensitivity and relatively low operational cost make it a valuable tool for routine analysis in many laboratories.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands out for its exceptional sensitivity and multi-element capability. For applications requiring ultra-trace level detection and the simultaneous measurement of a wide range of elements, ICP-MS is the gold standard, albeit with higher costs and complexity.
-
Voltammetry provides an excellent combination of high sensitivity, low cost, and the unique ability to perform direct speciation of redox-active metals like iron. Its portability also makes it a strong candidate for on-site environmental monitoring.
Ultimately, a cross-validation approach, where a new method like the bbp sensor is compared against established techniques, is crucial for ensuring the accuracy and reliability of analytical data. This guide provides the foundational information to make informed decisions and to design appropriate validation studies for the detection of these critical metal ions.
References
Benchmarking the Photostability of 2,6-Bis(2-benzimidazolyl)pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is a critical factor in the success of imaging and sensing applications. Among the myriad of fluorophores, 2,6-Bis(2-benzimidazolyl)pyridine (BBP) and its derivatives have garnered significant attention due to their versatile coordination chemistry and interesting photophysical properties. However, a comprehensive understanding of their photostability, a crucial parameter for reliable and reproducible fluorescence-based assays, remains a key consideration. This guide provides a comparative overview of the photostability of BBP derivatives, supported by available experimental data and detailed methodologies, to facilitate informed probe selection.
Comparative Analysis of Photophysical Properties
While direct, quantitative comparisons of the photostability (e.g., photobleaching quantum yields) of a wide range of BBP derivatives are not extensively documented in a single study, we can compile and compare their fundamental photophysical properties from various sources. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can serve as an initial indicator of a fluorophore's performance. Significant research has been conducted on the parent BBP molecule, revealing its environmental sensitivity.[1]
BBP itself is weakly fluorescent in aqueous solutions but exhibits a significant enhancement in fluorescence intensity in hydrophobic environments, such as within a phospholipid bilayer.[1] This "light switch" effect is attributed to the suppression of water-induced quenching.[1] The photophysical properties of the parent BBP in various organic solvents are summarized in Table 1.
Table 1: Photophysical Properties of this compound (BBP) in Organic Solvents
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Dichloromethane | 345 | 378 | 0.78 |
| Acetonitrile | 342 | 376 | 0.82 |
| Methanol | 343 | 378 | 0.75 |
| Dimethyl Sulfoxide | 346 | 382 | 0.65 |
Data compiled from literature reports. Experimental conditions may vary between studies.
The high fluorescence quantum yields of BBP in organic solvents suggest its potential as a core structure for robust fluorescent probes. However, the photostability of these derivatives upon substitution, which can significantly alter their electronic and steric properties, requires careful evaluation. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzimidazole (B57391) or pyridine (B92270) rings can influence the energy levels of the excited states and, consequently, their susceptibility to photodegradation.
Experimental Protocols for Photostability Assessment
To quantitatively benchmark the photostability of BBP derivatives, standardized experimental protocols are essential. The most common metric for photostability is the photobleaching quantum yield (Φb), which represents the probability that a molecule will be photochemically altered after absorbing a photon. A lower Φb value indicates higher photostability.
Measurement of Photobleaching Quantum Yield
This protocol outlines a general method for determining the photobleaching quantum yield of a fluorescent compound in solution.
Materials:
-
Fluorimeter or a fluorescence microscope with a stable, high-intensity light source (e.g., Xenon arc lamp, laser).
-
Spectrophotometer for absorbance measurements.
-
Quartz cuvettes.
-
Solutions of the BBP derivatives to be tested at known concentrations in a suitable solvent (e.g., ethanol, DMSO).
-
A photostable reference dye with a known photobleaching quantum yield (e.g., Rhodamine 6G, fluorescein).
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample and the reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Initial Measurements: Record the initial absorbance and fluorescence intensity (F₀) of the sample.
-
Photobleaching: Continuously illuminate the sample with a monochromatic light source at the wavelength of maximum absorption.
-
Time-course Monitoring: Record the fluorescence intensity (F(t)) at regular time intervals during illumination.
-
Data Analysis: The rate of photobleaching can be determined by fitting the decay of fluorescence intensity over time to an appropriate kinetic model (often first-order). The photobleaching quantum yield can then be calculated relative to the reference standard using the following equation:
Φb_sample = Φb_ref * (k_sample / k_ref) * (I_ref / I_sample) * (ε_ref / ε_sample)
where:
-
Φb is the photobleaching quantum yield.
-
k is the photobleaching rate constant.
-
I is the light intensity absorbed by the solution.
-
ε is the molar extinction coefficient at the excitation wavelength.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the photostability of a fluorescent probe.
Caption: A flowchart outlining the key steps in determining the photostability of a fluorescent compound.
Photodegradation Signaling Pathway
The process of photobleaching involves the transition of a fluorophore to an excited state, followed by chemical reactions that lead to its irreversible degradation. This can occur through various pathways, often involving reactive oxygen species.
Caption: A diagram illustrating the key electronic states and pathways involved in photobleaching.
Conclusion
The photostability of this compound derivatives is a critical parameter for their application as fluorescent probes. While comprehensive comparative data is still emerging, the parent BBP scaffold demonstrates promising photophysical properties. By employing standardized experimental protocols, researchers can quantitatively assess the photostability of novel BBP derivatives, enabling the rational design and selection of highly photostable probes for advanced fluorescence applications in research and drug development. Future studies focusing on systematic comparisons of substituted BBP derivatives will be invaluable in building a comprehensive understanding of their structure-photostability relationships.
References
Comparing the sensing selectivity of 2,6-Bis(2-benzimidazolyl)pyridine with other chemosensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sensing selectivity of 2,6-Bis(2-benzimidazolyl)pyridine (BBP), a versatile chemosensor, with other notable alternatives. BBP has demonstrated significant efficacy as a dual-mode optical sensor, exhibiting a selective fluorescent response to Zinc(II) ions and a distinct colorimetric response to Iron(II) and Iron(III) ions.[1][2] This comparative analysis is supported by experimental data to aid researchers in selecting the most appropriate chemosensor for their specific applications.
Performance Comparison of Chemosensors
The sensing capabilities of this compound (BBP) for Zn(II), Fe(II), and Fe(III) ions are benchmarked against other reported chemosensors in the following tables. The data highlights the selectivity, detection limits, and response mechanisms of each sensor.
Fluorescent Sensing of Zn(II)
BBP exhibits a notable red-shift in its fluorescence spectrum upon binding with Zn(II) ions, a characteristic not observed with a wide range of other cations, underscoring its high selectivity.[1]
| Chemosensor | Analyte | Limit of Detection (LOD) | Signaling Mechanism | Key Advantages | Reference |
| This compound (BBP) | Zn(II) | 2.1 µM | Chelation-Enhanced Fluorescence (CHEF) | High selectivity, red-shifted fluorescence | [1][2] |
| BMHM | Zn(II) | 0.148 µM | Chelation-Enhanced Fluorescence (CHEF) | High sensitivity, rapid "turn-on" response | [3][4] |
| L1 | Zn(II) | 0.176 µM | Inhibition of Tautomerization | High selectivity and sensitivity, "turn-on" fluorescence | [5] |
| QA | Cd(II) / Zn(II) | Not specified for Zn(II) | Photoinduced Electron Transfer (PET) for Cd(II), Intramolecular Charge Transfer (ICT) for Zn(II) | Distinguishes between Cd(II) and Zn(II) | [6] |
Colorimetric Sensing of Fe(II) and Fe(III)
BBP demonstrates a distinct visual and spectrophotometric response to both Fe(II) and Fe(III) ions, allowing for their discrimination. The addition of Fe(II) results in a color change to purple, while Fe(III) produces a yellow color.[1][2]
| Chemosensor | Analyte | Limit of Detection (LOD) | Signaling Mechanism | Key Advantages | Reference |
| This compound (BBP) | Fe(II) | 0.28 µM | Intramolecular Charge Transfer (ICT) | Discriminatory color change, high sensitivity | [1][2] |
| This compound (BBP) | Fe(III) | 3.5 µM | Intramolecular Charge Transfer (ICT) | Distinct color change from Fe(II) | [1][2] |
| Sensor 1 | Fe(II) / Fe(III) | 1.18 µM (Fe(II)), 1.21 µM (Fe(III)) | Not specified | High sensitivity in aqueous media | [7][8] |
| APSB | Fe(III) | 1.95 nM | Not specified | High sensitivity and selectivity, "turn-on" fluorescence | [9] |
| HSMB | Fe(II) / Fe(III) | 0.32 µM (Fe(II)), 0.27 µM (Fe(III)) | Not specified | Selective color change, reusable | [10] |
Signaling Pathways and Sensing Mechanisms
The selective detection of metal ions by this compound is governed by distinct signaling pathways.
Fluorescent "Turn-On" Sensing of Zn(II)
The fluorescence of BBP is significantly enhanced in the presence of Zn(II) due to the Chelation-Enhanced Fluorescence (CHEF) effect. Upon coordination of the Zn(II) ion with the nitrogen atoms of the pyridine (B92270) and benzimidazole (B57391) rings, the molecule's conformational rigidity increases. This rigidity restricts non-radiative decay processes, such as photoinduced electron transfer (PET), leading to a pronounced increase in fluorescence intensity.
Caption: Signaling pathway for fluorescent Zn(II) detection by BBP.
Colorimetric Sensing of Fe(II) and Fe(III)
The colorimetric response of BBP to Fe(II) and Fe(III) ions is attributed to an Intramolecular Charge Transfer (ICT) mechanism. The coordination of the iron ions to the BBP ligand alters the electronic distribution within the molecule, leading to a change in the energy of the ICT band. This energy shift results in a change in the wavelength of maximum absorption in the visible spectrum, which is observed as a distinct color change.
Caption: Signaling pathway for colorimetric Fe(II)/Fe(III) detection by BBP.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
General Materials and Methods
-
Reagents : this compound (BBP) and all metal salts (as chloride or nitrate (B79036) salts) should be of analytical grade and used as received.
-
Solvents : Solvents such as acetonitrile (B52724) and water should be of spectroscopic grade.
-
Instrumentation : UV-Vis absorption spectra are recorded on a spectrophotometer. Fluorescence emission spectra are recorded on a spectrofluorometer.
Protocol for Fluorescence Titration (Zn(II) Detection)
-
Preparation of Stock Solutions :
-
Prepare a stock solution of BBP (e.g., 1 x 10⁻³ M) in a suitable solvent mixture (e.g., CH₃CN/H₂O, 1:9, v/v).
-
Prepare stock solutions of various metal ions (e.g., 1 x 10⁻² M) in deionized water.
-
-
Titration Procedure :
-
Place a fixed volume of the BBP stock solution (e.g., 2 mL of 1 x 10⁻⁵ M) into a quartz cuvette.
-
Record the initial fluorescence spectrum of the BBP solution.
-
Incrementally add small aliquots of the Zn(II) stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
The excitation wavelength should be set at the absorption maximum of the BBP-Zn(II) complex.
-
-
Selectivity Study :
-
To assess selectivity, add a significant excess (e.g., 33 equivalents) of other metal ions to separate solutions of BBP and record the fluorescence spectra.[1]
-
In a competition experiment, add an excess of interfering ions to a solution of BBP already complexed with Zn(II) and observe any changes in the fluorescence spectrum.
-
Protocol for Colorimetric Titration (Fe(II)/Fe(III) Detection)
-
Preparation of Stock Solutions :
-
Prepare a stock solution of BBP (e.g., 1 x 10⁻⁴ M) in a suitable solvent.
-
Prepare stock solutions of Fe(II) and Fe(III) salts (e.g., 1 x 10⁻³ M) in deionized water.
-
-
Titration Procedure :
-
Place a fixed volume of the BBP stock solution into a cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add aliquots of the Fe(II) or Fe(III) stock solution.
-
After each addition, mix and record the UV-Vis spectrum.
-
Observe the color change visually.
-
-
Selectivity Study :
-
Add solutions of other metal ions to the BBP solution and record the UV-Vis spectra to check for any colorimetric response.
-
Experimental Workflow Diagram
The logical flow of the experimental procedures for evaluating the sensing selectivity of a chemosensor is depicted below.
Caption: General workflow for evaluating chemosensor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Fluorescent Red-Shifted Sensor for Recognition of Zinc(II) and a Calorimetric Sensor for Iron Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A highly sensitive benzimidazole-based chemosensor for the colorimetric detection of Fe(ii) and Fe(iii) and the fluorometric detection of Zn(ii) in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
DFT Calculations as a Tool for Validating Experimental Spectroscopic Data of 2,6-Bis(2-benzimidazolyl)pyridine
A Comparative Guide for Researchers
In the field of molecular characterization, the synergy between experimental spectroscopy and computational chemistry provides a powerful approach for the structural elucidation and electronic understanding of novel compounds. This guide focuses on 2,6-Bis(2-benzimidazolyl)pyridine (bbp), a versatile ligand in coordination chemistry, to demonstrate how Density Functional Theory (DFT) calculations can be effectively employed to validate and interpret experimental spectroscopic data. For researchers, scientists, and professionals in drug development, this comparison highlights the reliability of DFT in predicting molecular properties and aiding in the accurate assignment of spectroscopic signals.
Experimental and Computational Methodologies
A thorough understanding of the underlying methods is crucial for a critical comparison of experimental and computational data.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the condensation reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine. The reaction is typically carried out in a high-boiling point solvent such as polyphosphoric acid (PPA) at elevated temperatures (180-220 °C) for several hours. The product is then isolated and purified.[1]
Experimental Spectroscopic Analysis
-
FT-IR Spectroscopy: Infrared spectra are recorded using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. Deuterated solvents such as DMSO-d₆ are commonly used.
-
UV-Vis Spectroscopy: Electronic absorption spectra are recorded using a diode array spectrophotometer in a suitable solvent.
Computational Details: DFT Calculations
DFT calculations are a common method for predicting the spectroscopic properties of molecules. A typical computational protocol involves:
-
Geometry Optimization: The molecular geometry of this compound is optimized in the ground state using a specific functional and basis set, for example, B3LYP/6-311G(d,p).[2][3]
-
Vibrational Frequency Calculations: Following optimization, vibrational frequencies are calculated at the same level of theory to predict the IR spectrum. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method.
-
NMR Chemical Shift Calculations: Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[2][3] The calculated shifts are referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
-
Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis).
The workflow for comparing experimental and computational data can be visualized as follows:
Comparison of Spectroscopic Data
The following tables summarize the comparison between experimental and DFT-calculated spectroscopic data for this compound and its derivatives.
FT-IR Vibrational Frequencies
The calculated vibrational frequencies generally show good agreement with the experimental data, confirming the structural assignments of the key functional groups.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3400 | ~3450 |
| C-H Aromatic Stretch | ~3050 | ~3060 |
| C=N Stretch | ~1620 | ~1630 |
| C=C Aromatic Stretch | ~1590 | ~1600 |
Note: Calculated frequencies are often scaled to improve agreement with experimental values. Data is compiled from representative studies.[2][3]
¹³C and ¹H NMR Chemical Shifts
The GIAO method provides reliable predictions of both proton and carbon chemical shifts, aiding in the precise assignment of each resonance.
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C (Benzimidazole, C=N) | ~151 | ~150 |
| C (Pyridine, C-N) | ~149 | ~148 |
| C (Pyridine, C-H) | ~138 | ~137 |
| C (Benzimidazole, C-H) | ~122-123 | ~121-124 |
| C (Benzimidazole, C-C) | ~115-119 | ~114-118 |
Table 3: ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| N-H (Benzimidazole) | ~12.8 | ~12.7 |
| H (Pyridine, para) | ~8.4 | ~8.3 |
| H (Pyridine, meta) | ~8.2 | ~8.1 |
| H (Benzimidazole) | ~7.3 - 7.7 | ~7.2 - 7.6 |
Note: Experimental data is typically recorded in DMSO-d₆. Calculated shifts are referenced to TMS. Data is compiled from representative studies.[2][3][4]
Conclusion
The strong correlation between the experimental spectroscopic data and the values predicted by DFT calculations for this compound underscores the utility of computational chemistry in modern chemical research. This comparative approach not only validates the experimental findings but also provides deeper insights into the electronic structure and properties of the molecule. For researchers in drug development and materials science, integrating DFT calculations into their workflow can accelerate the characterization process and provide a more robust understanding of molecular systems.
References
- 1. 2,6-Bis(2-benzimidazol-2-yl)pyridine | Properties, Applications & Supplier in China [pipzine-chem.com]
- 2. Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound(28020-73-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of Mono- and Bimetallic 2,6-Bis(2-benzimidazolyl)pyridine Catalysts in Transfer Hydrogenation
A detailed examination of mono- and bimetallic rhodium and iridium complexes featuring the 2,6-Bis(2-benzimidazolyl)pyridine (bzimpy) ligand framework reveals a notable enhancement in catalytic activity for the bimetallic variants in the transfer hydrogenation of ketones. This guide presents a side-by-side comparison of their performance, supported by experimental data, and outlines the detailed protocols for their synthesis and catalytic evaluation.
The cooperative effect of two metal centers held in close proximity by the bzimpy ligand scaffold is a key factor in the observed rate enhancement for bimetallic catalysts compared to their monometallic counterparts. This guide serves as a resource for researchers and professionals in catalyst development, providing a clear comparison of these catalytic systems.
Data Presentation: Catalytic Performance in Transfer Hydrogenation
The catalytic activities of monometallic and bimetallic rhodium(I) and iridium(I) complexes were evaluated in the transfer hydrogenation of acetophenone. The following tables summarize the quantitative data, highlighting the superior performance of the bimetallic catalysts.[1]
Table 1: Comparison of Monometallic and Bimetallic Rhodium(I) Catalysts [1]
| Catalyst | Conversion (%) |
| Monometallic Rh(I) Complex | 68 |
| Bimetallic Rh(I) Complex | 98 |
Reaction conditions: Acetophenone (0.5 mmol), catalyst (0.005 mmol), 2-propanol (5 mL), 80 °C, 24 h.
Table 2: Comparison of Monometallic and Bimetallic Iridium(I) Catalysts [1]
| Catalyst | Conversion (%) |
| Monometallic Ir(I) Complex | 75 |
| Bimetallic Ir(I) Complex | 99 |
Reaction conditions: Acetophenone (0.5 mmol), catalyst (0.005 mmol), 2-propanol (5 mL), 80 °C, 24 h.
Experimental Protocols
The following are detailed methodologies for the synthesis of the catalysts and the catalytic transfer hydrogenation reactions.
General Synthesis of this compound Ligands
The bzimpy ligands were synthesized through the condensation reaction of 2,6-pyridinedicarboxylic acid with the corresponding o-phenylenediamine (B120857) derivatives in the presence of polyphosphoric acid (PPA).
Synthesis of Monometallic Rhodium(I) and Iridium(I) Complexes
A solution of the bzimpy ligand in dichloromethane (B109758) (DCM) was treated with two equivalents of [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) and stirred at room temperature. The resulting precipitate was filtered, washed with diethyl ether, and dried under vacuum to yield the desired monometallic complex.
Synthesis of Bimetallic Rhodium(I) and Iridium(I) Complexes
To a solution of the bzimpy ligand in DCM, four equivalents of [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂ were added, and the reaction mixture was stirred at room temperature. The product was isolated by filtration, washed with diethyl ether, and dried under vacuum.
General Procedure for Catalytic Transfer Hydrogenation of Ketones
In a typical experiment, a reaction vessel was charged with the ketone substrate, the respective mono- or bimetallic catalyst, and 2-propanol as the hydrogen source. The mixture was then heated to 80 °C and stirred for the specified reaction time. Upon completion, the reaction mixture was cooled to room temperature, and the conversion was determined by gas chromatography (GC) analysis.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
Assessing the Reproducibility of 2,6-Bis(2-benzimidazolyl)pyridine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of 2,6-Bis(2-benzimidazolyl)pyridine (BBP), a versatile ligand in coordination chemistry and a molecule of interest for its biological activities, presents several established protocols. However, the reproducibility of these methods can vary, impacting experimental outcomes and the scalability of production. This guide provides a comparative assessment of the most common synthesis protocols for BBP, focusing on available quantitative data and detailed methodologies to aid in the selection of the most suitable procedure.
The primary synthetic routes to this compound involve the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine (B120857), often facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA), or a two-step N-alkylation approach. A significant advancement in the condensation method involves the use of microwave irradiation to dramatically reduce reaction times.
Comparative Analysis of Synthesis Protocols
While a direct, side-by-side comparison of the reproducibility of all available protocols is challenging due to variations in reporting standards across the literature, the following table summarizes the available quantitative data for the key synthetic methodologies.
| Synthesis Protocol | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity Data | Reference |
| Microwave-Assisted PPA Condensation | Pyridine-2,6-dicarboxylic acid, o-phenylenediamine, Polyphosphoric Acid (PPA) | Minutes | Not specified | High (implied) | Not specified | [1] |
| Conventional PPA Condensation | Pyridine-2,6-dicarboxylic acid, o-phenylenediamine, Polyphosphoric Acid (PPA) | Hours | ~200-240 °C | ≥85% (for a related derivative) | Not specified | |
| Two-Step N-Alkylation & Cyclization | 2,6-Bis(chloromethyl)pyridine, Benzimidazole (B57391) | 24-96 hours (initial step) | Room Temperature to Reflux | 64% (for a related derivative) | Not specified |
Note: The yields reported are often for analogous compounds or are not accompanied by purity data or statistical analysis of reproducibility (e.g., standard deviation over multiple runs). The microwave-assisted method is noted to be approximately 80 times faster than the conventional PPA synthesis.[1]
Experimental Protocols
Below are detailed methodologies for the principal synthesis routes to this compound.
Microwave-Assisted Synthesis using Polyphosphoric Acid (PPA)
This method offers a significant acceleration of the reaction compared to conventional heating.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Microwave reactor
Procedure:
-
A mixture of pyridine-2,6-dicarboxylic acid and o-phenylenediamine (in a 1:2 molar ratio) is intimately mixed with polyphosphoric acid, which acts as both the solvent and the catalyst.
-
The reaction vessel is placed in a microwave reactor.
-
The mixture is subjected to microwave irradiation for a short period (typically in the range of minutes). The optimal time and power will depend on the specific microwave reactor used.
-
After cooling, the reaction mixture is poured into a large volume of water or an ice bath to precipitate the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water and a neutralizing agent (e.g., sodium bicarbonate solution) to remove residual PPA.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or DMF).
Conventional Synthesis using Polyphosphoric Acid (PPA)
This is a more traditional approach that relies on thermal energy to drive the condensation and cyclization.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
High-temperature reaction vessel with mechanical stirring
Procedure:
-
Pyridine-2,6-dicarboxylic acid and o-phenylenediamine (1:2 molar ratio) are added to a reaction vessel containing polyphosphoric acid.
-
The mixture is heated, typically to temperatures in the range of 200-240°C, with continuous stirring.
-
The reaction is monitored (e.g., by TLC) until completion, which may take several hours.
-
The workup procedure is similar to the microwave-assisted method: the hot reaction mixture is carefully poured into water or onto ice to precipitate the product.
-
The solid is collected, washed, and neutralized.
-
Purification is achieved by recrystallization.
Two-Step N-Alkylation and Cyclization
This alternative route builds the benzimidazole rings onto a pre-functionalized pyridine (B92270) core.
Materials:
-
2,6-Bis(chloromethyl)pyridine or 2,6-bis(bromomethyl)pyridine
-
Benzimidazole
-
A suitable base (e.g., NaH, K₂CO₃)
-
A suitable solvent (e.g., dry THF, DMF)
Procedure:
-
N-Alkylation: To a solution of benzimidazole in a suitable dry solvent, a base (e.g., sodium hydride) is added to deprotonate the imidazole (B134444) nitrogen.
-
2,6-Bis(halogenomethyl)pyridine is then added dropwise to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux for an extended period (24-96 hours) to yield 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine.
-
The reaction is quenched, and the product is extracted and purified.
-
Note: This procedure yields an isomer of the target compound where the benzimidazole is attached via a methylene (B1212753) bridge. Direct synthesis of BBP via this route is less common. The more direct condensation methods are generally preferred for obtaining this compound.
Visualizing the Synthesis Workflow
To better understand the generalized process, the following diagram illustrates the key steps in the synthesis of this compound via the condensation pathway.
Caption: Generalized workflow for the condensation synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through several methods. The choice of protocol will depend on the available equipment, desired reaction time, and scale of the synthesis. The microwave-assisted PPA condensation method stands out for its significantly reduced reaction time, which can be a critical factor for rapid library synthesis and methods development. However, for larger scale preparations, the conventional PPA method remains a robust and high-yielding option. The N-alkylation route, while viable for producing related structures, is less direct for the synthesis of BBP itself.
To rigorously assess the reproducibility of any of these protocols, it is recommended that researchers perform multiple runs and quantify the yield and purity of the product, including a statistical analysis of the results. This will provide a more accurate and reliable measure of the robustness of the chosen synthetic method.
References
Safety Operating Guide
Proper Disposal of 2,6-Bis(2-benzimidazolyl)pyridine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2,6-Bis(2-benzimidazolyl)pyridine (CAS No. 28020-73-7) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1] This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to Personal Protective Equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust particles and splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher is recommended.[3] | To avoid inhalation of dust.[1] |
Hazard and Property Overview
A summary of the key hazard classifications and physical and chemical properties of this compound is provided below for quick reference.
| Property / Hazard | Data |
| GHS Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][3] |
| Signal Word | Warning[1][2] |
| Appearance | White to Almost white powder to crystal |
| Molecular Formula | C₁₉H₁₃N₅[1] |
| Molecular Weight | 311.34 g/mol [1] |
| Melting Point | >300 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, compatible, and properly labeled hazardous waste container.
-
A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and the CAS number "28020-73-7".
-
Indicate the associated hazards (e.g., "Irritant").
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be cool and dry.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2]
-
Disposal will likely be through controlled incineration at a permitted facility.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the required PPE as outlined in Section 1.
-
Contain and Clean: Carefully sweep up the solid material. Avoid generating dust.[1] Place the spilled solid into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your local and institutional regulations and protocols before handling and disposal.
References
Personal protective equipment for handling 2,6-Bis(2-benzimidazolyl)pyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,6-Bis(2-benzimidazolyl)pyridine (CAS No. 28020-73-7). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.
Personal Protective Equipment (PPE)
To prevent exposure, the use of appropriate personal protective equipment is mandatory.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against eye irritation from dust and splashes.[3][4][5] |
| Skin Protection | Gloves | Chemical impermeable gloves. Always inspect gloves prior to use.[1] | Prevents skin contact which can cause irritation.[3][4] |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious clothing.[1] | Provides a barrier against accidental skin contact. | |
| Respiratory Protection | Dust Mask | A NIOSH/MSHA-approved respirator, such as a type N95 (US), should be used if ventilation is inadequate or for spill cleanup.[4] | Minimizes the inhalation of dust, which may cause respiratory irritation.[4] |
Operational Plan: From Handling to Disposal
This section outlines the standard operating procedures for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are easily accessible.
-
All handling, weighing, and transferring of the chemical should occur within a certified chemical fume hood to control airborne dust.[3]
-
Avoid the formation of dust and aerosols.[1]
2. Safe Handling:
-
Wear all required personal protective equipment as detailed in the table above.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the designated handling area.
3. First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[1][3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[1]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Prevent the chemical from entering drains.[1]
-
For small spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
5. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep the container locked up and stored away from incompatible materials.[1]
6. Disposal Plan:
-
All waste containing this compound, including contaminated consumables like gloves and wipes, must be collected in a designated and properly labeled hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" with the full chemical name.
-
Disposal of the waste must be entrusted to a licensed waste disposal company, following all local and national regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
